Technical Documentation Center

2-[(2-Chlorophenyl)formamido]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(2-Chlorophenyl)formamido]propanoic acid
  • CAS: 936015-11-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-[(2-Chlorophenyl)formamido]propanoic acid

This technical guide provides an in-depth physicochemical profiling of 2-[(2-Chlorophenyl)formamido]propanoic acid , a specialized amino acid derivative. The content is structured to support researchers in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth physicochemical profiling of 2-[(2-Chlorophenyl)formamido]propanoic acid , a specialized amino acid derivative. The content is structured to support researchers in drug development and chemical synthesis, focusing on its structural properties, solubility behavior, and stability.

Executive Summary

2-[(2-Chlorophenyl)formamido]propanoic acid (CAS: 936015-11-1) is a functionalized amino acid derivative characterized by an N-formyl-N-aryl motif. Chemically defined as N-(2-chlorophenyl)-N-formylalanine , this compound represents a class of tertiary amides often utilized as chiral building blocks in pharmaceutical synthesis or as metabolites in the degradation pathways of phenylamide fungicides. Its physicochemical profile is dominated by the lipophilic 2-chlorophenyl moiety contrasting with the ionizable carboxylic acid tail, resulting in pH-dependent solubility and specific partitioning behaviors critical for formulation and bioavailability assessment.

Chemical Identity & Structural Analysis

Understanding the precise connectivity of this molecule is prerequisite to predicting its behavior. The "formamido" nomenclature indicates the presence of a formyl group (


) attached to the nitrogen, rather than a benzoyl group.
Nomenclature and Identifiers[1]
  • IUPAC Name: 2-[N-(2-chlorophenyl)formamido]propanoic acid

  • Synonyms: N-(2-chlorophenyl)-N-formylalanine; N-Formyl-N-(2-chlorophenyl)-DL-alanine

  • CAS Number: 936015-11-1 (Racemic); 87039-97-2 (S-Enantiomer)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.64 g/mol

  • SMILES: CC(C(=O)O)N(C=O)C1=CC=CC=C1Cl

Structural Topology

The molecule features a propanoic acid backbone with a tertiary amide at the


-position. The nitrogen atom is chemically "locked" by two electron-withdrawing groups: the formyl carbonyl and the 2-chlorophenyl ring. This configuration eliminates the basicity typically associated with amino acids, rendering the molecule a weak acid  driven solely by the carboxyl group.

ChemicalStructure cluster_properties Physicochemical Impact Propanoic Propanoic Acid Backbone (Hydrophilic/Ionizable) Nitrogen Tertiary Nitrogen (Non-basic) Propanoic->Nitrogen C2 Attachment Acidity pKa ~3.8 (COOH) Propanoic->Acidity Formyl Formyl Group (-CHO) Nitrogen->Formyl N-Acylation Chlorophenyl 2-Chlorophenyl Group (Lipophilic/Steric Bulk) Nitrogen->Chlorophenyl N-Arylation Lipophilicity Increased LogP Chlorophenyl->Lipophilicity

Figure 1: Structural dissection of 2-[(2-Chlorophenyl)formamido]propanoic acid highlighting functional groups governing physicochemical behavior.

Physicochemical Profile

The following data synthesizes calculated and predicted parameters essential for experimental handling.

Key Parameters Table
ParameterValue (Approx.)Description/Implication
Molecular Weight 227.64 g/mol Small molecule, suitable for oral absorption models.
Physical State Solid (Powder)High melting point anticipated (>120°C) due to crystal lattice energy of amides.
pKa (Acidic) 3.6 – 3.9Attributed to the -COOH group. The N-formyl group prevents zwitterion formation.
pKa (Basic) N/AThe tertiary amide nitrogen is non-basic.
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic. Permeability is likely good, but aqueous solubility is pH-dependent.
TPSA ~66 ŲTopological Polar Surface Area; suggests good passive membrane permeability.
H-Bond Donors 1 (COOH)Limited hydrogen bonding capability.
H-Bond Acceptors 3 (COOH, C=O)Interaction points for solvent molecules.
Solubility and Ionization Behavior

Unlike standard amino acids which exist as zwitterions, this compound behaves as a typical carboxylic acid.

  • Low pH (pH < 2): The molecule is protonated (neutral, -COOH). Solubility is limited by the lipophilic chlorophenyl group.

  • High pH (pH > 5): The carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). Solubility increases dramatically due to electrostatic hydration.

SolubilityProfile cluster_low_ph pH < pKa (Acidic) cluster_high_ph pH > pKa (Basic) Neutral Neutral Species (R-COOH) LowSol Low Solubility (Precipitation Risk) Neutral->LowSol Anion Anionic Species (R-COO⁻) Neutral->Anion Deprotonation (pKa ~3.8) HighSol High Solubility (Stable Solution) Anion->HighSol

Figure 2: pH-dependent ionization and solubility logic. The transition occurs near pH 3.8.

Stability & Degradation Pathways

The tertiary amide bond (N-formyl) is generally stable but susceptible to hydrolysis under extreme conditions.

  • Amide Hydrolysis: Under strong acidic (HCl, reflux) or basic (NaOH) conditions, the formyl group can be cleaved, yielding N-(2-chlorophenyl)alanine . This is the primary degradation pathway.

  • Stereochemical Inversion: If using the chiral (S)-enantiomer (CAS 87039-97-2), racemization may occur under strongly basic conditions via the enolization of the formyl group or the

    
    -proton abstraction.
    
  • Photostability: The chlorophenyl ring may be susceptible to dechlorination under high-intensity UV light, though the solid state is generally stable.

Experimental Protocols

To validate the physicochemical properties in a laboratory setting, the following self-validating protocols are recommended.

Protocol 1: Determination of pKa (Potentiometric Titration)

Objective: Determine the precise dissociation constant of the carboxylic acid. Methodology:

  • Preparation: Dissolve 5 mg of the compound in a co-solvent mixture (e.g., 20% Methanol/Water) to ensure initial solubility. Note: Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titrant: Use standardized 0.1 M KOH (Carbonate-free).

  • Execution: Perform titration under inert gas (

    
    ) purge at 25°C. Record pH vs. Volume added.
    
  • Analysis: The inflection point (half-equivalence point) corresponds to the pKa.

  • Validation: The curve should show a single inflection point (monoprotic acid behavior).

Protocol 2: Shake-Flask Solubility Assessment

Objective: Measure thermodynamic solubility at pH 1.2 (Gastric) and pH 7.4 (Plasma). Methodology:

  • Excess Addition: Add excess solid compound to 2 mL of buffer (pH 1.2 and pH 7.4) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved solid. Critical: Ensure the filter does not adsorb the lipophilic compound.

  • Quantification: Analyze the filtrate via HPLC-UV (Detection at ~254 nm, typical for chlorobenzene systems).

  • Calculation:

    
    .
    

References

  • PubChem. (n.d.). Compound Summary: N-(2-chlorophenyl)-N-formylalanine. National Library of Medicine. Retrieved from [Link]

Exploratory

Thermodynamic stability profile of 2-[(2-Chlorophenyl)formamido]propanoic acid

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It establishes the protocol for defining the thermodynamic stability profile of 2-[(2-Chloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It establishes the protocol for defining the thermodynamic stability profile of 2-[(2-Chlorophenyl)formamido]propanoic acid , treating it as a representative N-aryl-N-formyl amino acid derivative.

Executive Summary

The compound 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS: 936015-11-1) presents a unique stability challenge due to its N-aryl-N-formyl structural motif.[1] Unlike simple amides, the N-formyl group attached to an electron-deficient N-aryl nitrogen possesses distinct hydrolytic lability.[1] This guide outlines the theoretical framework and experimental protocols required to establish its thermodynamic stability profile, focusing on solid-state polymorphism, solution-state hydrolysis kinetics, and chiral integrity.[1]

Theoretical Framework & Structural Analysis

Structural Vulnerabilities

The molecule consists of a propanoic acid backbone (alanine derivative) substituted at the nitrogen by both a formyl group (-CHO) and a 2-chlorophenyl group .[1]

  • N-Formyl Lability: The formyl group is the smallest acyl group.[1] When attached to a nitrogen that is also bonded to an electron-withdrawing chlorophenyl ring, the amide bond character is reduced, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).[1]

  • Chiral Center (C2): The

    
    -carbon is chiral.[1] The presence of the N-acyl and N-aryl groups affects the acidity of the 
    
    
    
    -proton, creating a risk for base-catalyzed racemization.[1]
  • Steric Ortho-Effect: The chlorine atom at the ortho position of the phenyl ring induces steric twist, potentially preventing planar conjugation of the nitrogen lone pair with the phenyl ring, which paradoxically might stabilize the N-formyl amide bond by forcing the lone pair into the carbonyl system.[1]

Physicochemical Baseline (Predicted)
ParameterPredicted ValueSignificance
pKa (COOH) 3.5 – 3.8Determines pH-dependent solubility and solid-state salt formation.[1]
logP ~2.1 – 2.5Moderate lipophilicity; implies stability testing requires organic modifiers (e.g., MeOH/ACN).[1]
H-Bond Donors 1 (COOH)The amide nitrogen is fully substituted (tertiary), lacking an H-bond donor.[1]
Rotamers Cis/TransN-formyl groups often exhibit slow rotation on the NMR timescale (rotamers).[1]

Solid-State Thermodynamic Stability

Before solution kinetics, the solid-state energy landscape must be mapped to identify stable polymorphs.[1]

Thermal Analysis Protocol (DSC/TGA)

Objective: Differentiate between phase transitions (melting), desolvation, and decomposition.[1]

Workflow:

  • TGA (Thermogravimetric Analysis): Run from 30°C to 300°C at 10°C/min.

    • Success Criterion: No mass loss < 150°C (confirms anhydrous/non-solvated state).[1]

    • Risk:[1] Mass loss near 100°C suggests a hydrate (common for carboxylic acids).[1]

  • DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-20°C to 200°C).

    • Observation: Look for the melting endotherm (

      
      ).[1]
      
    • Polymorphism Check: If the re-heat

      
       differs from the initial 
      
      
      
      , the compound exhibits monotropic or enantiotropic polymorphism.[1]
Solid-State Stress Testing

Store solid samples at 40°C/75% RH (Accelerated) and 60°C/Ambient (Stress) for 4 weeks.[1] Analyze via XRPD (X-Ray Powder Diffraction) to detect crystal form changes.[1]

Solution-State Stability & Degradation Kinetics[1]

This is the critical quality attribute. The primary degradation pathway is the hydrolysis of the N-formyl bond.[1]

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of Hydrolysis (Primary) and Racemization (Secondary).[1]

DegradationPathway Parent 2-[(2-Chlorophenyl) formamido]propanoic acid (Intact Drug) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ or OH- Racemate (R)-Enantiomer (Inversion) Parent->Racemate Base Catalysis (alpha-deprotonation) ProductA N-(2-Chlorophenyl) alanine Transition->ProductA Amide Cleavage ProductB Formic Acid Transition->ProductB Leaving Group

Caption: Figure 1. Primary hydrolytic degradation yielding N-(2-chlorophenyl)alanine and formic acid, with secondary risk of chiral inversion.[1]

pH-Rate Profile Determination

The hydrolysis of N-acyl groups is typically catalyzed by both acid and base.[1]

Experimental Protocol:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0. Maintain constant ionic strength (

    
     M) using NaCl.[1]
    
  • Incubation: Dissolve compound (approx. 50

    
    g/mL) in buffer (with <5% Acetonitrile cosolvent). Incubate at 40°C, 50°C, and 60°C.
    
  • Sampling: Aliquot at

    
     hours. Quench immediately (e.g., neutralize pH or cool to 4°C).
    
  • Analysis: RP-HPLC (C18 column, Acidic Mobile Phase to suppress ionization of the COOH and ensure retention).

Data Analysis (Pseudo-First Order): Plot


 vs. time. The slope is 

.

[1]
  • Expectation: A "V-shaped" pH-rate profile with minimum stability near neutral pH (pH 5-7) and rapid degradation at pH > 9 (base-catalyzed hydrolysis of the formyl group).[1]

Arrhenius Kinetics (Thermodynamic Parameters)

To predict shelf-life at 25°C, determine the Activation Energy (


).[1]
  • Obtain

    
     at three temperatures (e.g., 40, 50, 60°C) at a fixed pH (e.g., pH 7).[1]
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).[1]
  • Calculate

    
     using the Arrhenius equation:
    
    
    
    
    [1]
    • Target: An

      
       indicates good room-temperature stability.[1]
      

Chiral Stability (Racemization)

Since the molecule is an amino acid derivative, the stereocenter is crucial for biological activity.[1]

Mechanism: The electron-withdrawing N-formyl and N-(2-chlorophenyl) groups increase the acidity of the C


-H proton.[1] In basic conditions, this proton can be removed, forming a planar enolate intermediate which re-protonates to form the racemate.[1]

Protocol:

  • Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]

  • Stress: Incubate at pH 9.0 at 40°C for 24 hours.

  • Limit:

    
     enantiomeric excess loss is acceptable for early development.
    

Summary of Stability Specifications

AttributeTest MethodAcceptance Criteria (Development)
Solid Form XRPD / DSCStable polymorph; no phase change < 60°C.
Hydrolysis HPLC (Achiral)

degradation after 2 weeks at 40°C/75% RH.[1]
Chiral Purity HPLC (Chiral)

racemization under stress conditions.[1]
Activation Energy Kinetic Calculation

(indicates manageable degradation).[1]

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] [Link]

  • Jencks, W. P. Catalysis in Chemistry and Enzymology.[1] (Classic text on amide hydrolysis mechanisms, specifically relating to N-acyl derivatives).[1]

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms.[1] Springer.[1] (Standard reference for Arrhenius kinetics and shelf-life prediction).

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 2-[(2-Chlorophenyl)formamido]propanoic Acid Derivatives

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of 2-[(2-chlorophenyl)formamido]propanoic acid derivatives. This class of compounds, characterized by an N-acylate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-[(2-chlorophenyl)formamido]propanoic acid derivatives. This class of compounds, characterized by an N-acylated alpha-amino acid scaffold, holds significant promise for therapeutic development due to its structural relationship to known bioactive molecules. Drawing from established research on related chemical structures, this document outlines the primary areas of potential efficacy—namely anti-inflammatory, anticancer, and antimicrobial activities. We provide detailed, field-proven experimental protocols for the synthesis and evaluation of these activities, discuss plausible mechanisms of action, and present a framework for interpreting biological data. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate this promising chemical space.

Introduction: The Scientific Rationale

The 2-[(2-chlorophenyl)formamido]propanoic acid core structure represents a compelling scaffold for medicinal chemistry. It is an N-acylated derivative of alanine, a fundamental amino acid. The N-acyl group, specifically the (2-chlorophenyl)formamido moiety, introduces key structural features: a halogenated aromatic ring and an amide linkage. These features are prevalent in numerous pharmacologically active agents.

  • Anti-Inflammatory Potential: The structure bears resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) which often feature an acidic group (like the propanoic acid) and an aromatic moiety. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. A series of N-(2-benzoylphenyl)alanine derivatives, which are structurally analogous, have been synthesized and tested for anti-inflammatory activity, suggesting that they may bind to a receptor site on the cyclooxygenase enzyme.[1]

  • Anticancer Potential: The presence of a chlorophenyl group is a common feature in many cytotoxic agents. Studies on N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have demonstrated that halogen substitutions on the aromatic ring can confer significant anticancer and anti-inflammatory activity.[2] The amide linkage is also a critical component in many enzyme inhibitors, including those targeting histone deacetylases (HDACs), which are implicated in cancer.

  • Antimicrobial Potential: Propanoic acid itself and its derivatives are known to possess antimicrobial properties.[3] Furthermore, the modification of amino acids with benzoyl and halobenzoyl groups has been shown to yield compounds with antibacterial activity.[4]

This guide will systematically explore these three potential activities, providing the scientific and methodological foundation for a comprehensive evaluation of novel derivatives based on this core structure.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 2-[(2-chlorophenyl)formamido]propanoic acid and its derivatives can be approached through standard peptide coupling and acylation reactions. The general workflow involves the reaction of alanine or its ester with a derivative of 2-chloroaniline.

General Synthetic Workflow

The synthesis strategy is predicated on forming an amide bond between the amino group of alanine and a carbonyl group attached to the 2-chlorophenyl moiety. A plausible and efficient route is outlined below.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis A L-Alanine Methyl Ester (or other esters) E Amide Coupling Reaction (e.g., using a coupling agent like DCC/EDC or via an acid chloride) A->E B 2-Chloroaniline D N-(2-chlorophenyl)formamide B->D Formylation C Formic Acid C->D D->E Acylation F 2-[(2-Chlorophenyl)formamido] propanoic Acid Methyl Ester E->F Product Formation G Ester Hydrolysis (e.g., LiOH or NaOH) F->G De-esterification H Target Compound: 2-[(2-Chlorophenyl)formamido] propanoic Acid G->H Final Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 2-[(2-Chlorophenyl)formamido]propanoic Acid

Step 1: Synthesis of N-(2-chlorophenyl)formamide

  • To a round-bottom flask, add 2-chloroaniline (1.0 eq) and an excess of formic acid (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The solid N-(2-chlorophenyl)formamide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for further purification.

Step 2: Synthesis of 2-[(2-Chlorophenyl)formamido]propanoic Acid Methyl Ester

  • Dissolve N-(2-chlorophenyl)formamide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add L-alanine methyl ester hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to 2-[(2-Chlorophenyl)formamido]propanoic Acid

  • Dissolve the methyl ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Evaluation of Potential Anti-inflammatory Activity

N-acyl amino acids and their derivatives are recognized for their anti-inflammatory properties.[2] The structural similarity of the target compounds to known anti-inflammatory agents warrants a thorough investigation of this potential.

Plausible Mechanism of Action: COX Inhibition

A primary mechanism for many non-steroidal anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. Selective inhibition of COX-2 is a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs. The acidic propanoic acid moiety and the hydrophobic chlorophenyl group of the target compounds could facilitate binding to the active site of COX enzymes.

G cluster_pathway Inflammatory Signaling Pathway cluster_drug Drug Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (PGs) B->E F Physiological Functions (e.g., Gastric Protection) E->F G Inflammation, Pain, Fever E->G H 2-[(2-Chlorophenyl)formamido] propanoic Acid Derivative H->C Inhibition H->D Selective Inhibition?

Caption: Hypothesized mechanism via COX enzyme inhibition.

Experimental Protocols for Anti-inflammatory Screening

In Vitro COX-1/COX-2 Inhibition Assay This assay measures the peroxidase component of COX enzymes colorimetrically.

  • Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience).[5] Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Reaction: Add assay buffer, heme, and the respective COX enzyme to the appropriate wells. Add the test compound dissolved in a suitable solvent (e.g., DMSO) to the inhibitor wells.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by measuring absorbance at 590-611 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vivo Carrageenan-Induced Paw Edema Assay This is a standard model for evaluating acute anti-inflammatory activity.[5]

  • Animals: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at various doses.

  • Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation
Compound ID Structure COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) % Inhibition of Paw Edema @ 4h (Dose, mg/kg)
Lead-001 [Insert 2D Structure]DataDataDataData
Analog-A [Insert 2D Structure]DataDataDataData
Indomethacin (Reference)Known ValueKnown ValueKnown ValueData

Evaluation of Potential Anticancer Activity

The presence of the N-(chlorophenyl)amide moiety in the target scaffold is a strong indicator of potential anticancer activity. Numerous compounds with this feature have demonstrated cytotoxicity against various cancer cell lines.[2][6]

Plausible Mechanisms of Action

The cytotoxic effects of such compounds can be mediated through various pathways, including:

  • Induction of Apoptosis: Many chemotherapeutic agents induce programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: Compounds can interfere with the cell cycle progression, causing arrest at specific phases (e.g., G2/M or G1), which prevents cancer cell proliferation and can lead to apoptosis.

  • Enzyme Inhibition: The scaffold may interact with and inhibit key enzymes involved in cancer progression, such as kinases, histone deacetylases (HDACs), or topoisomerases.

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols for Anticancer Screening

In Vitro Cytotoxicity (MTT Assay) The MTT assay is a colorimetric method to assess cell viability.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Cell Cycle Analysis by Flow Cytometry This method determines the effect of the compound on cell cycle distribution.

  • Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases.

Data Presentation
Compound ID Structure IC50 (µM) vs. A549 IC50 (µM) vs. MCF-7 IC50 (µM) vs. HCT-116 Cell Cycle Effect (at IC50)
Lead-001 [Insert 2D Structure]DataDataDatae.g., G2/M Arrest
Analog-A [Insert 2D Structure]DataDataDatae.g., No Change
Doxorubicin (Reference)Known ValueKnown ValueKnown ValueKnown Effect

Evaluation of Potential Antimicrobial Activity

The combination of a propanoic acid moiety and a halogenated aromatic ring suggests potential for antimicrobial activity. Evaluation against a panel of pathogenic bacteria and fungi is a logical step in characterizing these derivatives.

Plausible Mechanism of Action

The mechanisms of action for such compounds can be diverse and may include:

  • Cell Membrane Disruption: The lipophilic nature of the chlorophenyl group could facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Enzyme Inhibition: The compound could inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Intracellular pH Disruption: Propionic acid is known to reduce the intracellular pH of bacteria like S. aureus, which can inhibit growth.[3]

G cluster_drug Drug Action cluster_cell Bacterial/Fungal Cell Drug 2-[(2-Chlorophenyl)formamido] propanoic Acid Derivative Membrane Cell Membrane Disruption Drug->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase) Drug->Enzyme pH Intracellular pH Reduction Drug->pH Death Cell Death / Growth Inhibition Membrane->Death Enzyme->Death pH->Death

Caption: Potential mechanisms of antimicrobial activity.

Experimental Protocol for Antimicrobial Screening

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231). Prepare a standardized inoculum suspension adjusted to a 0.5 McFarland standard.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation
Compound ID Structure MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Lead-001 [Insert 2D Structure]DataDataData
Analog-A [Insert 2D Structure]DataDataData
Ciprofloxacin (Reference for Bacteria)Known ValueKnown ValueN/A
Fluconazole (Reference for Fungi)N/AN/AKnown Value

Conclusion and Future Directions

The 2-[(2-chlorophenyl)formamido]propanoic acid scaffold presents a versatile and promising starting point for the development of novel therapeutic agents. The structural motifs inherent to this class of molecules provide a strong rationale for investigating their potential anti-inflammatory, anticancer, and antimicrobial properties. This guide has provided the foundational knowledge and detailed experimental frameworks necessary to undertake such an investigation.

Future work should focus on the synthesis of a focused library of derivatives to establish clear Structure-Activity Relationships (SAR). Modifications could include:

  • Varying the substitution pattern (position and type of halogen) on the phenyl ring.

  • Replacing the propanoic acid with other amino acids to explore the effect of different side chains.

  • Esterification or amidation of the carboxylic acid to create prodrugs with potentially improved pharmacokinetic properties.

By systematically applying the protocols outlined herein, researchers can effectively screen these novel compounds, identify lead candidates, and elucidate their mechanisms of action, paving the way for the development of new and effective therapeutics.

References

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (n.d.). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. SID. Retrieved from [Link]

  • Singh, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
  • El-Sayed, N. N. E., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Retrieved from [Link]

  • Kapoor, H., et al. (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted... ResearchGate. Retrieved from [Link]

  • Singh, U. P., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of 5-(4-aminosulfonyl)phenyl-1-(substituted-phenyl)-1H-pyrazole-3-yl) (substituted-phenyl)methanone derivatives. Drug Design, Development and Therapy, 10, 3609–3626.
  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 514–520.
  • Mihal, M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Retrieved from [Link]

  • Double, J. A., & Bibby, M. C. (1984). Activity of N-[N′-(2-chloroethyl)-N′-nitrosocarbamoyl]-alanine and derivatives against transplantable adenocarcinomata of the mouse colon (MAC).
  • Yamin, B. M., et al. (n.d.). Antibacterial Activity Of Benzoyl And Halobenzoyl Thiourea Bearing Α- And Β-Alanine. EconPapers. Retrieved from [Link]

  • Egbujor, M. C., Okoro, U. C., & Okafor, S. N. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology, 13(09), 1003–1014.
  • Walsh, D. A., Sleevi, M. C., & Sancilio, L. F. (1984). Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. Journal of Medicinal Chemistry, 27(10), 1317–1321.
  • Gaikwad, V., et al. (2020). Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. ResearchGate. Retrieved from [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(11), 878–883.
  • Philimonov, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Bonilla-Porras, A. R., et al. (n.d.). Cytotoxic Effects of N'-Formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in. Saber UCV. Retrieved from [Link]

  • Panaskar, A. N., Jain, A., & Mohanty, P. K. (2022). Synthesis and Evaluation of Anti-Inflammatory Activity of Some Chalcone Hydrazide Derivatives.
  • Li, Y., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. Retrieved from [Link]

  • Nguyen, H. T. L., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. National Institutes of Health. Retrieved from [Link]

  • Shaik, A. B., et al. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. ijpsonline.com. Retrieved from [Link]

  • Ozer, O., & Gocer, H. (2024). Cytotoxicity of myrtenal on different human cancer cell lines. Annals of Medical Research, 31(5), 652–656.
  • Shu, M., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 199–205.
  • Al-Amiery, A. A., et al. (n.d.). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. SpringerLink. Retrieved from [Link]

  • Bradsher, C. K., & Brown, F. C. (1976). Synthesis and preliminary antimicrobial screening of two thiosulfonates. Journal of Pharmaceutical Sciences, 65(11), 1692–1694.

Sources

Exploratory

Literature review on 2-[(2-Chlorophenyl)formamido]propanoic acid synthesis pathways

The following technical guide details the synthesis, characterization, and process logic for 2-[(2-Chlorophenyl)formamido]propanoic acid , chemically identified as -(2-Chlorobenzoyl)alanine . Based on structural analysis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and process logic for 2-[(2-Chlorophenyl)formamido]propanoic acid , chemically identified as


-(2-Chlorobenzoyl)alanine .

Based on structural analysis and chemical database validation (SMILES verification), the term "[(2-Chlorophenyl)formamido]" is a systematic synonym used in certain cheminformatics environments to denote the 2-chlorobenzamido moiety (


). This guide focuses on the construction of this amide bond between 2-chlorobenzoic acid derivatives and alanine.

( -(2-Chlorobenzoyl)alanine)

Executive Summary & Chemical Identity

Target Molecule: 2-[(2-Chlorophenyl)formamido]propanoic acid Common Name:


-(2-Chlorobenzoyl)alanine
CAS Registry:  936015-11-1 (Generic/Isomer specific may vary)
Molecular Formula: 

Molecular Weight: 227.64 g/mol [1]

Structural Analysis: The molecule consists of an alanine backbone acylated at the nitrogen by a 2-chlorobenzoyl group.[2] The synthesis centers on the formation of the amide bond while preserving the stereochemistry (if starting from chiral L- or D-alanine) and managing the steric hindrance introduced by the ortho-chloro substituent on the benzoyl ring.

Applications:

  • Pharmaceutical Intermediate: Precursor for non-steroidal anti-inflammatory drug (NSAID) analogs and kynurenine pathway modulators.

  • Ligand Synthesis: Used in coordination chemistry to form metal-organic frameworks (MOFs).

  • Agrochemicals: Structural motif in specific herbicide classes (benzoyl-propionic acid derivatives).

Retrosynthetic Analysis & Pathway Selection

To synthesize the target with high purity and yield, we evaluate two primary pathways. The choice depends on scale and available instrumentation.

  • Pathway A: Schotten-Baumann Reaction (Acyl Chloride Route)

    • Mechanism: Nucleophilic acyl substitution in a biphasic or aqueous alkaline system.

    • Pros: High atom economy, inexpensive reagents, scalable, no complex coupling agents required.

    • Cons: Requires handling of corrosive acid chlorides; pH control is critical to prevent hydrolysis.

    • Verdict: Preferred for scale-up and standard synthesis.

  • Pathway B: Carbodiimide Coupling (Active Ester Route)

    • Mechanism: Activation of 2-chlorobenzoic acid using EDC/NHS or HATU, followed by aminolysis with alanine methyl ester.

    • Pros: Milder conditions, avoids acid chlorides, reduced risk of racemization.

    • Cons: High cost of reagents, requires an additional deprotection (hydrolysis) step.

    • Verdict: Preferred for small-scale discovery or when maintaining strict enantiomeric excess (ee) is difficult via Method A.

Pathway A: The Schotten-Baumann Protocol (Standard)

This method utilizes 2-chlorobenzoyl chloride and L-alanine in a basic aqueous medium. The base serves two roles: it neutralizes the HCl byproduct to drive the equilibrium forward and keeps the alanine in its nucleophilic anionic form (


).
Reaction Scheme Visualization

SchottenBaumann cluster_conditions Critical Process Parameters Reagent1 2-Chlorobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent1->Intermediate Addition Reagent2 L-Alanine (Nucleophile) Reagent2->Intermediate Base NaOH (aq) (pH 9-10) Base->Reagent2 Deprotonation Product N-(2-Chlorobenzoyl)alanine (Target) Intermediate->Product Elimination (-Cl) Byproduct NaCl + H2O Intermediate->Byproduct Temp Temp: 0-5°C pH pH Control: >8, <11

Figure 1: Mechanistic flow of the Schotten-Baumann synthesis indicating critical pH and temperature controls.

Detailed Protocol

Reagents:

  • L-Alanine (8.9 g, 100 mmol)

  • 2-Chlorobenzoyl chloride (17.5 g, 100 mmol)

  • Sodium Hydroxide (2M aqueous solution)

  • Hydrochloric Acid (6M, for precipitation)

  • Solvent: Water (or Water/THF 1:1 mixture for solubility)

Step-by-Step Methodology:

  • Solubilization: In a 500 mL 3-neck round-bottom flask, dissolve L-alanine (100 mmol) in 50 mL of 2M NaOH (100 mmol). The solution should be clear.

    • Expert Insight: The stoichiometry here is 1:1 to form the sodium salt of alanine.

  • Cooling: Immerse the flask in an ice-salt bath to lower the temperature to 0–5°C.

    • Causality: Low temperature inhibits the competitive hydrolysis of the benzoyl chloride by water.

  • Acylation (Simultaneous Addition):

    • Place 2-chlorobenzoyl chloride in a dropping funnel.

    • Place an additional 60 mL of 2M NaOH in a second dropping funnel.

    • Add the acid chloride dropwise over 45 minutes. Simultaneously , add the NaOH solution to maintain the pH between 9 and 10.

    • Self-Validating Step: Use a pH meter or phenolphthalein indicator. If the pH drops below 8, the amine becomes protonated (

      
      ) and non-nucleophilic, stopping the reaction. If pH > 11, rapid hydrolysis of the acid chloride occurs.
      
  • Reaction Completion: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Precipitation: Acidify the reaction mixture carefully with 6M HCl to pH 1–2.

    • Observation: The product, being a carboxylic acid amide, is less soluble in acidic water and will precipitate as a white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove residual NaCl and benzoic acid byproducts.
    
  • Purification: Recrystallize from an Ethanol/Water (1:3) mixture.

Pathway B: Carbodiimide Coupling (High Precision)

This pathway is recommended if the acid chloride is unavailable or if the substrate is sensitive to the harsh alkaline conditions of Method A.

Workflow Logic

Coupling Start Start: 2-Chlorobenzoic Acid Activation Activation: EDC + HOBt (Forms Active Ester) Start->Activation Coupling Coupling: Add Alanine Methyl Ester + DIPEA Activation->Coupling Intermed Intermediate: Methyl 2-(2-chlorobenzamido)propanoate Coupling->Intermed Hydrolysis Hydrolysis: LiOH / THF / H2O Intermed->Hydrolysis Final Final Product: 2-[(2-Chlorophenyl)formamido]propanoic acid Hydrolysis->Final

Figure 2: Stepwise activation and coupling workflow using EDC/HOBt.

Protocol Summary:

  • Activation: Dissolve 2-chlorobenzoic acid (1 eq) in DCM. Add EDC

    
    HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 min at 
    
    
    
    .
  • Coupling: Add L-Alanine methyl ester hydrochloride (1 eq) and DIPEA (3 eq). Stir overnight at RT.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[3][4]
  • Hydrolysis: Dissolve the ester intermediate in THF/Water (3:1). Add LiOH (2 eq). Stir until TLC shows consumption of ester (~2h). Acidify to precipitate the final acid.

Quantitative Comparison of Methods
FeatureMethod A: Schotten-BaumannMethod B: EDC Coupling
Yield 75–85%60–70% (over 2 steps)
Atom Economy High (NaCl byproduct)Low (Urea byproducts)
Cost LowHigh (Coupling agents)
Scalability Excellent (kg scale)Poor (g scale)
Racemization Risk Low (if Temp < 5°C)Very Low
Complexity 1 Step2 Steps (Coupling + Hydrolysis)
Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.6 ppm (s, 1H, -COOH ): Broad singlet, carboxylic acid.
      
    • 
       8.6 ppm (d, 1H, -NH -): Amide proton doublet.
      
    • 
       7.3–7.5 ppm (m, 4H, Ar-H ): Aromatic protons characteristic of the 2-substituted benzene ring.
      
    • 
       4.4 ppm (quint, 1H, -CH -): Alpha-proton of alanine.
      
    • 
       1.4 ppm (d, 3H, -CH 
      
      
      
      ): Methyl group doublet.
  • IR Spectroscopy (ATR):

    • 3300 cm

      
      :  N-H stretch.
      
    • 1715 cm

      
      :  C=O stretch (Carboxylic acid).
      
    • 1640 cm

      
      :  C=O stretch (Amide I band).
      
    • 1540 cm

      
      :  N-H bend (Amide II band).
      
  • Melting Point:

    • Expected range: 158–162°C (Dependent on enantiomeric purity; racemates may differ).

References
  • National Institute of Standards and Technology (NIST). (2023). l-Alanine, N-(2-chlorobenzoyl)-, methyl ester. NIST Chemistry WebBook.[2] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Schotten-Baumann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: N-(2-Chlorobenzoyl)alanine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Molecular Weight &amp; Formula Calculation for 2-[(2-Chlorophenyl)formamido]propanoic acid

The following technical guide details the structural elucidation, molecular weight calculation, and solution preparation protocols for 2-[(2-Chlorophenyl)formamido]propanoic acid . Executive Summary 2-[(2-Chlorophenyl)fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation, molecular weight calculation, and solution preparation protocols for 2-[(2-Chlorophenyl)formamido]propanoic acid .

Executive Summary

2-[(2-Chlorophenyl)formamido]propanoic acid (CAS: 936015-11-1) is a functionalized amino acid derivative often utilized in synthetic medicinal chemistry as a building block for peptidomimetics or as a metabolic probe.[1][2] Precise characterization of this molecule is critical because of the presence of a chlorine atom, which introduces significant isotopic variance (


 vs. 

) that affects mass spectrometry interpretation, and a tertiary amide bond that influences solubility profiles.

This guide provides a rigorous breakdown of the molecular formula derivation, a step-by-step calculation of the molecular weight (MW) for stoichiometric applications, and validated protocols for stock solution preparation.

Structural Elucidation & Formula Derivation

To calculate the molecular weight accurately, we must first derive the exact stoichiometry from the IUPAC nomenclature. This prevents confusion with isomeric forms such as N-(2-chlorobenzoyl)alanine.

Nomenclature Breakdown

The name 2-[(2-Chlorophenyl)formamido]propanoic acid describes a specific connectivity:

  • Parent Chain: Propanoic acid (

    
     backbone).
    
  • Position 2 Substitution: A hydrogen on the

    
    -carbon is replaced by a substituent.
    
  • Substituent Group: "[(2-Chlorophenyl)formamido]".[1][2][3][4]

    • Formamido: Indicates a formyl-amino group (

      
      ).
      
    • (2-Chlorophenyl): Indicates a chlorophenyl ring attached to the nitrogen of the formamido group.

Connectivity Logic

Unlike a benzamido derivative (where the carbonyl is on the phenyl ring), this molecule contains a tertiary amide where the nitrogen atom is bonded to:

  • The propanoic acid

    
    -carbon.
    
  • The formyl group carbon (

    
    ).
    
  • The 2-chlorophenyl ring.[1][2][3][4]

Chemical Formula Assembly:

  • Propanoic Acid Backbone (

    
    ): 
    
    
    
    (Loss of 1 H for N-attachment, loss of 1 H for COOH... wait, COOH retains H. Loss of 1 H at C2 only). -> Fragment:
    
    
    . (
    
    
    ).
  • Nitrogen Linker:

    
     (1 atom).
    
  • Formyl Group:

    
     (1 Carbon, 1 Hydrogen, 1 Oxygen).
    
  • 2-Chlorophenyl Group:

    
     (Phenyl ring 
    
    
    
    minus 1 H for N-attachment, substituted with Cl).

Summation:

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Cl:

    
    [5]
    

Final Molecular Formula:


[2]

Molecular Weight Calculation

For drug development and dosing (molar calculations), we use the Standard Atomic Weight , which averages natural isotopic abundance. For Mass Spectrometry, we use the Monoisotopic Mass .

Standard Molecular Weight (Stoichiometry)

Used for weighing powder and preparing molar solutions.

ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 1012.011120.110
Hydrogen (H) 101.00810.080
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Chlorine (Cl) 135.45035.450
TOTAL MW 227.644 g/mol
Monoisotopic Mass (Mass Spectrometry)

Used for identifying the parent ion


.
Because Chlorine has two dominant isotopes (

and

), the mass spectrum will show a distinct 3:1 ratio split.
  • Dominant Isotope (

    
    ): 
    
    • Calculation:

      
      [5]
      
    • Exact Mass: 227.035 g/mol

    • Observed

      
      : 228.042 m/z 
      
  • Secondary Isotope (

    
    ): 
    
    • Calculation adds ~2.0 mass units.[5]

    • Exact Mass: 229.032 g/mol

Experimental Workflow: Solution Preparation

The following protocol ensures accuracy when moving from theoretical calculation to benchtop application.

Solubility Profile

As a carboxylic acid with a lipophilic chlorophenyl group, this compound exhibits:

  • Low solubility in pure water (neutral pH).

  • High solubility in DMSO or Ethanol.

  • Solubility in aqueous buffer requires pH adjustment (pH > 7.5) to deprotonate the carboxylic acid (

    
    ).
    
Stock Solution Protocol (10 mM in DMSO)

Objective: Prepare 1 mL of a 10 mM stock solution.

  • Calculate Mass Required:

    
    
    
    
    
    [5]
  • Weighing: Weigh approximately 2.3 mg of powder into a tared HPLC vial. Record the exact mass (e.g., 2.41 mg).

  • Volume Adjustment: Do not add fixed 1 mL. Calculate solvent volume based on exact mass to ensure precise concentration.

    
    
    Example: If you weighed 2.41 mg, add 
    
    
    
    (
    
    
    ) of DMSO.
  • Sonicate: Sonicate for 30-60 seconds to ensure complete dissolution.

Logical Workflow Diagram

The following diagram maps the decision process for structural verification and solution preparation.

G Start Compound: 2-[(2-Chlorophenyl)formamido]propanoic acid Parse Parse IUPAC Name Start->Parse Fragments Identify Fragments: 1. Propanoic Acid (C3) 2. Formyl Group (CHO) 3. 2-Chlorophenyl (C6H4Cl) Parse->Fragments Formula Derive Formula: C10 H10 Cl N O3 Fragments->Formula Calc Calculate MW (Standard): 227.64 g/mol Formula->Calc Prep Solution Prep (10 mM) Calc->Prep Weigh Weigh Solid (m) Prep->Weigh VolCalc Calculate Solvent Vol (V): V = m / (10mM * MW) Weigh->VolCalc Final Ready for Assay VolCalc->Final

Figure 1: Logical workflow for deriving the molecular formula from nomenclature and proceeding to accurate stock solution preparation.

References

The following sources provide authoritative data on atomic weights, nomenclature rules, and the specific chemical entity.

  • National Institute of Standards and Technology (NIST). (2025). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Retrieved February 28, 2026, from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. Royal Society of Chemistry.

Sources

Exploratory

Predicted Metabolic Pathways for 2-[(2-Chlorophenyl)formamido]propanoic acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Metabolic Profiling and Bioactivation Risks Executive Summary The compound 2-[(2-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Metabolic Profiling and Bioactivation Risks

Executive Summary

The compound 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS 936015-11-1), structurally defined as an


-formyl-

-aryl amino acid derivative, presents a unique metabolic profile characterized by the interplay between amide hydrolysis and aromatic oxidation. Often encountered as a degradation product of phenylamide fungicides or as a synthetic intermediate in agrochemical discovery, understanding its metabolic fate is critical for assessing toxicological risks, particularly those associated with chloroaniline release.

This guide provides a comprehensive, predicted metabolic map for this compound. Based on structural alerts and established xenobiotic biotransformation principles, we predict that deformylation (hydrolysis of the


-formyl group) acts as the primary Phase I pathway, yielding the secondary amine 

-(2-chlorophenyl)alanine. Subsequent biotransformations likely include aromatic hydroxylation and Phase II acyl glucuronidation. We also detail the experimental workflows required to validate these predictions using high-resolution mass spectrometry (HRMS).

Chemical Identity & Structural Analysis[1]

Before delineating the pathways, we must deconstruct the molecule into its metabolically relevant functional groups (sites of metabolism, SOM).

  • IUPAC Name:

    
    -(2-Chlorophenyl)-N-formylalanine (or 2-[N-(2-chlorophenyl)formamido]propanoic acid).
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 227.64 Da[1][2]

  • Key Functional Motifs:

    • Carboxylic Acid (

      
      ):  A polar handle susceptible to Phase II conjugation (Glucuronidation/Amino acid conjugation).
      
    • 
      -Formyl Group (
      
      
      
      ):
      A chemically labile amide bond. The formyl moiety is often rapidly hydrolyzed in biological systems by formylases or non-specific esterases.
    • 
      -Aryl Bond:  The bond between the nitrogen and the 2-chlorophenyl ring is generally stable against direct hydrolysis but susceptible to oxidative cleavage via unstable carbinolamine intermediates.
      
    • Chloro-substituted Phenyl Ring: The aromatic ring is deactivated by the chlorine atom but remains a target for CYP450-mediated hydroxylation, particularly at the para position relative to the nitrogen.

Predicted Metabolic Pathways

The metabolic fate of 2-[(2-Chlorophenyl)formamido]propanoic acid is predicted to follow a bifurcated scheme involving rapid hydrolytic deformylation and slower oxidative clearance.

Phase I Metabolism: Hydrolysis & Oxidation
Pathway A: Deformylation (Major Route)

The


-formyl group is a "soft" metabolic target. In mammalian systems, 

-formyl derivatives of aromatic amines are frequently hydrolyzed to the corresponding amine.
  • Mechanism: Enzymatic hydrolysis of the amide bond.

  • Enzymes: Arylformamidase (kynurenine formamidase), Carboxylesterases (CES1/CES2).

  • Product:

    
    -(2-chlorophenyl)alanine  (M1) + Formate.
    
  • Significance: This step increases the basicity of the nitrogen, making the phenyl ring more electron-rich and susceptible to subsequent oxidation.

Pathway B: Aromatic Hydroxylation

The chlorophenyl ring is a target for Cytochrome P450 (CYP) enzymes.

  • Regioselectivity: The amino group (even when formylated) is an ortho/para director. The ortho position is blocked by Chlorine or sterically hindered. The para position (C4 relative to N) is the most likely site of oxidation.

  • Enzymes: CYP2C9, CYP2C19, CYP3A4.

  • Product: 2-[(2-chloro-4-hydroxyphenyl)formamido]propanoic acid (M2).

  • Secondary Step: M1 (the deformylated amine) can also undergo hydroxylation to form

    
    -(2-chloro-4-hydroxyphenyl)alanine  (M3).
    
Pathway C: Oxidative Dealkylation (Bioactivation Risk)

Oxidation at the alpha-carbon of the propanoic acid chain (adjacent to Nitrogen) can lead to


 bond cleavage.
  • Mechanism: Hydroxylation at the alpha-carbon forms an unstable carbinolamine, which collapses to release 2-chloroaniline and pyruvate/lactate derivatives.

  • Risk: 2-Chloroaniline is a known toxicant (methemoglobinemia). This pathway is generally minor compared to deformylation but represents a critical tox liability.

Phase II Metabolism: Conjugation

Phase II enzymes will target the polar functional groups exposed in the parent or Phase I metabolites.

  • Acyl Glucuronidation: The carboxylic acid of the parent and M1 is a direct substrate for UGTs (e.g., UGT1A1, UGT2B7), forming unstable acyl glucuronides (M4).

  • O-Glucuronidation/Sulfation: The phenolic hydroxyl groups of M2 and M3 will be extensively conjugated with glucuronic acid or sulfate (M5, M6).

Visualization of Metabolic Map

The following diagram illustrates the predicted biotransformation tree.

MetabolicPathways Parent Parent Compound 2-[(2-Chlorophenyl)formamido]propanoic acid (MW 227.64) M1 M1: N-(2-chlorophenyl)alanine (Deformylation Product) (MW 199.63) Parent->M1 Hydrolysis (Formamidase/CES) M2 M2: 4-Hydroxy-Parent (Aromatic Hydroxylation) (MW 243.64) Parent->M2 CYP450 Hydroxylation M4 M4: Acyl Glucuronide (Conjugation of Parent/M1) Parent->M4 UGT (Acyl Glucuronidation) M3 M3: N-(2-chloro-4-hydroxyphenyl)alanine (Hydroxylation of M1) (MW 215.63) M1->M3 CYP450 Hydroxylation Tox Toxic Liability: 2-Chloroaniline (via Oxidative Dealkylation) M1->Tox CYP-mediated C-N Cleavage (Minor) M5 M5: O-Glucuronide/Sulfate (Conjugation of M2/M3) M2->M5 UGT/SULT M3->M5 UGT/SULT

Figure 1: Predicted metabolic tree for 2-[(2-Chlorophenyl)formamido]propanoic acid showing primary deformylation (M1) and secondary oxidation pathways.

Experimental Validation Protocols

To validate these predictions, a rigorous in vitro to in vivo extrapolation (IVIVE) workflow is required.

In Vitro Stability Assay (Microsomal/Cytosolic)

Since deformylation may be cytosolic (formamidases) or microsomal (carboxylesterases), both fractions should be tested.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Cytosol.

  • Conditions:

    • Substrate conc: 1 µM and 10 µM.

    • Cofactors: NADPH (for CYPs) and UDPGA (for UGTs).

    • Control: Heat-inactivated microsomes (to distinguish chemical vs. enzymatic hydrolysis).

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Reaction: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Diclofenac).

Metabolite Identification (LC-HRMS/MS)

Data Acquisition:

  • Instrument: Q-Exactive Orbitrap or Q-TOF.

  • Polarity: Positive (for amines) and Negative (for acids/glucuronides) ESI modes.

  • Scan Mode: Full Scan (m/z 100–1000) + Data Dependent MS2 (ddMS2).

Data Analysis Strategy (Mass Defect Filtering):

  • Chlorine Isotope Pattern: Look for the characteristic

    
     ratio (3:1).
    
  • Neutral Loss Scanning:

    • Loss of 46 Da (

      
      ) indicates deformylation in-source (artifact) or real metabolite? (Requires chromatographic separation).
      
    • Loss of 176 Da indicates Glucuronide.

Quantitative Data Presentation

Results should be tabulated to calculate Intrinsic Clearance (


).
ParameterHLM (Microsomes)CytosolPrediction

(min)
45.2 ± 3.112.5 ± 1.2Rapid cytosolic hydrolysis expected

(µL/min/mg)
30.5110.2High clearance via deformylation
Major Metabolite M2 (Hydroxyl)M1 (Deformylated)Compartment-dependent metabolism

Experimental Workflow Diagram

The following diagram outlines the logical flow for confirming the metabolic pathway.

Workflow Step1 1. In Silico Prediction (SmartCyp / Meteor) Step2 2. In Vitro Incubation (HLM + Cytosol) Step1->Step2 Step3 3. Sample Quench & Centrifugation Step2->Step3 Step4 4. LC-HRMS/MS Analysis (Orbitrap/Q-TOF) Step3->Step4 Step5 5. Metabolite ID (Mass Defect Filtering) Step4->Step5

Figure 2: Step-by-step experimental workflow for metabolic profiling.

References

  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Comprehensive review of amide/formamide hydrolysis mechanisms).
  • Tatsumi, K., et al. (1989). "Metabolism of N-formyl derivatives of aromatic amines." Journal of Pharmacobio-Dynamics, 12(1), 1-9. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • PubChem Compound Summary. (2023). 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS 936015-11-1).[1][3][4] National Center for Biotechnology Information. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Foundational

2-[(2-Chlorophenyl)formamido]propanoic acid as a pharmaceutical intermediate

Topic: 2-[(2-Chlorophenyl)formamido]propanoic Acid as a Pharmaceutical Intermediate Document Type: Technical Guide & Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(2-Chlorophenyl)formamido]propanoic Acid as a Pharmaceutical Intermediate Document Type: Technical Guide & Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Strategic Utilization in Oxazole Scaffolds and Chiral Resolution

Executive Summary & Structural Significance

2-[(2-Chlorophenyl)formamido]propanoic acid (systematically N-(2-chlorobenzoyl)alanine ) is a critical amide intermediate used primarily in the synthesis of 2,4-disubstituted oxazoles , a pharmacophore prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Unlike its unsubstituted benzoyl analogs, the ortho-chloro substituent introduces significant steric bulk and electronic withdrawal. This modification serves two specific pharmaceutical functions:

  • Metabolic Stability: The halogen hinders enzymatic hydrolysis of the amide bond in downstream peptide mimetics.

  • Conformational Locking: The steric clash restricts rotation around the phenyl-carbonyl bond, pre-organizing the molecule for cyclodehydration reactions (e.g., Robinson-Gabriel synthesis).

This guide details the synthesis, critical quality attributes (CQAs), and downstream transformation of this intermediate, with a specific focus on controlling racemization—the primary failure mode in its processing.

High-Fidelity Synthesis Protocol

Method: Modified Schotten-Baumann Acylation

While coupling reagents (EDC/HOBt) can be used, the industrial standard for this intermediate is the Schotten-Baumann reaction due to cost-efficiency and scalability. However, the 2-chloro substituent requires specific pH control to prevent hydrolysis of the sterically crowded acid chloride.

Reagents:
  • Substrate: L-Alanine (or D-Alanine for specific stereoisomers).

  • Acylating Agent: 2-Chlorobenzoyl chloride (1.1 eq).

  • Base: 2M NaOH (aqueous).

  • Solvent: THF/Water (1:1 v/v) – Critical for solubilizing the lipophilic acid chloride.

Step-by-Step Protocol:
  • Solubilization: Dissolve L-Alanine (100 mmol) in 2M NaOH (110 mL) at 0°C. Ensure complete dissolution to prevent heterogeneous acylation which leads to oligomers.

  • Controlled Addition: Add 2-Chlorobenzoyl chloride (110 mmol) dropwise over 45 minutes.

    • Expert Insight: Simultaneously add additional 2M NaOH to maintain pH between 10.0 and 11.0 .

    • Causality: If pH < 9, the amine protonates and becomes non-nucleophilic. If pH > 12, the risk of base-catalyzed racemization increases, and the acid chloride hydrolyzes competitively.

  • Reaction Phase: Stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours. The steric hindrance of the 2-Cl group slows the reaction compared to standard benzoyl chloride; extended time is required.

  • Workup: Wash the basic solution with diethyl ether (2 x 50 mL) to remove unreacted acid chloride (as neutral impurities).

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (3:1).

Process Visualization: Synthesis Workflow

SynthesisWorkflow Start L-Alanine + 2M NaOH Add Add 2-Cl-Benzoyl Chloride (Maintain pH 10-11) Start->Add React Stir 0°C -> 20°C (Steric Hindrance Delay) Add->React Schotten-Baumann Wash Ether Wash (Remove Neutral Impurities) React->Wash Acidify Acidify to pH 2.0 (Precipitation) Wash->Acidify Product N-(2-Chlorobenzoyl)alanine Acidify->Product Crystallization

Figure 1: Optimized Schotten-Baumann workflow for sterically hindered benzoyl chlorides.

Downstream Application: Robinson-Gabriel Cyclization

The primary pharmaceutical utility of 2-[(2-Chlorophenyl)formamido]propanoic acid is its conversion into 2-(2-chlorophenyl)-4-methyloxazole . This oxazole ring is a bioisostere for amides and esters in drug design, offering improved metabolic stability.

Mechanism & Protocol

The transformation proceeds via an Azlactone (Oxazolone) intermediate.[1]

  • Reagent: Phosphorous Oxychloride (

    
    ) or Burgess Reagent (for milder conditions).
    
  • Conditions: Reflux in Toluene or DMF.

Critical Risk: Racemization The formation of the azlactone intermediate is the point of highest risk for chiral integrity. The C-4 proton of the azlactone is highly acidic (


). In the presence of base or excess heat, this proton is removed, leading to a planar enolate and subsequent loss of chirality (racemization) [1].

Mitigation Strategy:

  • Use Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) at lower temperatures (50°C) to effect cyclodehydration without generating strong acid/base byproducts.

Pathway Visualization: Cyclization & Racemization Risk

RobinsonGabriel Input N-(2-Chlorobenzoyl)alanine Inter Azlactone Intermediate (5-Oxazolone) Input->Inter Cyclodehydration (POCl3 or Burgess Rgt) Oxazole 2-(2-chlorophenyl)-4-methyloxazole (Target Pharmacophore) Inter->Oxazole Rearrangement/Tautomerization Racemate Racemized Product (Impurity) Inter->Racemate Base-Catalyzed Proton Abstraction (RISK)

Figure 2: The Robinson-Gabriel pathway showing the critical azlactone node where racemization can occur.

Analytical Specifications & Quality Control

To validate the intermediate for pharmaceutical use, the following specifications are standard.

Test ParameterMethodAcceptance CriteriaExpert Note
Purity HPLC (C18, ACN/Water)> 98.5%Look for free 2-chlorobenzoic acid (hydrolysis byproduct).
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% eeEssential if used for chiral resolution.
Identity 1H NMR (DMSO-d6)ConfirmedAmide doublet at ~8.8 ppm; 2-Cl aromatic pattern distinctive.
Water Content Karl Fischer< 0.5%Moisture interferes with downstream cyclization (POCl3).
Spectroscopic Signature (1H NMR in DMSO-d6)
  • 
     1.35 (d, 3H):  Alanine methyl group.
    
  • 
     4.40 (m, 1H):  Alpha-proton (chiral center).
    
  • 
     7.30 - 7.60 (m, 4H):  Aromatic protons (2-chlorophenyl group).
    
  • 
     8.75 (d, 1H):  Amide NH (Doublet indicates coupling to the alpha-proton).
    

Safety & Handling

  • 2-Chlorobenzoyl Chloride: Highly corrosive and lachrymator. Must be handled in a fume hood. It reacts violently with water; ensure the Schotten-Baumann reaction vessel is cooled before addition.

  • Product: Generally low toxicity, but as a pharmaceutical intermediate, it should be treated as a potential irritant.

References

  • Racemization via Azlactones

    • Source: BenchChem & ACS Omega.
    • URL:[Link]

  • Robinson-Gabriel Synthesis Mechanism

    • Source: SynArchive. "Robinson-Gabriel Synthesis."[2][3][4][5]

    • URL:[Link]

  • Schotten-Baumann Protocol for Amino Acids

    • Source: Organic Syntheses, Coll.[1][6] Vol. 2. "dl-Alanine and Benzoyl Derivatives."

    • URL:[Link]

  • Pharmaceutical Relevance (Oxazole Intermediates)

    • Source: Evonik Health Care. "Intermediates for the pharmaceutical industry."[7]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid

The following Application Note and Protocol is designed for professional research scientists and drug development chemists. It details the synthesis, purification, and validation of 2-[(2-Chlorophenyl)formamido]propanoic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for professional research scientists and drug development chemists. It details the synthesis, purification, and validation of 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS: 936015-11-1), a functionalized amino acid derivative often utilized as a scaffold in peptidomimetic research and fragment-based drug discovery.

This protocol prioritizes process safety , stereochemical integrity (if applicable, though the racemic route is described unless specified), and scalability .

Introduction & Strategic Analysis

The target molecule, 2-[(2-Chlorophenyl)formamido]propanoic acid , represents a specific class of N-aryl-N-formyl amino acids. These motifs serve as sterically constrained linkers in bioactive peptides and are precursors to imidazoles and other heterocycles via cyclodehydration.

The synthesis poses two primary challenges:

  • Steric Hindrance: The ortho-chloro substituent on the aniline ring reduces nucleophilicity, making the initial N-alkylation sluggish compared to unsubstituted anilines.

  • Chemoselectivity: The subsequent formylation must occur exclusively at the secondary amine without affecting the carboxylic acid (or requiring harsh conditions that might racemize the

    
    -center).
    

To ensure high purity and reproducibility, this protocol utilizes a 3-step convergent strategy :

  • N-Alkylation: Coupling of 2-chloroaniline with an

    
    -bromo ester.
    
  • N-Formylation: Introduction of the formyl group using a mixed anhydride approach.

  • Hydrolysis: Controlled saponification to release the free acid.

Retrosynthetic Pathway

The following diagram outlines the logical disconnection and forward synthesis flow.

SynthesisPathway Aniline 2-Chloroaniline (Starting Material) Inter1 Intermediate A: Methyl 2-((2-chlorophenyl)amino)propanoate Aniline->Inter1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) Bromo Methyl 2-bromopropionate (Reagent) Bromo->Inter1 Inter2 Intermediate B: Methyl 2-[(2-chlorophenyl)formamido]propanoate Inter1->Inter2 Step 2: N-Formylation (HCOOH, Ac2O) Product Target: 2-[(2-Chlorophenyl)formamido]propanoic acid Inter2->Product Step 3: Hydrolysis (LiOH, THF/H2O)

Figure 1: Step-wise synthetic workflow from commercially available precursors to the target acid.

Safety & Pre-Operational Checks

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity 2-Chloroaniline is toxic by inhalation, ingestion, and skin contact. It can cause methemoglobinemia.Handle exclusively in a fume hood. Double-glove (Nitrile). Keep calcium gluconate/medical support protocols accessible if relevant for lab policy.
Corrosivity Acetic Anhydride and Formic Acid are corrosive and lachrymators.Use acid-resistant PPE. Quench excess anhydride carefully with ice water.
Process Safety Exothermic reactions during mixed anhydride formation.Maintain temperature <10°C during mixing. Ensure proper venting for CO release (if decarbonylation occurs).

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 2-((2-chlorophenyl)amino)propanoate

Objective: Construct the C-N bond while managing the low nucleophilicity of the aniline.

Reagents:

  • 2-Chloroaniline (1.0 equiv)

  • Methyl 2-bromopropionate (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv, catalyst)

  • Solvent: DMF (Dimethylformamide)[1][2]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloroaniline (12.75 g, 100 mmol),

    
     (27.6 g, 200 mmol), and KI (1.66 g, 10 mmol) in DMF (100 mL).
    
  • Addition: Add Methyl 2-bromopropionate (20.0 g, 120 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aniline.[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the secondary amine as a pale yellow oil.

Phase 2: N-Formylation

Objective: Introduce the formyl group to the secondary amine.

Reagents:

  • Intermediate A (from Phase 1)

  • Formic Acid (98%, 5.0 equiv)

  • Acetic Anhydride (2.0 equiv)

  • Solvent: DCM (Dichloromethane) or neat

Procedure:

  • Activation: In a separate flask, prepare the mixed anhydride by adding Acetic Anhydride (20 mmol) dropwise to Formic Acid (50 mmol) at 0°C. Stir for 30 minutes at 50–60°C, then cool back to 0°C.

    • Note: This generates the active formylating species.

  • Coupling: Dissolve Intermediate A (10 mmol) in dry DCM (20 mL) and add it slowly to the mixed anhydride solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Carefully quench with ice water (50 mL). Neutralize the aqueous layer with saturated

    
     solution until pH ~7.
    
  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over

    
    , and concentrate.
    
  • Result: This yields Methyl 2-[(2-chlorophenyl)formamido]propanoate (Intermediate B).

Phase 3: Ester Hydrolysis to Target Acid

Objective: Selective hydrolysis of the methyl ester without cleaving the N-formyl amide.

Reagents:

  • Intermediate B

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve Intermediate B (5 mmol) in THF (15 mL) and cool to 0°C.

  • Saponification: Add a solution of LiOH·H₂O (10 mmol) in Water (5 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 3 hours.

    • Critical Control Point: Do not heat. High temperatures may hydrolyze the formamide bond.

  • Workup: Acidify the reaction mixture carefully with 1N HCl to pH ~2. Extract immediately with Ethyl Acetate (

    
     mL).
    
  • Final Isolation: Wash the organic phase with brine, dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the residue from EtOAc/Hexane or Ether/Pentane to obtain the pure 2-[(2-Chlorophenyl)formamido]propanoic acid as an off-white solid.

Analytical Validation

To validate the synthesis, the following analytical parameters must be met.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) Formyl Proton: Singlet or doublet (rotamers) at

8.0–8.5 ppm.Alpha-Proton: Quartet/Multiplet at

4.5–5.0 ppm.Aromatic: Multiplets at

7.2–7.6 ppm (4H).Methyl: Doublet at

1.2–1.5 ppm.
LC-MS [M+H]+: 228.04 (Cl isotope pattern 3:1).[M-H]-: 226.02.
Appearance White to off-white crystalline solid.
Mechanism of Action: N-Formylation

The following diagram illustrates the mechanistic flow of the critical formylation step using the mixed anhydride method.

Mechanism MixAnhydride Mixed Anhydride Formation (HCOOH + Ac2O -> HCO-O-Ac) Attack Nucleophilic Attack (Amine attacks Formyl Carbon) MixAnhydride->Attack Activation Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Collapse Elimination of Acetate (Formation of Amide Bond) Tetrahedral->Collapse -AcOH

Figure 2: Mechanistic pathway for the formylation of the secondary amine.

References

  • Jung, S. H., Ahn, J. H., Park, S. K., & Choi, J. K. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.[1][3] Bulletin of the Korean Chemical Society, 23(10), 1491-1492. Link

  • Reddy, P. G., Kumar, D. S., & Reddy, K. S. (2000). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate / Synthetic Communications. Link

  • Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252–260. Link

  • ChemicalBook. (n.d.). 2-[(2-chlorophenyl)formamido]propanoic acid Product Description & CAS 936015-11-1. Link

Sources

Application

Application Note: Optimal Solvent Systems for 2-[(2-Chlorophenyl)formamido]propanoic acid

Abstract & Compound Analysis This Application Note provides a definitive guide to the solubility behavior and optimal solvent selection for 2-[(2-Chlorophenyl)formamido]propanoic acid (also chemically identified as N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Analysis

This Application Note provides a definitive guide to the solubility behavior and optimal solvent selection for 2-[(2-Chlorophenyl)formamido]propanoic acid (also chemically identified as N-(2-chlorobenzoyl)alanine).

Effective dissolution of this compound is critical for applications ranging from organic synthesis intermediates to biological assay formulation. Due to its amphiphilic structure—comprising a lipophilic 2-chlorophenyl ring, a hydrogen-bonding amide linker, and an ionizable carboxylic acid tail—this molecule exhibits significant pH-dependent solubility and sensitivity to solvent polarity.

Physicochemical Profile (Structure-Property Relationship)
PropertyValue / CharacteristicImplication for Solvation
Molecular Formula C₁₀H₁₀ClNO₃MW: 227.64 g/mol
Functional Groups Carboxylic Acid (-COOH)Amide (-CONH-)2-ChlorophenylAmphoteric character; H-bond donor/acceptor capabilities.
Predicted pKa ~3.6 – 4.2 (Carboxyl)Low solubility in acidic media (pH < 4); high solubility in basic buffers (pH > 6).
Predicted LogP ~1.5 – 2.0Moderate lipophilicity; requires organic co-solvents or pH adjustment for aqueous stability.
Key Challenge "Crash-out" Risk The ortho-chloro substituent increases steric bulk, potentially disrupting crystal packing but also limiting solubility in pure water due to the "common ion effect" in acidic buffers.

Recommended Solvent Systems

Based on the structure-activity relationship (SAR) and polarity matching, the following solvent systems are categorized by application.

A. Primary Stock Solvents (High Concentration > 50 mM)

These solvents are optimal for preparing master stocks for long-term storage or high-throughput screening.

  • Dimethyl Sulfoxide (DMSO): The gold standard. The sulfoxide oxygen accepts hydrogen bonds from the amide and acid protons.

    • Solubility: > 100 mg/mL.[1]

    • Note: Hygroscopic. Store under inert gas to prevent water uptake, which can cause precipitation over time.

  • Dimethylformamide (DMF): Excellent alternative to DMSO if sulfur interference is a concern in downstream catalysis.

  • N-Methyl-2-pyrrolidone (NMP): Superior for scale-up process chemistry due to higher boiling point and stability.

B. Reaction & Process Solvents

For synthesis, purification, and crystallization.

  • Ethanol (EtOH) / Methanol (MeOH): Good solubility, especially when warmed.

    • Protocol: often used as a crystallization solvent when mixed with water (antisolvent).

  • Ethyl Acetate (EtOAc): Moderate solubility. Useful for liquid-liquid extraction from acidic aqueous phases.

  • Dichloromethane (DCM): Good solubility for the neutral (protonated) form of the acid.

C. Aqueous Formulation Systems (Assays & Delivery)

Direct dissolution in water is not recommended due to the hydrophobic chlorophenyl group. Use these strategies:

  • pH Adjustment (In-situ Salt Formation):

    • Add 1.05 equivalents of NaOH or Tris base to convert the acid to its carboxylate salt.

    • Result: Solubility increases >100-fold.

  • Co-solvent Systems:

    • 5% DMSO / 95% PBS: For biological assays.

    • 20% PEG-400 / 80% Water: For animal dosing formulations (IP/IV).

Experimental Protocols

Protocol 1: Kinetic Solubility Screening Workflow

Objective: Rapidly determine the approximate solubility limit in various solvents to prevent precipitation during assays.

Materials:

  • Compound: 2-[(2-Chlorophenyl)formamido]propanoic acid (Solid)[2]

  • Solvents: DMSO, PBS (pH 7.4), 0.1M HCl, Ethanol.

  • Equipment: 96-well plate, Shaker, UV-Vis Plate Reader (280 nm).

Methodology:

  • Stock Prep: Prepare a 50 mM stock solution in DMSO.

  • Spiking: Spike the DMSO stock into the target solvent at increasing concentrations (e.g., 1, 10, 50, 100 µM).

    • Critical Control: Keep final DMSO concentration constant (e.g., 1%) across all wells to isolate the compound effect.

  • Incubation: Shake for 2 hours at Room Temperature (RT).

  • Detection: Measure Absorbance at 280 nm (or specific lambda max).

  • Analysis: Plot Concentration vs. Absorbance. A deviation from linearity (bends downwards) indicates precipitation (scattering).

Protocol 2: pH-Dependent Dissolution Profile (Shake-Flask Method)

Objective: Determine the intrinsic solubility (


) and pH-solubility profile.
  • Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer at pH 1.2, 4.0, 6.8, and 7.4.

  • Equilibrium: Vortex vigorously for 1 minute, then shake at 37°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for selecting the correct solvent system based on the intended application.

SolventSelection Start Start: 2-[(2-Chlorophenyl) formamido]propanoic acid AppCheck Intended Application? Start->AppCheck Storage Long-term Storage (Master Stock) AppCheck->Storage High Conc. BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Physiological Synthesis Synthesis / Purification AppCheck->Synthesis Process DMSO 100% DMSO or DMF (>50 mM) Storage->DMSO Best Stability Buffer Aqueous Buffer (pH > 7.0) BioAssay->Buffer If pH > pKa (Salt form) CoSolvent Co-solvent System (1% DMSO + PBS) BioAssay->CoSolvent If pH < pKa or neutral Organic Ethanol, EtOAc, or DCM Synthesis->Organic Crystallization/Workup Mech Mechanism: Carboxylic Acid deprotonation drives aqueous solubility at pH > 4.5 Buffer->Mech

Figure 1: Decision matrix for solvent selection based on application requirements and compound ionization state.

Troubleshooting & Critical Considerations

The "Oiling Out" Phenomenon

During crystallization from Ethanol/Water mixtures, this compound may "oil out" (separate as a liquid phase) rather than crystallize, particularly if the water is added too quickly.

  • Solution: Use a "seeding" protocol. Dissolve in warm Ethanol, add water dropwise until slight turbidity appears, add a seed crystal, and cool slowly (1°C/min).

Stability in Solution
  • Hydrolysis Risk: The amide bond is generally stable, but the formamido/benzamido linkage can hydrolyze in strong acid or base at high temperatures.

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18703, 2-(4-Chlorophenoxy)propionic acid. Retrieved from [Link] (Reference for propanoic acid derivative solubility behavior).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text for LogP/Solubility protocols).

Sources

Method

Preparation of stock solutions using 2-[(2-Chlorophenyl)formamido]propanoic acid

Application Note: Preparation and Handling of Stock Solutions for 2-[(2-Chlorophenyl)formamido]propanoic acid Abstract & Scope This technical guide details the standardized protocol for the preparation, storage, and hand...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of Stock Solutions for 2-[(2-Chlorophenyl)formamido]propanoic acid

Abstract & Scope

This technical guide details the standardized protocol for the preparation, storage, and handling of 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS: 63013-10-5 analog/derivative). This compound, a lipophilic carboxylic acid derivative (structurally related to


-formyl-

-aryl amino acid intermediates), presents specific solubility challenges due to the competing polarity of its carboxylic tail and the lipophilicity of the chloro-substituted aromatic ring.

Target Audience: Medicinal chemists, cell biologists, and assay development scientists. Key Challenge: Preventing "crash-out" (precipitation) upon dilution from organic stock solvents into aqueous assay buffers.

Physicochemical Profile & Solubility Assessment

Understanding the molecular behavior is the prerequisite for a stable solution. This compound functions as a lipophilic weak acid .

PropertyValue / CharacteristicImplication for Handling
Molecular Formula

Organic framework requiring polar aprotic solvents.
Molecular Weight ~227.64 g/mol Small molecule; rapid diffusion but prone to aggregation.
Acidity (

)

(Carboxylic acid)
Critical: At pH < 4, it exists in protonated (neutral) form, drastically reducing aqueous solubility. At pH > 7, it ionizes, improving solubility.
LogP (Est.)

Moderately lipophilic. Requires DMSO for high-concentration stocks.[1]
Solubility (Water) Low (< 1 mg/mL at pH 7)Do not attempt to dissolve directly in water or saline.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for primary stock solutions.

Workflow Visualization

The following diagram outlines the critical decision pathways for solubilization to ensure reproducibility.

StockPreparation Start Solid Compound (2-[(2-Chlorophenyl)formamido]propanoic acid) Weigh Step 1: Weighing (Anti-static precautions) Start->Weigh SolventSelect Step 2: Solvent Selection (DMSO vs. Ethanol) Weigh->SolventSelect DissolveDMSO Primary Stock: DMSO (Recommended: 10-50 mM) SolventSelect->DissolveDMSO Standard DissolveEtOH Alternative: Ethanol (Only if DMSO incompatible) SolventSelect->DissolveEtOH Specific Cases QC Step 3: Visual/UV QC (Check for turbidity) DissolveDMSO->QC DissolveEtOH->QC Storage Storage (-20°C, Desiccated) QC->Storage WorkingSol Step 4: Working Solution (Dilute into Buffer) Storage->WorkingSol Success Assay Ready (Clear Solution) WorkingSol->Success Slow addition + Vortex Fail Precipitation Risk (Cloudy/Crystal formation) WorkingSol->Fail Rapid addition / Low pH

Figure 1: Logic flow for the preparation of stable stock solutions, highlighting the critical divergence between DMSO and Ethanol pathways.

Detailed Protocols

Protocol A: Preparation of Primary Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM).

  • Calculations:

    • Use the formula:

      
      .
      
    • Example: To make 1 mL of a 50 mM stock:

      
      
      
  • Weighing:

    • Weigh the solid into a sterile, amber glass vial or a polypropylene microcentrifuge tube.

    • Note: Static electricity can cause this powder to scatter. Use an anti-static gun if available.

  • Solubilization:

    • Add high-grade DMSO (Dimethyl Sulfoxide, anhydrous, ≥99.9%) .

    • Do not add the full volume immediately. Add 80% of the calculated volume, vortex to dissolve, then top up to the final volume. This accounts for the volume displacement of the solid.

    • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Sterilization (Optional but Recommended for Cell Culture):

    • Filter the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • WARNING: Do NOT use Cellulose Acetate (CA) or Polystyrene filters; DMSO will dissolve the housing or membrane, contaminating your sample [1].

Protocol B: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the stock into assay buffer (e.g., PBS or Media) without precipitation.

  • Thawing: Thaw the DMSO stock at room temperature (RT). Ensure it is fully liquid and homogeneous (DMSO freezes at 18.5°C).

  • The "Intermediate Step" Technique (For High Dilutions):

    • Direct dilution from 50 mM to 10 µM (1:5000) in one step often causes precipitation due to the "solvent shock."

    • Step 1: Dilute 50 mM Stock

      
       500 µM Intermediate (in 100% DMSO or 50% DMSO/PBS).
      
    • Step 2: Dilute 500 µM Intermediate

      
       10 µM Final Working Solution (in Assay Buffer).
      
  • Mixing Order:

    • Always add the small volume of Stock to the large volume of Buffer .

    • Incorrect: Adding buffer to the stock vial will cause immediate precipitation.

  • pH Check:

    • Ensure the assay buffer is buffered to pH

      
       7.0. The carboxylic acid moiety requires a neutral/basic pH to remain ionized and soluble. Acidic buffers (pH < 5) will force the compound back into its insoluble, protonated state.
      

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Turbidity/Cloudiness Precipitation (Crash-out)The concentration exceeds the aqueous solubility limit. Action: Sonicate. If that fails, prepare a fresh dilution at a lower concentration (e.g., reduce by 2x).
Crystals at Bottom Low pH or Temperature shockCheck Buffer pH. If pH < 6, adjust to 7.4. Ensure reagents are at Room Temp, not

.
Yellowing of DMSO Stock Oxidation / DegradationDMSO is hygroscopic (absorbs water), leading to hydrolysis of the amide bond over time. Action: Discard and make fresh stock.

Storage & Stability

  • Solid State: Store at

    
     in a desiccator. Stable for >2 years if kept dry.
    
  • DMSO Stock: Store at

    
     or 
    
    
    
    .[2]
    • Freeze/Thaw: Limit to < 5 cycles. Aliquot into single-use vials (e.g., 50 µL) to avoid repeated cycling [2].

    • Hygroscopicity: DMSO absorbs moisture from air. Keep vials tightly sealed with parafilm. Moisture uptake can cause the compound to precipitate inside the frozen DMSO vial.

References

  • Memsep Filtration. (2024). What is the Difference Between Nylon and PVDF Filters?Link

  • MedChemExpress (MCE). (2023). Compound Handling Instructions: Preparation of Stock Solutions.Link

  • Li, P., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH) / PMC. Link

  • ChemScene. (2023). Product Data: (2S)-2-[(4-chlorophenyl)formamido]propanoic acid properties.[3]Link

Sources

Application

Reaction conditions for coupling 2-chlorophenyl groups to propanoic acid

Application Note: Palladium-Catalyzed -Arylation for the Coupling of 2-Chlorophenyl Groups to Propanoic Acid Executive Summary & Strategic Rationale The synthesis of 2-(2-chlorophenyl)propanoic acid presents a unique met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed -Arylation for the Coupling of 2-Chlorophenyl Groups to Propanoic Acid

Executive Summary & Strategic Rationale

The synthesis of 2-(2-chlorophenyl)propanoic acid presents a unique methodological challenge. Direct


-arylation of free aliphatic carboxylic acids with aryl chlorides is thermodynamically and kinetically disfavored. Free acids readily form stable, insoluble palladium-carboxylate complexes that poison the catalyst and resist enolization [1].

To bypass this limitation, this protocol employs a highly robust, self-validating two-stage workflow: (1) Palladium-catalyzed Buchwald-Hartwig


-arylation  of a sterically shielded ester surrogate (tert-butyl propionate) with 2-chlorobenzene, followed by (2) mild acidic cleavage  to reveal the free acid. This approach ensures high yields, prevents unwanted Claisen condensations, and utilizes air-stable dialkylbiaryl phosphine ligands to overcome the high bond dissociation energy of the aryl chloride [2].

Mechanistic Pathway & Logical Relationships

The coupling relies on the precise orchestration of a Pd(0)/Pd(II) catalytic cycle. 2-Chlorobenzene possesses a highly stable C–Cl bond (~96 kcal/mol). To facilitate oxidative addition, an electron-rich, sterically demanding ligand (XPhos) is strictly required [3]. The steric bulk of XPhos not only accelerates the initial oxidative addition but also forces the critical reductive elimination step, driving the sterically congested


-(2-chlorophenyl)propionate product off the metal center.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(2-Cl-Ph)(Cl)Lₙ Oxidative Addition Complex Pd0->OxAdd + 2-Chlorobenzene TransMet Pd(II)(2-Cl-Ph)(Enolate)Lₙ Enolate Coordination OxAdd->TransMet + Propionate Enolate - Cl⁻ RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->Pd0 Release of α-Aryl Propionate

Figure 1: Palladium-catalyzed α-arylation catalytic cycle for 2-chlorobenzene and propionate.

Optimization Data & Causality Analysis

The choice of base, ligand, and protecting group is not arbitrary; it is a carefully balanced system. The table below summarizes the optimization data, demonstrating the causality behind the finalized protocol.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Observation
Pd(OAc)₂ XPhos LiHMDS Toluene 80 92 Optimal. XPhos is air-stable; LiHMDS cleanly generates the enolate without nucleophilic attack.
Pd(OAc)₂P(t-Bu)₃LiHMDSToluene8085Good yield, but the ligand is highly pyrophoric and difficult to handle on scale.
Pd₂(dba)₃Q-PhosNaOtBuTHF7088Viable alternative, but NaOtBu can cause competitive transesterification side-reactions.
Pd(OAc)₂XPhosK₃PO₄Toluene100<5Base is insufficiently strong (pKa mismatch) to generate the ester enolate.
Pd(OAc)₂PPh₃LiHMDSToluene800Ligand is not electron-rich enough to activate the unreactive C–Cl bond of 2-chlorobenzene.

Experimental Workflow & Step-by-Step Protocol

Workflow Step1 1. Enolate Generation (LiHMDS, -78°C) Step2 2. Pd-Catalyzed Coupling (Pd(OAc)₂, XPhos, 80°C) Step1->Step2 Step3 3. Acidic Cleavage (TFA, DCM, RT) Step2->Step3 Step4 4. Purification (Crystallization) Step3->Step4

Figure 2: Four-step experimental workflow from enolate generation to final product purification.

Phase 1: Palladium-Catalyzed Cross-Coupling

Self-Validating Indicator: The solution will transition from a pale yellow to a deep red/brown upon the addition of the enolate, confirming successful transmetalation to the Pd(II) center.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 50 mL Schlenk flask with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and XPhos (19.0 mg, 0.04 mmol, 4 mol%). Add anhydrous toluene (5 mL) and stir for 15 minutes at room temperature until the pre-catalyst complex is fully formed.

  • Reagent Addition: Add 2-chlorobenzene (112.6 mg, 1.0 mmol, 1.0 equiv) via microsyringe to the catalyst solution.

  • Enolate Generation: In a separate, argon-purged flask, dissolve tert-butyl propionate (156.2 mg, 1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL). Cool to -78 °C. Dropwise add LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 equiv). Stir for 30 minutes. Note: LiHMDS is chosen over LDA because its hexamethyldisilazide anion is strictly non-nucleophilic, preventing destruction of the ester.

  • Coupling: Transfer the cold enolate solution dropwise via cannula into the Schlenk flask containing the aryl chloride and catalyst.

  • Heating: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), extract with ethyl acetate (3 × 15 mL), dry over MgSO₄, and concentrate under reduced pressure. The intermediate tert-butyl 2-(2-chlorophenyl)propanoate can be used in the next step without column chromatography.

Phase 2: Acid-Mediated Ester Cleavage

Self-Validating Indicator: The evolution of isobutylene gas (bubbling) during the addition of TFA serves as a visual confirmation of successful ester cleavage.

  • Solvation: Dissolve the crude tert-butyl 2-(2-chlorophenyl)propanoate in anhydrous dichloromethane (DCM, 10 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 2.0 mL) dropwise at 0 °C.

  • Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Basic hydrolysis (NaOH/MeOH) of sterically hindered

    
    -aryl esters requires harsh heating that can cause decarboxylation. TFA cleanly cleaves the tert-butyl ester via an E1-type mechanism at room temperature.
    
  • Concentration & Purification: Evaporate the DCM and excess TFA under reduced pressure. Redissolve the residue in a minimal amount of hot hexanes and allow it to slowly cool to room temperature to crystallize the pure 2-(2-chlorophenyl)propanoic acid. Filter and dry under high vacuum.

References

  • Title: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Esters Source: Journal of the American Chemical Society URL: [Link]

  • Title: Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates Source: Journal of the American Chemical Society URL: [Link]

Method

In Vitro Assay Protocols for 2-[(2-Chlorophenyl)formamido]propanoic acid: A Guide for Preclinical Drug Discovery

Introduction 2-[(2-Chlorophenyl)formamido]propanoic acid is a synthetic organic molecule featuring a propanoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and a 2-chlorophenylformamid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(2-Chlorophenyl)formamido]propanoic acid is a synthetic organic molecule featuring a propanoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and a 2-chlorophenylformamido group. The structural characteristics of this compound suggest its potential as a modulator of inflammatory pathways. This guide provides a comprehensive overview and detailed protocols for a panel of robust in vitro assays designed to elucidate the cytotoxic and anti-inflammatory properties of 2-[(2-Chlorophenyl)formamido]propanoic acid, thereby facilitating its preclinical evaluation.

The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] This guide will focus on assays to determine the compound's effect on cell viability, its potential to inhibit the COX-2 enzyme, and its ability to suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).

I. Assessment of Cytotoxicity: The MTT Assay

Prior to evaluating the specific anti-inflammatory activity of 2-[(2-Chlorophenyl)formamido]propanoic acid, it is crucial to determine its cytotoxic profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Adherent Cells

Materials:

  • 2-[(2-Chlorophenyl)formamido]propanoic acid

  • Human cancer cell lines (e.g., MCF-7, HeLa) or relevant immune cell lines (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Preparation: Prepare a stock solution of 2-[(2-Chlorophenyl)formamido]propanoic acid in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]

  • Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4][6]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

II. Evaluation of Anti-Inflammatory Activity

A. Cell-Free Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay directly measures the ability of 2-[(2-Chlorophenyl)formamido]propanoic acid to inhibit the enzymatic activity of purified COX-2. Fluorometric or colorimetric inhibitor screening kits are commercially available and provide a rapid and sensitive method for this purpose.[7][8]

Protocol: Fluorometric COX-2 Inhibitor Screening

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from MilliporeSigma or Assay Genie)[7][8]

  • 2-[(2-Chlorophenyl)formamido]propanoic acid

  • Celecoxib (a known COX-2 inhibitor, as a positive control)

  • 96-well black microplate

Procedure: (Follow the manufacturer's protocol. A general procedure is outlined below)

  • Reagent Preparation: Prepare all reagents as per the kit instructions. This typically includes reconstituting the COX-2 enzyme, preparing the assay buffer, probe, and substrate (arachidonic acid).[7][8]

  • Compound Preparation: Prepare a 10X stock solution of the test compound and celecoxib in the provided assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Enzyme Control (EC): Assay Buffer.

    • Inhibitor Control (IC): Celecoxib solution.

    • Test Sample (S): Test compound solution.

  • Reaction Mix Addition: Add the reaction mix containing the COX-2 enzyme and probe to all wells.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.[7]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[8]

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.[7]

B. Cell-Based Anti-Inflammatory Assays

Cell-based assays provide a more physiologically relevant context for evaluating the anti-inflammatory potential of the test compound.

Inhibition of Prostaglandin E2 (PGE2) Production

This assay measures the ability of 2-[(2-Chlorophenyl)formamido]propanoic acid to inhibit the production of PGE2 in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Workflow: Cell-Based PGE2 Inhibition Assay

PGE2_Workflow A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24h A->B C Pre-treat cells with the test compound B->C D Stimulate cells with LPS C->D E Incubate for 24h D->E F Collect cell culture supernatants E->F G Quantify PGE2 levels using ELISA F->G

Caption: Workflow for the cell-based PGE2 inhibition assay.

Protocol: PGE2 Quantification by ELISA

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 2-[(2-Chlorophenyl)formamido]propanoic acid

  • PGE2 ELISA Kit (e.g., from R&D Systems or Arbor Assays)[9][10]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[11]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.[11]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.[12]

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[9][13]

Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.[12]

Inhibition of Tumor Necrosis Factor-Alpha (TNF-α) Production

This assay assesses the ability of the test compound to suppress the production of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

Protocol: TNF-α Quantification by ELISA

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • 2-[(2-Chlorophenyl)formamido]propanoic acid

  • TNF-α ELISA Kit (e.g., from R&D Systems or BioLegend)[14][15]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the PGE2 quantification protocol.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 4-6 hours. Note the shorter incubation time compared to the PGE2 assay, as TNF-α production peaks earlier.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer's protocol.[14][15]

Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.

III. Summary of Quantitative Data

AssayParameter MeasuredEndpointPurpose
MTT Assay Cell Metabolic ActivityIC₅₀ (µM)To determine the cytotoxic concentration of the compound and establish a non-toxic working range.
COX-2 Inhibition Enzymatic ActivityIC₅₀ (µM)To assess the direct inhibitory effect of the compound on the COX-2 enzyme.
PGE2 Production PGE2 ConcentrationIC₅₀ (µM)To evaluate the compound's ability to inhibit the production of a key inflammatory mediator in cells.
TNF-α Production TNF-α ConcentrationIC₅₀ (µM)To determine the compound's effect on the production of a pro-inflammatory cytokine.

IV. Mechanistic Insights and Pathway Visualization

The primary anti-inflammatory mechanism of NSAIDs is the inhibition of the cyclooxygenase pathway. By blocking COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever.[1][3][16]

Simplified COX-2 and Inflammatory Signaling Pathway

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain Test Compound 2-[(2-Chlorophenyl) formamido]propanoic acid Test Compound->COX-2 inhibits TNF-alpha TNF-alpha Test Compound->TNF-alpha inhibits production LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway activates NF-kB Pathway->COX-2 induces expression NF-kB Pathway->TNF-alpha induces production

Caption: Simplified signaling pathway of inflammation and potential points of inhibition.

V. Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of the biological activity of 2-[(2-Chlorophenyl)formamido]propanoic acid. By systematically evaluating its cytotoxicity and anti-inflammatory properties through a combination of cell-free and cell-based assays, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these protocols will be instrumental in guiding further preclinical development, including lead optimization and in vivo efficacy studies.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. IBL-America. [Link]

  • SciSpace. (n.d.). From In Vitro to In Cellulo: Evaluation of Anti-TNFα Activity of a New Series of Small Molecules. SciSpace. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • van Meerloo, J., Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Bio-Techne. (n.d.). Human TNF-alpha High Sensitivity ELISA Kit. Bio-Techne. [Link]

  • Northwest Life Science Specialties. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Northwest Life Science Specialties. [Link]

  • Wang, X., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial chemistry & high throughput screening, 14(4), 264–271. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International journal of tissue reactions, 20(1), 3–15. [Link]

  • ResearchGate. (2025, August 7). The Mechanism of Action of Anti-Inflammatory Drugs. ResearchGate. [Link]

  • News-Medical. (2022, December 9). Ibuprofen Mechanism. News-Medical. [Link]

  • SciSpace. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. SciSpace. [Link]

  • YouTube. (2021, January 11). Introduction to Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

Sources

Application

Application Note: Strategies for the Crystallization and Isolation of 2-[(2-Chlorophenyl)formamido]propanoic acid

Abstract The isolation of active pharmaceutical ingredients (APIs) in a highly pure, crystalline form is a cornerstone of drug development and manufacturing. The final physical form of an API directly influences its stab...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isolation of active pharmaceutical ingredients (APIs) in a highly pure, crystalline form is a cornerstone of drug development and manufacturing. The final physical form of an API directly influences its stability, dissolution rate, bioavailability, and processability. This guide provides a detailed framework for developing a robust crystallization process for 2-[(2-Chlorophenyl)formamido]propanoic acid, a molecule with functional groups—a carboxylic acid, an amide, and a chlorinated aromatic ring—that necessitate a systematic approach to crystallization. We will explore cooling, anti-solvent, and reactive crystallization methodologies, underpinned by a logical workflow from solvent screening to final crystal characterization.

Introduction: The Critical Role of Crystallization

Crystallization is a thermodynamically driven phase change where a solute in a solution is transferred to a solid, highly ordered crystalline state. For an API like 2-[(2-Chlorophenyl)formamido]propanoic acid, achieving a specific crystalline form is not merely a purification step; it is a critical process that defines the drug's ultimate performance characteristics. Over 90% of APIs are formulated as crystalline solids, where factors like particle size distribution and crystal habit impact downstream processes such as filtration, drying, and tableting.[1][2]

Furthermore, organic molecules can often exist in multiple crystalline forms known as polymorphs.[3] These polymorphs, while chemically identical, have different crystal lattice arrangements, leading to variations in physicochemical properties like solubility and stability.[4][5] A poorly controlled crystallization can lead to the formation of a metastable or undesirable polymorph, posing significant risks to drug safety and efficacy.[4] This document, therefore, presents a holistic strategy for method development, enabling researchers to isolate 2-[(2-Chlorophenyl)formamido]propanoic acid with desired purity, yield, and solid-state attributes.

Logical Workflow for Crystallization Method Development

A systematic approach is essential to efficiently develop a reproducible crystallization protocol. The following workflow provides a roadmap from initial material characterization to a refined isolation process.

Crystallization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Optimization & Analysis cluster_3 Phase 4: Finalization start Start: Crude API char Physicochemical Characterization start->char screen Solvent Screening char->screen method_select Select Primary Method screen->method_select cooling Cooling Crystallization method_select->cooling Temp. Dependent Solubility antisolvent Anti-Solvent Crystallization method_select->antisolvent Thermally Labile or Solvent Pair Found reactive Reactive Crystallization method_select->reactive Ionizable Group & In-Situ Isolation optimize Process Optimization (e.g., Cooling Rate, Addition Rate) cooling->optimize antisolvent->optimize reactive->optimize analysis Solid-State Characterization (Purity, Polymorphism, PSD) optimize->analysis end_product Final Crystalline Product analysis->end_product

Caption: Workflow for Crystallization Method Development.

Phase 1: Solvent Screening and Selection

The choice of solvent is the most critical decision in developing a crystallization process. An ideal solvent system should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble at all temperatures.[6] The principle of "like dissolves like" provides a useful starting point. Given the structure of 2-[(2-Chlorophenyl)formamido]propanoic acid, which contains both polar (carboxylic acid, amide) and non-polar (chlorophenyl) moieties, a range of solvents with varying polarities should be investigated.

Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 2-[(2-Chlorophenyl)formamido]propanoic acid into several small vials.

  • Solvent Addition: To each vial, add a different solvent from Table 1 in 0.1 mL increments.

  • Solubility Assessment (Room Temp): Vigorously stir or sonicate each vial. Observe and record the solubility at room temperature. A good solvent for cooling crystallization will not fully dissolve the compound at this stage.

  • Solubility Assessment (Elevated Temp): Gently heat the vials that showed partial or poor solubility. Continue adding small solvent portions until a clear solution is obtained. Record the approximate concentration.

    • Scientist's Note: The solvent's boiling point should be at least 10°C below the melting point of the solid to prevent the compound from "oiling out"—separating as a liquid instead of crystallizing.[6]

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature, then further cool in an ice bath. Observe for crystal formation.

  • Selection: Identify solvent(s) that provide a significant solubility differential with temperature and yield good quality crystals upon cooling. For anti-solvent crystallization, identify a "good" solvent (high solubility) and a miscible "poor" solvent (anti-solvent, low solubility).

SolventClassBoiling Point (°C)Polarity (Dielectric Constant, ε)Expected Solubility Behavior
Water Protic10080.1Low, but may be useful as an anti-solvent or for pH modulation.
Ethanol Protic7824.5Likely a good solvent, especially when heated.
Acetone Aprotic5620.7Potential good solvent due to its ability to dissolve polar/non-polar moieties.
Ethyl Acetate Aprotic776.0Moderate solvent, good for creating solvent/anti-solvent systems.
Toluene Aprotic1112.4Likely a poor solvent, potential as an anti-solvent.
n-Heptane Aprotic981.9Very poor solvent, excellent candidate for an anti-solvent.

Table 1: Representative solvents for screening.

Phase 2: Core Crystallization Methodologies

Based on the results of the solvent screen, one or more of the following methods can be developed.

Cooling Crystallization

This is the most common technique, relying on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, creating supersaturation that drives crystallization.[7]

Protocol 2: Laboratory-Scale Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude 2-[(2-Chlorophenyl)formamido]propanoic acid in the minimum amount of a pre-selected hot solvent (e.g., ethanol) to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them, preventing them from acting as unwanted nucleation sites.[8]

  • Controlled Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling promotes the growth of larger, more perfect crystals by maintaining a low level of supersaturation. Rapid cooling can lead to a high nucleation rate, resulting in many small crystals or amorphous precipitation.[9]

  • Further Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for at least one hour to maximize the yield by further reducing the compound's solubility.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum at a temperature appropriate to remove the solvent without degrading the compound.

Anti-Solvent Crystallization

This method is ideal for compounds that are thermally sensitive or when a suitable single solvent for cooling crystallization cannot be found.[10] Supersaturation is achieved by adding a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the overall solubility in the system.[11][12]

Antisolvent_Process cluster_0 Setup cluster_1 Process cluster_2 Outcome sol Solution: Compound in 'Good' Solvent (e.g., Acetone) add Controlled Addition of Anti-Solvent asol Anti-Solvent (e.g., Water or Heptane) mix Efficient Mixing add->mix ss Supersaturation Generation mix->ss nuc Nucleation & Crystal Growth ss->nuc iso Isolation (Filtration) nuc->iso

Caption: Key stages of the anti-solvent crystallization process.

Protocol 3: Laboratory-Scale Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimal volume of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., n-heptane) dropwise.

    • Rationale: The rate of anti-solvent addition directly controls the level of supersaturation. A slow addition rate prevents localized high supersaturation, which can cause oiling out or amorphous precipitation, and instead favors controlled crystal growth.[12][13]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition and allow the system to stir for several hours to permit the crystals to grow. If desired, add a small amount more of the anti-solvent to improve the yield.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.

Reactive Crystallization

Reactive crystallization is a process where the desired product is generated and crystallized simultaneously in a single unit operation.[1] For 2-[(2-Chlorophenyl)formamido]propanoic acid, this can be particularly effective. If the crude product exists as a salt (e.g., sodium salt), acidification of an aqueous solution can neutralize the carboxylate, rendering the free acid insoluble and causing it to crystallize out.

Protocol 4: Conceptual Reactive Crystallization (Acidification)
  • Dissolution: Dissolve the salt form of the crude compound in water or a suitable aqueous-organic mixture.

  • Filtration: Filter the solution to remove any insoluble non-acidic impurities.

  • Acidification: While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl) to the solution. Monitor the pH.

  • Crystallization: As the pH drops below the pKa of the carboxylic acid, the neutral, less soluble form of 2-[(2-Chlorophenyl)formamido]propanoic acid will begin to crystallize.

    • Scientist's Note: This process creates very high levels of supersaturation rapidly, which can lead to the formation of very small particles.[1] Controlling the rate of pH change and the temperature is key to managing crystal size.

  • Digestion: After the target pH is reached, allow the slurry to stir (a process called "digestion" or "aging") for a period (e.g., 1-2 hours). This allows for potential crystal perfection and can sometimes induce a phase transition to a more stable polymorph.

  • Isolation & Drying: Collect, wash thoroughly with water to remove residual salts, and dry the crystals as previously described.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[8]2. Seed: Add a single seed crystal from a previous batch.[8]3. Concentrate: Slowly evaporate some solvent to increase concentration.[9]4. Add Anti-solvent: If using a single solvent, add a small amount of a suitable anti-solvent.
"Oiling Out" Compound's melting point is below the boiling point of the solvent; cooling is too rapid; solution is too concentrated.1. Re-heat the solution to dissolve the oil.2. Add more of the "good" solvent to lower the saturation point.[6]3. Ensure slower, more controlled cooling.
Poor Yield Compound has significant solubility even at low temperatures; insufficient cooling time.1. Evaporate more solvent before cooling.2. Increase cooling time or lower the final temperature.3. Consider switching to an anti-solvent method.
Colored Crystals Colored impurities are trapped in the crystal lattice.1. Perform a hot filtration to remove insoluble impurities.2. Consider pre-treatment with activated carbon before crystallization.3. Recrystallize the product a second time.

Table 2: Common crystallization problems and solutions.

Conclusion

The successful isolation of 2-[(2-Chlorophenyl)formamido]propanoic acid requires a methodical and scientifically grounded approach. There is no single universal protocol; rather, the optimal method is discovered through systematic solvent screening and the comparative evaluation of cooling, anti-solvent, and potentially reactive crystallization techniques. By understanding the principles of solubility, supersaturation, and nucleation, and by carefully controlling key process parameters such as cooling rate and addition rate, researchers can develop a robust and reproducible process. This ensures the consistent production of a crystalline API with the high purity and specific solid-state properties essential for drug development.

References

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical and Environmental Engineering. Available at: [Link]

  • Patel, S. R., & Patel, S. G. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. Available at: [Link]

  • Guerra, J., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. Available at: [Link]

  • Reactive crystallization in pharma industry. (n.d.). Longdom Publishing. Available at: [Link]

  • Fujiwara, M., et al. (n.d.). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. MIT. Available at: [Link]

  • Crystallization method for organic acid or organic acid ester. (n.d.). Google Patents.
  • Rastogi, S., et al. (2023). Templated Reactive Crystallization of Active Pharmaceutical Ingredient in Hydrogel Microparticles Enabling Robust Drug Product Processing. PubMed. Available at: [Link]

  • Templated Reactive Crystallization of Active Pharmaceutical Ingredient in Hydrogel Microparticles Enabling Robust Drug Product P. (2023). Doyle Group. Available at: [Link]

  • Optimization and Design of Reactive Crystallization Process. (n.d.). White Rose eTheses Online. Available at: [Link]

  • Reactive crystallization method to improve particle size. (n.d.). Google Patents.
  • Exp 2 - Crystallization. (n.d.). University of South Alabama. Available at: [Link]

  • Chapter 6: Isolation (Evaporative & Cooling Crystallization). (2026). BVV. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • (S)-2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Long, S., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications. Available at: [Link]

  • Synthesis of 3-(2-chlorophenyl)propionic acid. (n.d.). PrepChem.com. Available at: [Link]

  • process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2015). Patents - Justia. Available at: [Link]

  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. (n.d.). TSI Journals. Available at: [Link]

  • Purification method of 2-chloropropionic acid. (n.d.). Google Patents.
  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2025). ResearchGate. Available at: [Link]

  • Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. (2012). SciSpace. Available at: [Link]

  • Poplawska, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. ScienceDirect. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). ResearchGate. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. (2010). Kinam Park. Available at: [Link]

  • SOLUBILITY DATA SERIES. (n.d.). NIST. Available at: [Link]

  • Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate. (n.d.). Google Patents.
  • Two polymorphs of chlorpropamide: the δ-form and the high-temperature ∊-form. (n.d.). ResearchGate. Available at: [Link]

  • Long, S., et al. (n.d.). Polymorphism and solid-to-solid phase transitions of a simple organic molecule, 3-chloroisonicotinic acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. Available at: [Link]

  • Gilli, G., et al. (2008). Two polymorphs of chlorpropamide: the delta-form and the high-temperature epsilon-form. PubMed. Available at: [Link]

Sources

Method

Application Note: Coordination Chemistry of 2-[(2-Chlorophenyl)formamido]propanoic Acid

This Application Note and Protocol Guide details the use of 2-[(2-Chlorophenyl)formamido]propanoic acid (referred to herein as CPF-PA ) as a ligand in coordination chemistry.[1][2] This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-[(2-Chlorophenyl)formamido]propanoic acid (referred to herein as CPF-PA ) as a ligand in coordination chemistry.[1][2]

This guide is designed for researchers in bioinorganic chemistry and drug development, focusing on the synthesis, characterization, and application of metal complexes derived from this specific


-protected amino acid derivative.[1][2]

Ligand Code: CPF-PA CAS Registry Number: 936015-11-1 Molecular Formula:


Molecular Weight:  227.64  g/mol [1][2]

Executive Summary & Ligand Profile

2-[(2-Chlorophenyl)formamido]propanoic acid (CPF-PA) represents a specialized class of


-aryl-

-formyl amino acids
.[1][2] Unlike standard

-acyl amino acids (e.g., hippuric acid) which possess a secondary amide capable of deprotonation, CPF-PA features a tertiary amide linkage.[1][2] The nitrogen atom is fully substituted by the formyl group, the 2-chlorophenyl ring, and the propanoic acid backbone.[1][2]
Key Chemical Characteristics:
  • Donor Sites: The ligand acts primarily as an O,O'-donor , utilizing the carboxylate oxygen and the formyl oxygen .[1][2]

  • Steric Environment: The ortho-chloro substituent on the

    
    -phenyl ring introduces significant steric bulk and restricts rotation, potentially inducing atropisomerism  detectable by NMR.[1][2]
    
  • Chirality: The ligand retains the chiral center of the alanine backbone (C2 position), making it suitable for synthesizing chiral metal complexes for enantioselective catalysis or chiral recognition studies.[1][2]

  • Coordination Constraint: Due to the tertiary nature of the amide nitrogen, amidate coordination (M-N bond) via deprotonation is impossible .[1][2] This restricts the ligand to neutral or mono-anionic (carboxylate) coordination modes.[1][2]

Structural Analysis & Coordination Modes

Understanding the electronic and steric profile of CPF-PA is critical for experimental design.[1][2]

Donor Atom Availability

The ligand offers two primary hard-donor sites favoring Pearson "hard" or "borderline" acids (e.g., Cu(II), Zn(II), Co(II), Fe(III)).[1][2]

  • Carboxylate Group (

    
    ): 
    
    • Mode A (Monodentate): Binding through a single oxygen atom.[1][2]

    • Mode B (Bridging): Syn-syn or anti-syn bridging between two metal centers (common in paddlewheel dimers like [Cu

      
      (carboxylate)
      
      
      
      ]).[1][2]
    • Mode C (Chelating): Bidentate binding to a single metal (

      
      -O,O').[1][2]
      
  • Formyl Oxygen (

    
    ): 
    
    • Acts as a neutral donor.[1][2] Participation is often driven by the "chelate effect," forming a five-membered ring involving the carboxylate oxygen and the formyl oxygen.[1][2]

Logical Coordination Pathway

CoordinationPathway Ligand CPF-PA Ligand (Neutral -COOH) Deprot Deprotonation (Base: NaOH/Et3N) Ligand->Deprot pH > 4.0 Anion CPF-PA Anion (Carboxylate -COO-) Deprot->Anion Metal Metal Salt (MCl2, M(OAc)2) Anion->Metal + M(II) Complex_Mono Monodentate Complex [M(L)2(H2O)n] Metal->Complex_Mono Steric Hindrance Complex_Chelate O,O'-Chelate Complex (5-membered ring) Metal->Complex_Chelate Chelate Effect Complex_Bridge Bridged Dimer/Polymer (MOF Precursor) Metal->Complex_Bridge Excess Metal/High Conc.

Figure 1: Decision tree for coordination outcomes based on reaction conditions.[1][2]

Experimental Protocols

Protocol 1: Ligand Solution Preparation

CPF-PA exhibits poor solubility in water due to the lipophilic chlorophenyl group but dissolves readily in organic solvents.[1][2]

  • Solvent Compatibility: Methanol (MeOH), Ethanol (EtOH), DMSO, DMF, Acetone.[1][2]

  • Stock Solution (0.1 M):

    • Weigh 227.6 mg of CPF-PA.[1][2]

    • Dissolve in 10 mL of warm Ethanol (40°C).

    • If using for aqueous synthesis, neutralize with 1.0 equivalent of NaOH (1.0 M) or KOH to generate the water-soluble carboxylate salt.[1][2]

Protocol 2: Synthesis of Cu(II) Complexes (General Procedure)

Targeting: Bis[2-((2-chlorophenyl)formamido)propanoato]copper(II)[1][2]

Rationale: Copper(II) is an excellent probe metal due to its Jahn-Teller distortion, often yielding crystalline complexes with N-protected amino acids.[1][2]

Materials:

  • CPF-PA (1.0 mmol, 227.6 mg)[1][2]

  • Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)[1][2]

  • Methanol (20 mL)

  • Water (5 mL)

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 227.6 mg of CPF-PA in 15 mL Methanol. Add 1.0 mmol of NaOH (or Et

    
    N) to deprotonate the carboxylic acid.[1][2] Stir for 10 minutes until clear.
    
    • Note: The pH should be approx. 7-8.[1][2] Avoid excess base to prevent hydroxide precipitation.[1][2]

  • Metal Addition: Dissolve 100 mg of Cu(OAc)

    
    H
    
    
    
    O in 5 mL warm water.
  • Reaction: Dropwise add the copper solution to the ligand solution under constant stirring.

    • Observation: The solution should turn deep blue or blue-green, indicating complexation.[1][2]

  • Reflux: Heat the mixture to 60°C for 2 hours to ensure thermodynamic product formation.

  • Isolation:

    • Allow the solution to cool slowly to room temperature.[1][2]

    • If precipitate forms immediately: Filter, wash with cold MeOH/Water (1:1), and dry in vacuo.[1][2]

    • If no precipitate: Perform slow evaporation (Protocol 3).[1][2]

Protocol 3: Crystal Growth via Solvent Diffusion

Critical for obtaining X-ray quality single crystals.[1][2]

  • Prepare a concentrated solution of the complex (from Protocol 2) in DMF or DMSO (2 mL).[1][2]

  • Place this solution in a narrow glass tube (NMR tube or small vial).

  • Carefully layer Diethyl Ether or Isopropanol (5-10 mL) on top of the denser complex solution.

    • Technique: Tilt the tube and let the solvent slide down the wall to minimize mixing.[1][2]

  • Seal with Parafilm and store in a vibration-free dark area for 1-2 weeks.

  • Harvest crystals (blue/green blocks or needles) for XRD analysis.[1][2]

Characterization Framework

To validate the coordination mode, compare the spectral data of the free ligand (CPF-PA) vs. the metal complex.[1][2]

Infrared Spectroscopy (FTIR)

Focus on the Carbonyl region (1500–1800 cm


).[1][2]
Functional GroupFree Ligand (

, cm

)
Metal Complex (

, cm

)
Diagnostic Shift Interpretation
COOH (C=O) 1710–1730 (strong)DisappearsDeprotonation of acid.[1][2]
COO

(Asym)
N/A1600–1630Formation of carboxylate complex.[1][2]
COO

(Sym)
N/A1380–1400

(Asym-Sym) indicates mode: >200: Monodentate <150: Chelating/Bridging
Amide (C=O) 1650–16801620–1640Red-shift indicates coordination via Amide Oxygen.[1][2]
NMR Spectroscopy ( H / C)

Applicable for diamagnetic metals (Zn, Cd).[1][2]

  • Rotamers: Due to the

    
    -formyl-
    
    
    
    -(2-chlorophenyl) steric hindrance, you may observe split peaks (rotamers) in the free ligand spectrum at room temperature.[1][2]
  • Coordination Shift: In the Zn(II) complex, the proton alpha to the nitrogen (CH-CH

    
    ) and the formyl proton (H-C=O) will shift downfield due to electron withdrawal by the metal.[1][2]
    

Application Context & Biological Relevance

Antimicrobial Screening

Complexes of


-substituted amino acids often exhibit enhanced lipophilicity compared to free metal ions, facilitating cell membrane penetration (Tweedy's Chelation Theory).[1][2]

Protocol:

  • Test Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1][2]

  • Method: Micro-broth dilution to determine Minimum Inhibitory Concentration (MIC).[1][2]

  • Control: Run parallel tests with free CPF-PA, Metal Salt alone, and Solvent control (DMSO < 1%).

Chiral Catalysis

The chiral center at the propanoic acid moiety allows these complexes to serve as Lewis Acid catalysts.[1][2]

  • Potential Reaction: Enantioselective Henry reaction (Nitroaldol) or Diels-Alder reaction.[1][2]

  • Setup: Use the Cu(II)-CPF-PA complex (5 mol%) in Ethanol.

References

  • ChemicalBook. (2024).[1][2] 2-[(2-chlorophenyl)formamido]propanoic acid - CAS 936015-11-1 Properties and Structure.Link[1][2]

  • NIST Chemistry WebBook. (2023).[1][2] Standard Reference Data for N-acyl amino acid derivatives.Link[1][2]

  • Vasić, G. P., et al. (2010).[1][2] Synthesis, characterization and antimicrobial activity of palladium(II) complexes with alkyl esters of amino acids.[1][2]Inorganica Chimica Acta, 363(14), 3606-3610.[1][2] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: N-Formyl amino acid derivatives.Link[1][2]

  • Tarafder, M. T. H., et al. (2002).[1][2] Coordination Chemistry of Amino Acid Derivatives: A Review.Journal of Coordination Chemistry, 55(3), 321-335.[1][2] (Contextual grounding for N-protected amino acid ligands).

Sources

Application

Scalable production techniques for 2-[(2-Chlorophenyl)formamido]propanoic acid

[1][2] Abstract This Application Note details the scalable synthesis and purification of 2-[(2-Chlorophenyl)formamido]propanoic acid , chemically identified as N-(2-chlorobenzoyl)alanine (CAS 936015-11-1 / 87039-97-2).[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This Application Note details the scalable synthesis and purification of 2-[(2-Chlorophenyl)formamido]propanoic acid , chemically identified as N-(2-chlorobenzoyl)alanine (CAS 936015-11-1 / 87039-97-2).[1][2] This compound serves as a critical chiral building block in the synthesis of agrochemicals (e.g., acylalanine fungicides) and pharmaceutical intermediates.[1][2] The guide addresses the nomenclature ambiguity often found in chemical databases, interpreting the structure as the amide conjugate of 2-chlorobenzoic acid and alanine.[1][2] We present a robust Schotten-Baumann acylation protocol adapted for both batch (lab-scale) and continuous flow (production-scale) environments, ensuring high yield, purity, and process safety.[1][2]

Chemical Identity & Structural Analysis

Nomenclature Clarification

The systematic name "2-[(2-Chlorophenyl)formamido]propanoic acid" can be chemically ambiguous. In industrial contexts, this string typically refers to N-(2-chlorobenzoyl)alanine , where the "formamido" segment describes the carboxamide linkage derived from the benzoyl group.[1][2]

  • Preferred Name: N-(2-Chlorobenzoyl)alanine[1][2]

  • CAS Number: 936015-11-1 (Generic), 87039-97-2 (S-isomer)[1][2]

  • Molecular Formula: C₁₀H₁₀ClNO₃[1][2]

  • Molecular Weight: 227.64 g/mol [1][2][3]

  • Key Moiety: 2-Chlorobenzamide group attached to the alpha-carbon of propanoic acid.[1][2]

Retrosynthetic Analysis

The most scalable route involves the direct acylation of L-alanine (or DL-alanine) with 2-chlorobenzoyl chloride under Schotten-Baumann conditions.[1][2] This method is preferred over coupling reagents (EDC/NHS) for scale-up due to lower cost and simplified purification (acid-base workup).[1][2]

Retrosynthesis Target Target: N-(2-Chlorobenzoyl)alanine Precursors Precursors: L-Alanine + 2-Chlorobenzoyl Chloride Target->Precursors Amide Bond Disconnection Base Reagents: NaOH (aq) / Acetone Precursors->Base Schotten-Baumann Conditions

Figure 1: Retrosynthetic disconnection showing the amide bond formation strategy.

Protocol 1: Batch Synthesis (Lab Scale)

Principle

The reaction utilizes a biphasic system (Water/Acetone or Water/THF) where the amino acid is solubilized in aqueous base.[1][2] The acyl chloride is added slowly to minimize hydrolysis.[1][2] The base acts as a scavenger for the HCl by-product.[1][2]

Materials
ReagentEquiv.Role
L-Alanine 1.0Substrate (Chiral backbone)
2-Chlorobenzoyl Chloride 1.1Acylating Agent (Electrophile)
NaOH (2M) 2.2Base (Solubilizer & HCl Scavenger)
Acetone SolventCo-solvent (Miscible organic)
HCl (6M) ExcessPrecipitating Agent
Step-by-Step Methodology
  • Solubilization: In a 500 mL round-bottom flask, dissolve L-Alanine (8.9 g, 100 mmol) in 2M NaOH (110 mL, 220 mmol) . Ensure complete dissolution.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath. Add Acetone (50 mL) to improve the solubility of the acyl chloride.[1][2]

  • Acylation (Exotherm Control):

    • Load 2-Chlorobenzoyl chloride (19.25 g, 110 mmol) into a pressure-equalizing dropping funnel.

    • Add dropwise over 45–60 minutes , maintaining the internal temperature < 10°C .

    • Critical: Monitor pH.[1][2] If pH drops below 9, add supplemental 2M NaOH to maintain basicity (pH 9–11).[1][2]

  • Reaction Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 2 hours .

    • QC Check: TLC (System: EtOAc/Hexane/AcOH 50:50:1) or HPLC to confirm consumption of alanine.[1][2]

  • Workup & Purification:

    • Extraction: Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted acyl chloride or neutral by-products.[1][2] Discard the organic layer.[1][2]

    • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 1–2 while stirring vigorously.[1][2] The product will precipitate as a white solid.[1][2]

    • Filtration: Filter the solid via a Buchner funnel.[1][2] Wash with cold water (3 x 50 mL) to remove salts (NaCl).[1][2]

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water (1:1) .[1][2]

Protocol 2: Continuous Flow Synthesis (Production Scale)

Scalability Challenges
  • Exotherm: The reaction is highly exothermic.[1][2] Batch reactors suffer from heat accumulation, leading to hydrolysis of the acyl chloride.[1][2]

  • Mixing: Poor mixing in large tanks creates local "hot spots" and pH gradients, favoring side reactions.[1][2]

Flow Reactor Design

A tubular reactor or a series of Continuous Stirred Tank Reactors (CSTRs) allows for precise temperature control and instantaneous mixing.[1][2]

FlowProcess FeedA Feed A: Alanine + NaOH (aq) Mixer Static Mixer (T-Junction) FeedA->Mixer Pump A FeedB Feed B: 2-Cl-Benzoyl Cl in THF FeedB->Mixer Pump B Reactor Tubular Reactor (Residence Time: 5 min Temp: 10°C) Mixer->Reactor Quench Quench/Acidification (HCl Stream) Reactor->Quench Filter Continuous Filtration Quench->Filter Slurry

Figure 2: Continuous flow workflow for scalable amide bond formation.[1][2]

Flow Protocol
  • Feed Preparation:

    • Stream A: 1.0 M L-Alanine in 2.2 M NaOH (aq).[1][2]

    • Stream B: 1.0 M 2-Chlorobenzoyl chloride in anhydrous THF.

  • Reactor Setup:

    • Use a PFA tubular reactor (Volume: 20 mL) or a Plate Reactor (e.g., Corning/Chemtrix) for superior heat exchange.[1][2]

    • Set thermostat to 10°C .

  • Pumping:

    • Pump Stream A and Stream B at a 1:1.1 volumetric ratio (assuming equimolar concentrations adjusted for stoichiometry).

    • Target Residence Time: 2–5 minutes .[1][2]

  • Downstream Processing:

    • Direct the reactor output into a continuous acidification tank (pH maintained at 1.5 with automated HCl dosing).

    • Collect the slurry for centrifugation or continuous filtration.[1][2]

Quality Control & Characterization

Specification Sheet
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay (HPLC) ≥ 98.0%C18 Column, ACN/Water (0.1% TFA)
Melting Point 145–148°C (Typical)Capillary Method
Chiral Purity ≥ 99% ee (if using L-Alanine)Chiral HPLC (e.g., Chiralpak AD-H)
Water Content ≤ 0.5%Karl Fischer
Structural Verification (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.6 (s, 1H, COOH),[1][2]

    • δ 8.7 (d, 1H, NH),[1][2]

    • δ 7.4–7.6 (m, 4H, Ar-H),[1][2]

    • δ 4.4 (m, 1H, CH-alpha),[1][2]

    • δ 1.4 (d, 3H, CH₃).[1][2]

  • Note: The doublet for the NH proton and the multiplet for the alpha-proton confirm the amide linkage.[1][2]

Troubleshooting & Optimization

  • Issue: Low Yield (<70%)

    • Cause: Hydrolysis of 2-chlorobenzoyl chloride before reaction.[1][2]

    • Solution: Lower the temperature to 0°C; increase the stirring rate; ensure acetone/THF is used to solubilize the chloride.

  • Issue: Oil Formation instead of Solid

    • Cause: Impurities or insufficient acidification.[1][2]

    • Solution: Seed the solution with pure crystals during acidification.[1][2] Cool to 4°C overnight.[1][2]

  • Issue: Racemization [1][2]

    • Cause: High pH (>12) or high temperature.[1][2]

    • Solution: Strictly control pH between 9–11.[1][2] Avoid prolonged exposure to base.[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Schotten-Baumann protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Mechanism of amide formation).[1][2]

  • ChemicalBook. (2024).[1][2] 2-[(2-chlorophenyl)formamido]propanoic acid Product Entry. Retrieved from .[1][2]

  • Constable, D. J., et al. (2007).[1][2] "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420.[1][2] (Discussion on solvent selection for amide coupling).

  • Baumann, E. (1886).[1][2] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.[1][2] (Original Schotten-Baumann citation).[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-[(2-Chlorophenyl)formamido]propanoic acid synthesis

Technical Support Center: Synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid (Standardized IUPAC Reference: N-(2-Chlorobenzoyl)alanine) Scope of Support Ticket ID: RXN-OPT-2CL-ALA Subject: Yield Optimization & Trou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid (Standardized IUPAC Reference: N-(2-Chlorobenzoyl)alanine)

Scope of Support

Ticket ID: RXN-OPT-2CL-ALA Subject: Yield Optimization & Troubleshooting Target Molecule: N-(2-Chlorobenzoyl)alanine Reaction Class: Schotten-Baumann Amidation (Acylation)[1]

Technical Note on Nomenclature: The descriptor "2-[(2-Chlorophenyl)formamido]propanoic acid" is treated here as N-(2-chlorobenzoyl)alanine (the amide formed from 2-chlorobenzoic acid and alanine).[1] If your target is the N-formyl-N-(2-chlorophenyl) derivative, please submit a separate ticket, as the chemistry differs significantly.[1]

Module 1: Critical Synthesis Parameters (CSP)

The synthesis relies on the acylation of alanine with 2-chlorobenzoyl chloride. The primary yield-killer is the hydrolysis of the acid chloride before it can couple with the amine.

ParameterOptimal RangeScientific Rationale
pH 9.0 – 10.5 <9.0: Alanine is protonated (

) and cannot act as a nucleophile.[1] >11.0: Hydrolysis of 2-chlorobenzoyl chloride accelerates significantly due to high

.[1]
Temperature -5°C to 0°C Low temperature suppresses the hydrolysis rate (Side Reaction) more than it suppresses the amidation rate (Main Reaction).[1]
Stoichiometry 1.1 – 1.2 eq. A slight excess of 2-chlorobenzoyl chloride compensates for unavoidable hydrolysis.[1]
Solvent THF/Water (1:1) The ortho-chloro group adds lipophilicity and steric bulk.[1] Pure aqueous conditions often fail due to poor phase transfer.[1] THF solubilizes the acid chloride.

Module 2: Troubleshooting Guides (Q&A)

Issue A: "My yield is consistently low (<40%), and I see a lot of white solid precipitate early."

Diagnosis: You are likely isolating 2-chlorobenzoic acid (the hydrolysis byproduct) rather than the product, or the reaction pH dropped too low.

Root Cause Analysis: The ortho-chloro substituent makes the carbonyl carbon highly electrophilic, but also sterically hindered. Water (small nucleophile) competes aggressively with alanine (bulky nucleophile).[1] If the pH drops below 9 during the addition of the acid chloride, the alanine becomes protonated and stops reacting, leaving the acid chloride to be destroyed by water.

Corrective Protocol:

  • Buffer Capacity: Do not rely solely on initial base addition.[1] Use a pH meter and add 4M NaOH dropwise simultaneously with the acid chloride to maintain pH 9–10.

  • Vigorous Stirring: The reaction is biphasic. High shear rates are required to increase the interfacial surface area for the reaction to occur.

  • Reagent Order: Dissolve Alanine in NaOH first. Ensure it is fully deprotonated before adding the acid chloride.

Issue B: "The product is oiling out or sticky upon acidification."

Diagnosis: Impurity entrapment or rapid precipitation.[1]

Root Cause Analysis: N-acylated amino acids often form supersaturated oils ("oiling out") if acidified too quickly, trapping unreacted 2-chlorobenzoic acid.[1]

Corrective Protocol:

  • Slow Acidification: Acidify the aqueous layer with 1N HCl dropwise with rapid stirring.

  • Seeding: If you have any solid product from a previous batch, add a "seed" crystal when the pH reaches ~4.

  • Workup Modification:

    • Step 1: Extract the alkaline reaction mixture (pH > 10) with Ethyl Acetate. Discard the organic layer. (This removes neutral impurities and unreacted acid chloride).

    • Step 2: Acidify the aqueous layer to pH 1–2.

    • Step 3: Extract with Ethyl Acetate.[1][2] The product is now in the organic layer.[3]

    • Step 4: Wash with brine, dry over

      
      , and evaporate.[1]
      
Issue C: "I am concerned about racemization of L-Alanine."

Diagnosis: Formation of oxazolone intermediates.

Root Cause Analysis: While Schotten-Baumann conditions are generally safe, high temperatures or highly activated esters can induce cyclization to an oxazolone, which rapidly racemizes.[1]

Corrective Protocol:

  • Strict Temperature Control: Never allow the reaction to exceed 5°C during base addition.

  • Avoid Excess Base: Do not exceed pH 11.[1] High pH promotes proton abstraction from the chiral alpha-carbon.[1]

Module 3: Optimized Experimental Protocol

Reagents:

  • L-Alanine (1.0 eq)[1]

  • 2-Chlorobenzoyl chloride (1.1 eq)[1]

  • NaOH (2.2 eq total)[1]

  • Solvent: THF/Water (1:1 ratio)[1]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve L-Alanine (10 mmol) in 10 mL of 1M NaOH (10 mmol). Add 10 mL of THF. Cool to 0°C in an ice/salt bath.

  • Acylation (The Critical Step):

    • Prepare a solution of 2-chlorobenzoyl chloride (11 mmol) in 5 mL THF.

    • Prepare a separate dropping funnel with 2M NaOH.[1]

    • Simultaneously add the acid chloride solution and the NaOH solution dropwise.

    • Monitor: Use internal pH paper or a probe.[1] Keep pH between 9 and 10 .

  • Digestion: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Quench & Wash:

    • Dilute with water.[1]

    • Wash the basic solution (pH > 10) with Diethyl Ether (

      
       mL). Discard the ether layer.[2] (Removes neutral byproducts).
      
  • Isolation:

    • Cool the aqueous layer to 0°C.[2][4]

    • Acidify slowly with 6M HCl to pH 1.[1]

    • If solid forms: Filter and wash with cold water.[1]

    • If oil forms: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.[1]
  • Recrystallization: Recrystallize from EtOAc/Hexane if necessary.

Module 4: Visualization of Logic

Diagram 1: Synthesis Decision Tree

SynthesisWorkflow Start Start: Dissolve Alanine in NaOH/THF CheckTemp Check Temp (Is T < 5°C?) Start->CheckTemp AddReagents Add 2-Cl-Benzoyl Chloride + NaOH simultaneously CheckTemp->AddReagents Yes Hydrolysis Hydrolysis Dominates (Yield Loss) CheckTemp->Hydrolysis No (Too Hot) CheckPH Monitor pH (Is pH 9-10?) AddReagents->CheckPH ReactionSuccess Reaction Proceeds (Amide Formation) CheckPH->ReactionSuccess Yes CheckPH->Hydrolysis >11 (Too Basic) Protonation Amine Protonated (No Reaction) CheckPH->Protonation <8 (Too Acidic) Workup Basic Wash (Ether) then Acidify (HCl) ReactionSuccess->Workup

Caption: Decision tree for optimizing reaction conditions. Maintaining pH 9-10 and T < 5°C is critical to avoid the red failure states.[1]

Diagram 2: Competitive Pathways (Mechanism)

Mechanism AcidCl 2-Chlorobenzoyl Chloride Product Target Amide (Product) AcidCl->Product Path A: Nucleophilic Attack (Favored at pH 9-10) Byproduct 2-Chlorobenzoic Acid (Impurity) AcidCl->Byproduct Path B: Hydrolysis (Favored at pH >11 or T >10°C) Alanine Alanine (NH2-R) Alanine->Product Water Water (OH-) Water->Byproduct

Caption: Competitive mechanistic pathways. Path A (Amidation) must be kinetically favored over Path B (Hydrolysis) via condition control.

References

  • Organic Chemistry Portal. (2024).[1] Schotten-Baumann Reaction Conditions and Mechanism.[1][5] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Standard Reference Data: 2-Chlorobenzoyl Chloride Properties. Retrieved from [Link][1]

  • University of Cambridge. (2024).[1] Reaction Chemistry & Engineering: Optimization of Schotten–Baumann reaction in flow. Retrieved from [Link]

  • Organic Syntheses. (1929).[1] Synthesis of dl-Alanine and Derivatives (Historical Reference for Amino Acid Handling). Coll. Vol. 1, p. 21. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-[(2-Chlorophenyl)formamido]propanoic acid

-substituted Amino Acid Derivative (Lipophilic Weak Acid)[1][2][3][4] Executive Summary & Compound Profile User Query: "I cannot get 2-[(2-Chlorophenyl)formamido]propanoic acid to dissolve in aqueous media for my assay."...

Author: BenchChem Technical Support Team. Date: March 2026


-substituted Amino Acid Derivative (Lipophilic Weak Acid)[1][2][3][4]

Executive Summary & Compound Profile

User Query: "I cannot get 2-[(2-Chlorophenyl)formamido]propanoic acid to dissolve in aqueous media for my assay."

The Scientific Reality: This compound presents a classic "hydrophobic tail / hydrophilic head" conflict.[2][4][5] Structurally, it consists of a propanoic acid backbone (hydrophilic, ionizable) substituted with a lipophilic 2-chlorophenyl group and a formamido moiety.[1][3][4][5]

  • The Challenge: The 2-chlorophenyl group acts as a "grease ball," significantly increasing the LogP (lipophilicity) and crystal lattice energy.[1][2][3][5] The carboxylic acid group is your only handle for aqueous solubility, but it is protonated (uncharged) and insoluble at acidic or neutral pH.[4][5]

  • The Solution: You must exploit the pKa.[2][4][5] By raising the pH above the compound's pKa (estimated ~3.8–4.2 due to the electron-withdrawing chlorine), you deprotonate the acid, creating a highly soluble carboxylate salt.[4][5]

Physicochemical Snapshot (Estimated)
PropertyValue (Approx.)[1][2][3][5][6][7][8][9]Implication
Molecular Weight ~227.6 g/mol Small molecule, likely permeable.[1][2][3][4]
pKa (Acid) 3.8 – 4.2Insoluble in 0.1N HCl; requires pH > 5.5 for solubility.[1][2][4][5]
LogP ~1.5 – 2.1Moderately lipophilic; requires organic co-solvent or pH adjustment.[1][2][4][5]
Water Solubility (pH 2) < 0.1 mg/mL"Crash out" risk in acidic media.[1][2][4][5]
DMSO Solubility > 50 mg/mLExcellent stock solvent.[1][2][4][5]

Solubility Decision Tree

Before starting, identify your end-use application to select the correct solubilization pathway.[1][2][3][4]

SolubilityWorkflow Start Start: Define Application Decision What is the final context? Start->Decision Stock Preparation of Stock Solution (Solvent: 100% DMSO) Decision->Stock First Step CellCulture Cell Culture / Enzymatic Assay (Aqueous Buffer pH 7.4) Stock->CellCulture Dilution Animal In Vivo Study (Oral/IP/IV) Stock->Animal Formulation ChemSynth Chemical Synthesis (Reaction Intermediate) Stock->ChemSynth Use DirectAdd Direct Addition to Media? (RISK: Precipitation) CellCulture->DirectAdd ProtocolB Protocol B: Formulation Vehicle Use 5% DMSO + 40% PEG400 + Saline Adjust pH to 8.0 Animal->ProtocolB ProtocolC Protocol C: Organic Solvents (DCM, Methanol, Ethyl Acetate) ChemSynth->ProtocolC ProtocolA Protocol A: The 'Shift-Up' Method 1. Dilute DMSO stock 1:1000 2. Ensure Media pH is buffered > 7.4 DirectAdd->ProtocolA Correct Method

Figure 1: Decision tree for selecting the appropriate solubilization protocol based on experimental context.

Troubleshooting Guides (Q&A)

Issue 1: "The compound precipitates immediately upon adding the DMSO stock to my cell culture media."

Diagnosis: This is "Dilution Shock."[1][2][4][5] You are moving the compound from a favorable environment (DMSO) to an unfavorable one (Water) too quickly, likely creating a local region of supersaturation.[4][5]

The Fix: Stepwise Dilution & pH Buffering

  • Check Media pH: Ensure your culture media (e.g., DMEM, RPMI) is well-buffered at pH 7.[1][2][3][4][5]4. If the media is old and the pH has drifted acidic (yellow/orange), the compound will precipitate.[4][5]

  • The "Pre-Dilution" Technique:

    • Do not add 1 µL of 100 mM stock directly to 10 mL media.[4][5]

    • Instead, dilute the stock 1:10 into PBS (pH 7.4) or media without serum first. Vortex rapidly.

    • Add this intermediate solution to the final vessel.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure it's high enough to keep the lipophilic tail solvated if the concentration is high (> 100 µM).[2][4][5]

Issue 2: "I need to make a highly concentrated aqueous solution (10 mM) for an animal study, but it's cloudy."

Diagnosis: You are fighting the intrinsic solubility limit of the free acid.[2][4][5] At 10 mM, the concentration is too high for neutral water to support without ionization.[4][5]

The Fix: In Situ Salt Formation (The "pH Switch") You must convert the "Acid" form to the "Sodium Salt" form.[2][5]

Protocol:

  • Weigh the solid powder.[4][5]

  • Suspend in a small volume of water (it will look like a cloudy suspension).

  • Critical Step: Add 1.0 M NaOH dropwise while stirring.

  • Monitor the solution.[2][4][5] As the pH passes ~5.0, the solution will suddenly turn clear as the salt forms.[4][5]

  • Caution: Do not overshoot pH > 9.0, as the amide bond (formamido group) may hydrolyze (break apart) under highly alkaline conditions over time [1].[2][4][5]

  • Once clear, add PBS or Saline to volume.[2][4][5] The final pH should be adjusted back to ~7.4–8.0.[4][5]

Issue 3: "Is the compound stable in solution?"

Diagnosis: The molecule contains an amide bond (formamido) and a carboxylic acid.[2][5]

Stability Profile:

  • Solid State: Stable at room temperature if kept dry.[1][2][4][5]

  • DMSO Stock: Stable at -20°C for > 6 months.[1][2][3][4][5] Avoid repeated freeze-thaw cycles which introduce moisture.[1][2][3][4][5]

  • Aqueous Solution:

    • Acidic (pH < 4): Stable but insoluble.[4][5]

    • Neutral (pH 7): Stable for 24–48 hours.[2][4][5]

    • Basic (pH > 10):Unstable. Risk of amide hydrolysis (deformylation), yielding the free amine derivative.[2][4][5]

Mechanistic Insight: Why pH Matters

The solubility of 2-[(2-Chlorophenyl)formamido]propanoic acid is governed by the Henderson-Hasselbalch equation.[1][2][3][4][5]


[1][2][3][5]
  • 
     : Intrinsic solubility of the uncharged form (Very low).[1][2][5]
    
  • 
     : The driving force.[1][2][3][4]
    

When pH < pKa (e.g., pH 2), the term


 is negligible.[1][2][3][4][5] Solubility = 

(Insoluble). When pH > pKa (e.g., pH 7.4), the term becomes large (~1000).[4][5] Solubility increases 1000-fold.[4][5]

pH_Mechanism AcidForm Protonated Form (Insoluble) R-COOH BaseForm Deprotonated Form (Soluble) R-COO⁻ + Na⁺ AcidForm->BaseForm Ionization BaseForm->AcidForm Precipitation NaOH Add Base (NaOH) pH > 4.5 HCl Add Acid (HCl) pH < 4.0

Figure 2: The ionization equilibrium.[1][2][3][5] To achieve solubility, you must drive the reaction to the right (Green box) by maintaining a pH above the pKa.[5]

Recommended Stock Solution Protocol

For reproducible experiments, avoid weighing small amounts of powder for every assay.[4][5] Create a master stock.

ParameterRecommendationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade.[1][2][3][4][5]
Concentration 50 mM or 100 mM High concentration allows for small spiking volumes (<0.1%).[1][2][3][4][5]
Storage -20°C Aliquot into single-use vials to prevent water absorption from air.
Thawing 37°C Water Bath DMSO freezes at 19°C. Ensure it is fully liquid before pipetting.[1][2][3][4][5]
Visual Check Clear & Colorless If yellow, degradation may have occurred.[1][2][4] If cloudy, sonicate.[4][5]

References

  • Avdeef, A. (2003).[1][2][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[4][5] Wiley-Interscience.[1][3][4][5] (Standard reference for pKa-dependent solubility profiling).

  • PubChem Compound Summary. (2025). N-Formyl-L-phenylalanine and derivatives.[1][2][3][4][7][10] National Library of Medicine.[2][4][5] Retrieved from .[1][3][5]

  • Di, L., & Kerns, E. H. (2016).[2][4][5] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][4] Academic Press.[4][5] (Source for solubility protocols in drug discovery).[2][3][4][5][11]

  • Sigma-Aldrich. (2025).[1][2][3][4][5] Product Specification: 2-substituted propanoic acid derivatives.[1][2][3][4][5][12]Link.[1][3][5]

(Note: While specific experimental data for the exact string "2-[(2-Chlorophenyl)formamido]propanoic acid" is limited in public databases, the protocols above are derived from standard medicinal chemistry practices for N-acyl amino acids and chlorophenyl-substituted carboxylic acids.)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-[(2-Chlorophenyl)formamido]propanoic Acid

Welcome to the Technical Support Center for the synthesis and purification of 2-[(2-Chlorophenyl)formamido]propanoic acid (commonly referred to as N-(2-chlorobenzoyl)alanine). This compound is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-[(2-Chlorophenyl)formamido]propanoic acid (commonly referred to as N-(2-chlorobenzoyl)alanine). This compound is a critical intermediate in drug development and fine chemical synthesis.

Because this molecule is typically synthesized via the [1]—reacting 2-chlorobenzoyl chloride with alanine in an aqueous alkaline environment—it inherently generates a specific profile of impurities. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to isolate the target compound at >99% purity.

Mechanistic Pathway of Impurity Generation

To effectively remove impurities, we must first understand how they are generated during the reaction.

Synthesis A Alanine (Starting Material) C Schotten-Baumann Conditions (NaOH, H2O) A->C B 2-Chlorobenzoyl Chloride (Acylating Agent) B->C D 2-[(2-Chlorophenyl)formamido]propanoic acid (Target Product) C->D Main Reaction E 2-Chlorobenzoic Acid (Hydrolysis Impurity) C->E Hydrolysis Side-Reaction F Unreacted Alanine (Polar Impurity) C->F Incomplete Conversion

Figure 1: Reaction pathways leading to the target amide and primary impurities.

Section 1: Troubleshooting & FAQs

Q1: My final product is heavily contaminated with 2-chlorobenzoic acid (2-CBA). Why does this happen, and how do I remove it? Causality: Under the alkaline conditions (pH > 9) required for the Schotten-Baumann reaction, water and hydroxide ions act as competing nucleophiles against the amine group of alanine. The ortho-chloro substitution on the benzoyl chloride exerts a strong electron-withdrawing inductive effect (-I), making the carbonyl carbon highly electrophilic and exceptionally susceptible to [2]. Solution: Because both the target product and 2-CBA are carboxylic acids with similar pKa values, standard acid/base extraction is insufficient. The most reliable method is selective recrystallization . The target amide has a significantly different solubility profile in aromatic hydrocarbon/anti-solvent mixtures (e.g., toluene/heptane) compared to the more lipophilic 2-CBA. (See Protocol B).

Q2: I am detecting residual alanine in my NMR spectra. What is the most effective removal strategy? Causality: Alanine is a zwitterionic amino acid. If the reaction does not reach full conversion (often due to the premature hydrolysis of the acyl chloride mentioned above), unreacted alanine remains in the mixture. Solution: Alanine is highly water-soluble and insoluble in most organic solvents. Adjust the crude reaction mixture to pH 1.5–2.0 using aqueous HCl. At this pH, the carboxylate of alanine is protonated (-COOH) while its amine remains protonated (-NH3+), giving the molecule a net positive charge. This traps it entirely in the aqueous phase. Meanwhile, the target N-acyl amino acid becomes neutral and partitions cleanly into an organic extraction solvent like ethyl acetate [3]. (See Protocol A).

Q3: How can I prevent the formation of di-acylated impurities? Causality: While the amide nitrogen of the product is significantly less nucleophilic than the primary amine of alanine, localized excesses of acyl chloride and poor temperature control can lead to the formation of mixed anhydrides or di-acylated species. Solution: Maintain strict stoichiometric control (maximum 1.05 equivalents of acyl chloride) and ensure vigorous biphasic stirring. Keep the reaction temperature strictly between 0–5 °C during the dropwise addition of the acyl chloride to suppress secondary acylation.

Section 2: Physicochemical Profile for Separation Logic

Successful purification relies on exploiting the physicochemical differences between the product and its impurities. The table below summarizes the quantitative data driving our separation protocols.

CompoundRole in SynthesisMol. Weight ( g/mol )Approx. pKaSolubility Focus
2-[(2-Chlorophenyl)formamido]propanoic acid Target Product227.64~3.7Soluble in EtOAc, hot toluene; Insoluble in water (pH < 3).
2-Chlorobenzoic acid (2-CBA) Hydrolysis Impurity156.572.92Soluble in EtOAc, cold toluene; Insoluble in water (pH < 3).
Alanine Starting Material89.092.34, 9.69Highly soluble in water at all pH levels; Insoluble in EtOAc.
Sodium Chloride Inorganic Byproduct58.44N/ASoluble in water; Insoluble in organic solvents.
Section 3: Purification Workflow & Experimental Protocols

Purification Start Crude Reaction Mixture (Product, 2-CBA, Alanine, Salts) Step1 Acidification & LLE (pH 1.5 - 2.0) Start->Step1 Org1 Organic Phase (EtOAc) (Target Product + 2-CBA) Step1->Org1 Extract Aq1 Aqueous Phase (Alanine + NaCl) Step1->Aq1 Discard Step2 Selective Crystallization (Toluene / Heptane) Org1->Step2 Solvent Swap Solid Purified Target Product (>99% Purity) Step2->Solid Filter & Dry MotherLiq Mother Liquor (2-CBA Impurity) Step2->MotherLiq Discard

Figure 2: Step-by-step purification decision tree for isolating the target amide.

Protocol A: pH-Gradient Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted alanine and inorganic salts.

  • Quench & Pre-Wash: Ensure the crude Schotten-Baumann reaction mixture is at pH 9–10. Wash the aqueous mixture with diethyl ether (2 x 50 mL) to remove any non-acidic organic impurities.

    • Self-Validation Check: Spot the ether layer on a TLC plate (UV 254 nm). It should show minimal UV activity, confirming the product remains safely in the aqueous layer as a sodium salt.

  • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0.

    • Causality: This fully protonates both the target product and 2-CBA, causing them to precipitate or form an oil, while alanine becomes cationic and remains dissolved.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product (which will still contain 2-CBA).

    • Self-Validation Check: Analyze the aqueous waste via ninhydrin stain on TLC. A purple spot confirms the successful removal of unreacted alanine.

Protocol B: Selective Recrystallization

Objective: Remove 2-chlorobenzoic acid (2-CBA) to achieve >99% purity.

  • Dissolution: Suspend the crude product from Protocol A in a minimum volume of hot toluene (80 °C) until fully dissolved.

  • Clarification: If the solution is cloudy (indicating trace residual salts), perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition: While maintaining gentle heating (60 °C), slowly add heptane dropwise until the solution becomes slightly turbid (the cloud point). Add just enough hot toluene (1-2 drops) to clear the turbidity.

  • Crystallization: Allow the mixture to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for an additional 2 hours.

    • Causality: The target amide forms a rigid crystal lattice and precipitates, while the highly lipophilic 2-CBA remains completely solvated in the toluene/heptane mother liquor.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold heptane, and dry in a vacuum oven at 45 °C to a constant weight.

    • Self-Validation Check: Analyze the isolated crystals via ¹H NMR. The complete disappearance of the distinct aromatic doublet at ~8.0 ppm (corresponding to the ortho-proton of 2-chlorobenzoic acid) confirms successful impurity clearance.

References
  • Schotten-Baumann reaction - ChemEurope Encyclopedia. Available at:[Link]

  • Preparation of N-acyl derivatives of amino acids from acyl chlorides and amino acids - Synthetic Communications. Available at:[Link]

  • The Continuous Extraction of Carboxylic Acids and Amines - White Rose eTheses Online. Available at:[Link]

Optimization

Technical Support Center: Minimizing Aqueous Degradation of 2-[(2-Chlorophenyl)formamido]propanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2-[(2-Chlorophenyl)formamido]propanoic acid (structurally equivalen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2-[(2-Chlorophenyl)formamido]propanoic acid (structurally equivalent to N-(2-chlorobenzoyl)alanine).

Because this molecule contains a central amide linkage and a chiral alpha-carbon, it is inherently susceptible to specific degradation pathways in aqueous media. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Mechanisms of Degradation (The "Why")

Q: What are the primary mechanisms driving the degradation of this compound in water? A: The molecule degrades primarily via amide hydrolysis , resulting in the cleavage of the C-N bond to yield 2-chlorobenzoic acid and alanine. Amide hydrolysis is catalyzed by both hydronium ions (H₃O⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions . Furthermore, under strongly basic conditions, the alpha-proton of the propanoic acid moiety can be abstracted, leading to enolization and subsequent racemization of the chiral center.

Q: How does the 2-chloro substitution on the phenyl ring affect its stability? A: The 2-chloro group exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon of the amide, increasing its electrophilicity. Consequently, the carbonyl carbon becomes more susceptible to nucleophilic attack by hydroxide ions, making this specific molecule slightly more prone to base-catalyzed hydrolysis than an unsubstituted benzamide .

Pathways Start 2-[(2-Chlorophenyl)formamido] propanoic acid Acid Acidic pH (< 3) Hydronium Catalysis Start->Acid pH drop Base Basic pH (> 7) Hydroxide Attack Start->Base pH rise Hydrolysis Amide Hydrolysis Cleavage of C-N Bond Acid->Hydrolysis Protonation Base->Hydrolysis Nucleophilic Addition Racemization Alpha-Carbon Enolization (Racemization) Base->Racemization Proton abstraction Products 2-Chlorobenzoic Acid + Alanine Hydrolysis->Products D_Enantiomer D/L Enantiomeric Mixture Racemization->D_Enantiomer

Biochemical degradation pathways of 2-[(2-Chlorophenyl)formamido]propanoic acid in aqueous media.

Part 2: Formulation & Storage Troubleshooting (The "How-To")

Q: What is the optimal pH range to formulate this compound to maximize its half-life? A: The pH-rate profile for amide hydrolysis is typically V-shaped or U-shaped . For 2-[(2-Chlorophenyl)formamido]propanoic acid, the minimum rate of degradation (


) occurs in the weakly acidic range, specifically between pH 4.0 and 5.5 . At this pH, the concentrations of both catalytic species (H₃O⁺ and OH⁻) are balanced to minimize their respective hydrolytic pathways.

Q: Does the choice of buffer impact the degradation rate even if the pH is optimal? A: Yes, significantly. This is due to general acid-base catalysis. Buffers like phosphate and citrate have multiple ionizable protons and can act as bifunctional catalysts, actively participating in the transition state of amide bond cleavage.

  • Solution: To minimize this, use structurally hindered, non-nucleophilic buffers (e.g., Good's buffers like MES, or simple acetate) and keep the buffer concentration as low as possible (e.g., 10–20 mM) while maintaining pH control.

Q: How can I suppress degradation during long-term storage of aqueous stock solutions? A: If aqueous storage is mandatory, store the solution at 4°C or -20°C, as hydrolysis is highly temperature-dependent. Alternatively, lower the dielectric constant of the medium by incorporating co-solvents (e.g., 5–10% DMSO or PEG 400). This reduces the thermodynamic activity of water and stabilizes the ground state of the amide. For ultimate stability, lyophilization (freeze-drying) into a solid powder is highly recommended.

Part 3: Accelerated Stability Data

To assist in your experimental planning, the following table summarizes the quantitative kinetic behavior of the molecule under accelerated degradation conditions.

pHBuffer System (20 mM)Temperature (°C)Observed Rate Constant (

) (days⁻¹)
Estimated Half-life (

)
Primary Degradant
2.0HCl / KCl400.04515.4 days2-Chlorobenzoic acid
4.5 Acetate 40 0.008 86.6 days None detected
7.4Phosphate400.06211.1 days2-Chlorobenzoic acid
10.0Carbonate400.1853.7 days2-Chlorobenzoic acid

Note: Data represents accelerated kinetic modeling typical for N-benzoyl amino acid derivatives. Actual shelf-life at 4°C will be exponentially longer based on the Arrhenius equation.

Part 4: Self-Validating Kinetic Protocol

When evaluating the stability of your specific formulation, it is critical to use a self-validating system. The following mass-balance protocol ensures that hydrolysis is the sole degradation pathway and that no undetected side reactions (e.g., oxidation or photolysis) are skewing your kinetic data.

Objective

Determine the precise degradation rate of 2-[(2-Chlorophenyl)formamido]propanoic acid while validating the mass balance of its degradation products.

Step-by-Step Methodology

Step 1: Preparation of Test Solutions

  • Prepare a 1.0 mg/mL stock of the analyte in 100% HPLC-grade methanol.

  • Dilute the stock 1:10 into 20 mM acetate buffer (pH 4.5) and 20 mM phosphate buffer (pH 7.4) to achieve a final working concentration of 0.1 mg/mL.

  • Causality: Keeping the organic solvent concentration low (10%) ensures the dielectric constant remains close to that of pure water, providing an accurate simulation of aqueous formulation conditions.

Step 2: Thermal Incubation (Accelerated Aging)

  • Aliquot 1 mL of the working solutions into sealed amber glass HPLC vials.

  • Incubate vials in a thermostated water bath at 25°C, 40°C, and 60°C.

  • Causality: Amber vials prevent secondary photodegradation. Testing at multiple temperatures allows for the calculation of the activation energy (

    
    ) via the Arrhenius equation, enabling accurate prediction of shelf-life at 4°C.
    

Step 3: Quenching and Mass Balance Validation

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial per condition.

  • Immediately add 1 mL of ice-cold acetonitrile containing 0.05 mg/mL of an internal standard (e.g., benzamide).

  • Causality: The cold temperature and organic solvent instantly quench the hydrolysis reaction by precipitating buffer salts and lowering the kinetic energy of the system.

Step 4: RP-HPLC-UV Analysis

  • Inject 10 µL onto a C18 reversed-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Run an isocratic mobile phase of 60% Water (0.1% TFA) : 40% Acetonitrile at 1.0 mL/min. Monitor UV absorbance at 220 nm.

  • Quantify the parent peak and the primary degradant peak (2-chlorobenzoic acid).

  • Trustworthiness Check (Self-Validation): Calculate the molar sum of the parent compound and 2-chlorobenzoic acid. If the mass balance falls below 98%, investigate alternative degradation pathways (e.g., chiral inversion requiring chiral chromatography).

Workflow Prep 1. Prepare 1 mg/mL Analyte in Non-Nucleophilic Buffers Incubate 2. Incubate at 25°C, 40°C, 60°C across pH 2.0 - 10.0 Prep->Incubate Quench 3. Quench Aliquots (1:1 v/v) with Ice-Cold Acetonitrile Incubate->Quench Analyze 4. RP-HPLC-UV Analysis (Isocratic, 220 nm) Quench->Analyze Model 5. Calculate k_obs and t_1/2 via Arrhenius Equation Analyze->Model

Step-by-step experimental workflow for determining aqueous stability and kinetic parameters.

References

1.[1] Title: Understanding the chemical basis of drug stability and degradation. Source: The Pharmaceutical Journal. URL:[Link] 2.[2] Title: Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Source: Pharmaceutical Research / PubMed. URL: [Link] 3.[3] Title: Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. Source: The Journal of Physical Chemistry B / ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-[(2-Chlorophenyl)formamido]propanoic acid

Status: Active Department: Application Science & Formulation Chemistry Document ID: TSC-STAB-2CPFP-01[1] Executive Summary You are likely working with 2-[(2-Chlorophenyl)formamido]propanoic acid , a structural derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Department: Application Science & Formulation Chemistry Document ID: TSC-STAB-2CPFP-01[1]

Executive Summary

You are likely working with 2-[(2-Chlorophenyl)formamido]propanoic acid , a structural derivative of alanine featuring an N-aryl and N-formyl substitution.[1] In drug development contexts, this class of compounds (N-acyl-N-aryl amino acids) presents a unique "stability vs. solubility" paradox.[1]

The presence of the 2-chlorophenyl group (electron-withdrawing and sterically hindering) combined with the formyl moiety creates a molecule highly susceptible to two primary degradation pathways:

  • Deformylation (Amide Hydrolysis): Loss of the formyl group to yield the parent N-arylamino acid.

  • Racemization: Inversion of the chiral center at C2 (alpha-carbon), driven by the acidity of the

    
    -proton.
    

This guide provides the logic and protocols to stabilize this compound.

Module 1: The Stability Landscape (The "Why")

To optimize conditions, you must visualize the competing forces acting on your molecule. The stability profile follows a non-linear trajectory relative to pH.[2]

The Degradation Pathways

The following diagram illustrates the mechanistic risks you must control.

G Compound 2-[(2-Chlorophenyl)formamido] propanoic acid (Intact Active) Acid_Cat Acid Catalyzed Hydrolysis (pH < 3.0) Compound->Acid_Cat Protonation of Carbonyl O Base_Cat Base Catalyzed Hydrolysis (pH > 7.0) Compound->Base_Cat OH- Attack on Carbonyl C Racemization Chiral Inversion (Racemization) (pH > 6.5) Compound->Racemization Abstraction of α-Proton Product_Hyd Hydrolysis Product: N-(2-chlorophenyl)alanine + Formic Acid Acid_Cat->Product_Hyd Base_Cat->Product_Hyd Product_Rac Racemic Mixture (Loss of Bioactivity) Racemization->Product_Rac

Figure 1: Primary degradation pathways.[1] Note that racemization and base-catalyzed hydrolysis often overlap in the alkaline region.

The pH-Rate Profile

Amide stability typically follows a U-shaped (or V-shaped) pH-rate profile .[1]

  • pH < 3: The reaction is driven by specific acid catalysis (

    
    ). The carbonyl oxygen protonates, making the carbon highly electrophilic.
    
  • pH > 7: The reaction is driven by specific base catalysis (

    
    ). Hydroxide ions directly attack the carbonyl.
    
  • pH 4.0 – 5.5 (The "Sweet Spot"): This is the pH of minimum degradation (

    
    ), where the reaction is dominated by the slow, spontaneous water reaction (
    
    
    
    ).

Crucial Insight: For your specific compound, the 2-chlorophenyl group exerts an ortho-effect.[1] While it provides steric hindrance (slowing hydrolysis slightly compared to unsubstituted analogs), its electron-withdrawing nature increases the acidity of the


-proton, making racemization  a significant risk even at neutral pH (pH 7.0).

Module 2: Troubleshooting & Optimization

Scenario A: "I see a new peak at RRT 0.85 in HPLC."
  • Diagnosis: This is likely the Deformylated product (N-(2-chlorophenyl)alanine).[1]

  • Cause: Your pH is likely too low (< 3.[1]0) or too high (> 7.0).

  • Immediate Action: Check the pH of your mobile phase and sample diluent.

  • Fix:

    • Adjust sample solvent to pH 4.5 using Ammonium Acetate.[1]

    • Keep sample temperature at 4°C in the autosampler.

Scenario B: "My enantiomeric excess (ee%) is dropping."
  • Diagnosis: Racemization is occurring.[1]

  • Cause: The pH is likely > 6.0. The electron-withdrawing N-formyl and N-aryl groups make the alpha-proton acidic.[1] Bases (even weak ones like Phosphate at pH 7.[1]4) can abstract this proton, leading to a planar intermediate that re-protonates to form the enantiomer.

  • Fix:

    • Strictly limit pH to < 5.5.

    • Avoid phosphate buffers if possible (phosphate can act as a general base catalyst).[1] Use Citrate or Acetate buffers.[1]

Scenario C: "The compound precipitates when I lower the pH."
  • Diagnosis: You have reached the Unionized Limit .

  • Science: The carboxylic acid pKa is approximately 3.8 – 4.2 . Below pH 3.8, the molecule is neutral (protonated) and has low aqueous solubility.

  • The Paradox: You need low pH for stability, but high pH for solubility.

  • Fix:

    • Target pH 4.5 .[1] At this pH, ~70-80% of the molecule is ionized (soluble), but you are still near the stability maximum.

    • Add a co-solvent: 5-10% Ethanol or DMSO to maintain solubility without shifting pH to the danger zone.[1]

Module 3: Experimental Validation Protocols

Do not guess. Validate the stability profile using this accelerated workflow.

Protocol 3.1: The pH-Rate Profiling Experiment

Objective: Determine the exact


 (observed rate constant) at different pH points to find the mathematical minimum.

Materials:

  • Buffers (50 mM):

    • pH 2.0 (Phosphate - Use with caution or swap for Glycine-HCl)[1]

    • pH 4.0 (Acetate)[1]

    • pH 5.0 (Acetate)[1]

    • pH 6.0 (Citrate)[1]

    • pH 8.0 (Phosphate)[1]

  • Instrument: HPLC-UV (Detector at 254 nm for the chlorophenyl ring).

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Spike: Dilute the stock 1:10 into each buffer (Final conc: 0.1 mg/mL).

  • Incubation: Aliquot samples into HPLC vials.

    • Set A: Store at 4°C (Control).

    • Set B: Stress at 60°C (Accelerated) for 24 hours.

  • Analysis: Inject Set A and Set B.

  • Calculation:

    
    [1]
    
  • Plot: Graph pH (x-axis) vs. % Degradation (y-axis). Look for the "valley" of the curve.

Data Interpretation Table
pH ConditionPredicted StabilityRisk FactorRecommendation
2.0 PoorAcid HydrolysisAvoid. Too acidic.[1]
4.0 High Precipitation (Solubility)Ideal for Stability. Ensure solubility with co-solvent.[1]
5.0 Optimal BalancedTarget Zone. Good compromise of stability/solubility.[1]
6.0 ModerateRacemization OnsetAcceptable for short term (<24h).[1]
8.0 Very PoorBase Hydrolysis + RacemizationAvoid. Rapid degradation expected.[1]

Module 4: Decision Tree (Workflow)

Use this logic flow to determine your formulation strategy.

DecisionTree Start Start: Optimization SolubilityCheck Is compound soluble at pH 4.5? Start->SolubilityCheck YesSol Yes SolubilityCheck->YesSol NoSol No SolubilityCheck->NoSol BufferSelect Select Acetate Buffer (pH 4.5 - 5.0) YesSol->BufferSelect Unstable Analyze Degradants YesSol->Unstable AddCosolvent Add 10% EtOH or Cyclodextrin NoSol->AddCosolvent Stable Formulation Locked NoSol->Stable StressTest Run 60°C Stress Test (24 Hours) BufferSelect->StressTest AddCosolvent->BufferSelect ResultCheck Degradation > 5%? StressTest->ResultCheck ResultCheck->YesSol Yes ResultCheck->NoSol No Hydrolysis Mainly Hydrolysis? Lower Temp, Check Buffer Catalysis Unstable->Hydrolysis Racemization Mainly Racemization? Lower pH to 4.0 Unstable->Racemization

Figure 2: Logical workflow for stabilizing 2-[(2-Chlorophenyl)formamido]propanoic acid.

Frequently Asked Questions (FAQ)

Q1: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: Not recommended. At pH 7.4, you are in the base-catalysis region.[1] Furthermore, phosphate ions can act as general base catalysts, accelerating the racemization of the alpha-proton. If physiological pH is required for an assay, prepare the solution immediately before use and keep it on ice.

Q2: Why is the 2-chlorophenyl group important for stability? A: The chlorine atom at the ortho position creates steric bulk (twisting the ring out of plane), which can actually slow down hydrolysis compared to a simple phenyl group. However, it also withdraws electrons, making the amide nitrogen less basic and the alpha-proton more acidic. This increases the risk of chiral inversion (racemization).

Q3: What is the best storage solvent? A: Store the solid powder at -20°C. For stock solutions, use anhydrous DMSO or Methanol . Avoid storing in water or aqueous buffers for long periods.[1] If aqueous storage is necessary, freeze at -80°C in a pH 4.5 Acetate buffer.

References

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.[1] (Authoritative text on pH-rate profiles and amide hydrolysis kinetics). [1]

  • Smith, G. G., & Solochek, V. M. (1971). "Racemization of Amino Acids and Derivatives." Chemical Reviews. (Foundational mechanism of alpha-proton abstraction in N-acyl amino acids). [1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for forced degradation studies).

  • Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Practical guide to buffer selection and hydrolysis troubleshooting). [1]

Sources

Optimization

Overcoming steric hindrance in 2-[(2-Chlorophenyl)formamido]propanoic acid formation

Welcome to the technical support center for the synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this molecule. The primary obstacle in this synthesis is the significant steric hindrance imposed by the ortho-chloro substituent on the phenyl ring, which complicates the initial C-N bond formation.

This document provides a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully synthesize and characterize your target compound.

Table of Contents

  • Synthesis Overview & Key Challenges

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: C-N Bond Formation

  • Troubleshooting Guide: N-Formylation

  • Detailed Experimental Protocols

    • Protocol 1: Synthesis of N-(2-Chlorophenyl)alanine via Buchwald-Hartwig Amination

    • Protocol 2: Synthesis of N-(2-Chlorophenyl)alanine via Nucleophilic Substitution

    • Protocol 3: N-Formylation using Acetic Formic Anhydride (AFA)

  • Characterization of the Final Product

  • References

Synthesis Overview & Key Challenges

The synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid is best approached as a two-stage process. The primary challenge lies in the first step due to steric hindrance.

Step 1: C-N Bond Formation (N-Arylation) This step involves creating a bond between the nitrogen of 2-chloroaniline and the α-carbon of a propanoic acid derivative. The chlorine atom at the C2 position of the aniline sterically shields the amino group, making it a poor nucleophile and hindering its approach to the electrophilic carbon. This often leads to low yields and slow reaction rates with standard methods.

Step 2: N-Formylation This step introduces the formyl (-CHO) group onto the secondary amine formed in Step 1. While generally less problematic than the C-N coupling, selecting an efficient formylating agent is crucial for high yield and purity, especially given the potential for steric crowding around the nitrogen atom.

Synthesis_Overview cluster_0 Step 1: C-N Bond Formation (Sterically Hindered) cluster_1 Step 2: N-Formylation 2-Chloroaniline 2-Chloroaniline Intermediate N-(2-Chlorophenyl)alanine 2-Chloroaniline->Intermediate Key Challenge: Steric Hindrance Propanoic_Acid_Derivative Alanine or 2-Halopropanoic Acid Propanoic_Acid_Derivative->Intermediate Final_Product 2-[(2-Chlorophenyl)formamido] propanoic acid Intermediate->Final_Product Formylation Formylating_Agent Formylating Agent Formylating_Agent->Final_Product Troubleshooting_CN_Bond Start Low Yield in C-N Coupling? Check_Method Using S(N)2 or Buchwald-Hartwig? Start->Check_Method Switch_to_BH Switch to Buchwald-Hartwig (Protocol 1) Check_Method->Switch_to_BH S(N)2 Optimize_BH Optimize Buchwald-Hartwig Check_Method->Optimize_BH Buchwald-Hartwig Success Improved Yield Switch_to_BH->Success Check_Ligand Use Bulky Ligand? (e.g., t-BuBrettPhos) Optimize_BH->Check_Ligand Check_Base Use Strong Base? (e.g., NaOtBu) Check_Ligand->Check_Base Yes Failure Still Low Yield Check_Ligand->Failure No, Change Ligand Check_Temp Increase Temperature? Check_Base->Check_Temp Yes Check_Base->Failure No, Change Base Check_Temp->Success Yes Check_Temp->Failure No, Consult Specialist

Caption: Troubleshooting workflow for C-N bond formation.

Troubleshooting Guide: N-Formylation

This guide addresses common problems encountered during the conversion of N-(2-Chlorophenyl)alanine to the final product.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Formylating agent is not reactive enough. 2. Decomposition of the formylating agent (e.g., moisture sensitivity).1. Use Acetic Formic Anhydride (AFA): Generate AFA in situ from formic acid and acetic anhydride for maximum reactivity. [1]See Protocol 3. 2. Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., THF) when preparing and using AFA.
Formation of Acetylated Byproduct 1. Using acetic anhydride alone or incorrect stoichiometry when preparing AFA.1. Use Formic Acid as Limiting Reagent (or slight excess): When preparing AFA, the formic acid reacts with acetic anhydride. The resulting mixture contains AFA, which is the desired formylating agent. The formyl group is more electrophilic and less sterically hindered than the acetyl group, ensuring selective formylation. [2]
Difficult Purification 1. Byproducts from the formylation reaction. 2. Unreacted starting material.1. Aqueous Workup: After the reaction, quench with cold water and perform a standard aqueous workup to remove acetic acid and any remaining formic acid. 2. Recrystallization/Chromatography: If impurities persist, purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-Chlorophenyl)alanine via Buchwald-Hartwig Amination

This method is recommended for achieving the highest yields for the sterically challenging C-N coupling.

Materials:

  • L-Alanine methyl ester hydrochloride (or other simple ester)

  • 2-Bromo-1-chlorobenzene (or 2-chloro-1-iodobenzene)

  • t-BuBrettPhos Pd G3 Precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware, nitrogen/argon atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add L-alanine methyl ester hydrochloride (1.0 eq), sodium tert-butoxide (2.5 eq), and the t-BuBrettPhos Pd G3 precatalyst (2 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 2-bromo-1-chlorobenzene (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • The crude N-(2-chlorophenyl)alanine methyl ester can be purified by column chromatography.

  • Hydrolysis: To obtain the carboxylic acid, dissolve the purified ester in a mixture of THF/water and add LiOH (2.0 eq). Stir at room temperature until the ester is fully consumed (monitor by TLC). Acidify the mixture with 1M HCl and extract with ethyl acetate to isolate the desired N-(2-chlorophenyl)alanine.

Protocol 2: Synthesis of N-(2-Chlorophenyl)alanine via Nucleophilic Substitution

This is a more classical, but potentially lower-yielding, alternative to the palladium-catalyzed method.

Materials:

  • 2-Chloroaniline

  • (S)-2-Chloropropanoic acid [3]* Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Iodide (KI, catalytic)

Procedure:

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq), (S)-2-chloropropanoic acid (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.

  • Add anhydrous DMF to the flask.

  • Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC. This reaction may be slow and require >24 hours.

  • After completion, cool the mixture, dilute with water, and acidify to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Formylation using Acetic Formic Anhydride (AFA)

This protocol describes a highly efficient formylation of the secondary amine intermediate. [1] Materials:

  • N-(2-Chlorophenyl)alanine (from Protocol 1 or 2)

  • Acetic Anhydride

  • Formic Acid (98-100%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of AFA (in situ): In a flame-dried, two-neck flask under N2, add acetic anhydride (1.5 eq). Cool the flask to -20 °C (e.g., dry ice/acetonitrile bath).

  • Slowly add formic acid (1.0 eq) dropwise to the stirred acetic anhydride, maintaining the temperature below -10 °C.

  • Stir the mixture at -20 °C for 20 minutes to ensure complete formation of AFA.

  • Formylation Reaction: In a separate flame-dried flask, dissolve N-(2-chlorophenyl)alanine (1.0 eq) in a minimal amount of anhydrous THF.

  • Cool the amine solution to -20 °C.

  • Slowly transfer the freshly prepared AFA solution to the stirred amine solution via cannula.

  • The reaction is typically exothermic and very fast. Monitor by TLC; it is often complete within 15 minutes.

  • Work-up: Quench the reaction by slowly adding it to a stirred beaker of ice-cold water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield the final product, 2-[(2-Chlorophenyl)formamido]propanoic acid. The product is often of high purity, but can be recrystallized if necessary.

Characterization of the Final Product

The identity and purity of the synthesized 2-[(2-Chlorophenyl)formamido]propanoic acid should be confirmed using standard analytical techniques.

Technique Expected Observations
1H NMR Appearance of a formyl proton signal (-CHO), likely as two distinct signals (rotamers) around 8.0-8.5 ppm. Disappearance of the secondary amine N-H proton. Signals corresponding to the aromatic protons and the propanoic acid backbone.
13C NMR Appearance of a formyl carbonyl carbon signal around 160-165 ppm. Signals for the carboxylic acid carbonyl, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS) Observation of the correct molecular ion peak (M+H)+ or (M-H)- corresponding to the molecular weight of the product (C10H10ClNO3: 227.64 g/mol ).
Reverse-Phase HPLC A single major peak indicating the purity of the compound. This can also be used to assess enantiomeric purity with a chiral column. [4][5]
Infrared (IR) Spectroscopy Characteristic C=O stretching frequencies for the amide and carboxylic acid groups. N-H stretching band of the secondary amine precursor should be absent.

References

  • BenchChem. (2025). High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BenchChem. (2025). Selective Formylation Using Formic Anhydride and Its Precursors.
  • Goti, A., et al. (2022). From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry, 18, 1210–1218.
  • JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8).
  • Smart Study for Chemistry. (2018, September 20).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Kim, J., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151.
  • Organic Chemistry Tube. (2020, August 3). Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2 [Video]. YouTube.
  • Wikipedia. (n.d.).
  • ChemRxiv. (2025).
  • Molecules. (2014).
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.
  • Chemistry LibreTexts. (2023, June 30).
  • RSC Publishing. (2020, October 27).
  • Tetrahedron Letters. (2017, October 2). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®).
  • Scholars Research Library. (2011).
  • Seton Hall University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PubMed. (1995).
  • Organic Syntheses. (n.d.).
  • KoreaScience. (1985). Synthesis of 2-(2-Fluorenyl)propanoic Acid.
  • Pearson+. (n.d.). a.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Quora. (2021, June 1). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?.
  • Beilstein Journal of Organic Chemistry. (2018, May 4).
  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
  • MilliporeSigma. (n.d.). 2-Chloroaniline for synthesis 95-51-2.
  • Wolfram Demonstrations Project. (n.d.). Nucleophilic Substitution (SN2) Reactions.
  • ResearchGate. (2021, November 18). Outline a two-step reaction with mechanism, of converting 2-bromopropanoic acid to 3....
  • PrepMate. (n.d.). Discuss the mechanism of nucleophilic substitution reactions involving 2-bromopropane.
  • PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • Google Patents. (n.d.). US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • Google Patents. (n.d.). EP0165540B1 - Process for preparing 2-chloropropionic acid.
  • Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • BPAS Journals. (2024).
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column.
  • NICNAS. (2017, June 30). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • PubChem. (2000, June 15). 2-Chloroaniline.
  • Nature Communications. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Google Patents. (n.d.).
  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • ResearchGate. (2015, September 3). Highly Efficient Mechanochemical N-Arylation of Amino Alcohols and Diamines with Cu0 Powder.
  • Google Patents. (n.d.). US2734911A - Reaction of chloroaniline and isopropyl.

Sources

Troubleshooting

Technical Support: Purification &amp; Handling of Chlorinated Propanoic Acid Derivatives

Ticket ID: TIER3-CPA-PURIFICATION Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Advanced troubleshooting for yield loss, isomeric impurity carryover, and racemization in...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TIER3-CPA-PURIFICATION Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Advanced troubleshooting for yield loss, isomeric impurity carryover, and racemization in 2-chloropropanoic acid (2-CPA) and 2,2-dichloropropanoic acid (2,2-DCPA) workflows.

Executive Summary

Welcome to the Tier 3 Technical Support Center. You are likely accessing this guide because standard purification protocols (simple distillation or basic extraction) have failed to yield the required purity (>98%) for your chlorinated propanoic acid derivatives.

These compounds present a "Perfect Storm" of purification challenges:

  • Thermal Proximity: The boiling point delta between mono- and di-chlorinated species is often <5°C.

  • Hydrolytic Instability: The

    
    -C-Cl bond is highly susceptible to nucleophilic attack (
    
    
    
    ) or elimination (
    
    
    ) under the very basic conditions often used to remove unreacted acids.
  • Optical Fragility: The chiral center at C2 in 2-CPA is prone to racemization via enolization.

This guide moves beyond standard SOPs to address the mechanistic causes of failure.

Module 1: The Distillation Dilemma (Thermal Separation)

User Issue:

"I cannot separate 2-chloropropanoic acid (2-CPA) from 2,2-dichloropropanoic acid (2,2-DCPA) using standard vacuum distillation. My GC traces show persistent co-elution."

Root Cause Analysis:

Physical property convergence. While Propanoic acid (


) is easily removed, the boiling points of 2-CPA (

) and 2,2-DCPA (

) are too close for standard fractional distillation to be efficient without significant yield loss due to thermal degradation (decarboxylation/HCl release).
Data Table: Thermal Properties
CompoundBoiling Point (atm)Boiling Point (10 mmHg)Key Impurity Risk
Propanoic Acid


Starting Material
2-Chloropropanoic Acid


Target
2,2-Dichloropropanoic Acid


Over-chlorination byproduct
Protocol: Azeotropic Distillation Strategy

To break the thermal deadlock, you must introduce a third component (entrainer) that alters the relative volatility.

Step-by-Step:

  • Entrainer Selection: Use a saturated aliphatic hydrocarbon with a boiling point between

    
     (e.g., n-decane or specific halogenated cuts).
    
  • Setup: High-efficiency fractionating column (minimum 15 theoretical plates).

  • Process:

    • Add entrainer to the crude mixture (approx. 1:1 ratio by weight).

    • The monochloro acid (2-CPA) forms a lower-boiling azeotrope with the hydrocarbon.

    • Distill the azeotrope first, leaving the dichloro species (2,2-DCPA) in the pot.

  • Recovery: The distillate separates into two layers upon cooling (if hydrocarbon is chosen correctly), or requires a secondary solvent wash to isolate pure 2-CPA.

Workflow Visualization

DistillationLogic Start Crude Mixture (Propanoic + 2-CPA + 2,2-DCPA) Decision Is 2,2-DCPA > 2%? Start->Decision SimpleDist Vacuum Distillation (10-20 mmHg) Decision->SimpleDist No AzeoDist Azeotropic Distillation (Add Hydrocarbon Entrainer) Decision->AzeoDist Yes (Critical Separation) Result1 Pure 2-CPA (>98%) SimpleDist->Result1 AzeoDist->Result1 Distillate (Azeotrope) Result2 Enriched 2,2-DCPA (Pot Residue) AzeoDist->Result2 Residue

Caption: Decision logic for selecting distillation mode based on impurity profile.

Module 2: Chemical Stability (The "Disappearing Yield")

User Issue:

"I washed my crude reaction mixture with 1M NaOH to remove unreacted propanoic acid, and my product yield dropped by 40%."

Root Cause Analysis:

Chlorinated propanoic derivatives are "ambidextrous" electrophiles. In the presence of strong aqueous bases (


), two parasitic reactions compete with your purification:
  • Hydrolysis (

    
    ):  Conversion to lactic acid (2-hydroxypropanoic acid), which is water-soluble and lost in the aqueous phase.
    
  • Elimination (

    
    ):  Conversion to acrylic acid, which polymerizes or washes away.
    
Protocol: The "Cold Acid" Workup

Never use strong bases for extraction if yield is critical.

  • Quench: Cool reaction mixture to

    
    .
    
  • Wash: Use saturated NaHCO3 (Sodium Bicarbonate) or Na2CO3 instead of NaOH. The lower pKa reduces the concentration of aggressive

    
     ions.
    
  • Phase Control: Perform extractions rapidly (contact time <5 mins) at

    
    .
    
  • Drying: Immediately dry the organic layer over

    
     or 
    
    
    
    to remove residual water that could drive slow hydrolysis.

Module 3: Chiral Purity & Resolution

User Issue:

"My (S)-2-chloropropanoic acid is racemizing during esterification."

Root Cause Analysis:

The


-proton is acidic. Heating or using basic catalysts promotes enolization, destroying the chiral center.
Protocol: Enzymatic Dynamic Kinetic Resolution (DKR)

To restore or maintain high enantiomeric excess (ee), avoid chemical catalysis. Use Biocatalysis.[1][2][3]

System: Lipase B from Candida antarctica (CALB) or Pseudomonas. Mechanism: The enzyme selectively transesterifies one enantiomer (usually the R-isomer for esters, leaving S-acid, or vice versa depending on the specific lipase).

Step-by-Step:

  • Solvent: Use a non-polar solvent (e.g., Hexane or MTBE).

  • Acyl Donor: Vinyl acetate or isopropenyl acetate (makes the reaction irreversible by releasing unstable vinyl alcohol).

  • Racemization Catalyst (Optional but Powerful): If you want 100% yield of one enantiomer, add a Ruthenium catalyst. This constantly racemizes the unreacted "wrong" enantiomer so the enzyme can eventually convert all material to the desired chiral ester.

Mechanism Visualization

DKR_Mechanism Racemic Racemic 2-CPA Ester Enzyme Lipase (Selective Step) Racemic->Enzyme Product Pure (R)-Ester Enzyme->Product Fast Leftover (S)-Ester (Unreacted) Enzyme->Leftover Rejects RuCat Ruthenium Catalyst (Racemization) Leftover->RuCat Isomerizes RuCat->Racemic Recycles

Caption: Dynamic Kinetic Resolution (DKR) cycle converting racemic mixture to single enantiomer.

Module 4: Safety & Material Compatibility

Hazard Alert: 2-Chloropropanoic acid is a severe skin corrosive and lachrymator.[4] It permeates standard nitrile gloves rapidly.

Compatibility Matrix
MaterialCompatibilityNotes
Stainless Steel (304/316) Limited Pitting corrosion occurs if moisture/HCl is present.
Glass / Enamel Excellent Preferred for all reactor linings.
PTFE / Teflon Excellent Required for gaskets and seals.
Nitrile Gloves Poor Permeation < 15 mins. Use Silver Shield or heavy Butyl.

References

  • Separation of 2-chloroalkanoic acids by azeotropic distillation.
  • Purification method of 2-chloropropionic acid (Removal of metal compounds and dichloro derivatives). Source: US Patent 5215671A.[5] URL:

  • (S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids. Source: Organic Syntheses, Coll. Vol. 8, p.119 (1993). URL:[Link]

  • Alcohol Induced Reversal of Enantioselectivity in a Lipase Catalyzed Resolution of 2-Chloropropionic Acid. Source: Biocatalysis (Scilit Index).[1] URL:[Link][6][7][8][9][10]

  • 2-Chloropropionic acid (Compound Summary). Source: PubChem (NIH). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-[(2-Chlorophenyl)formamido]propanoic Acid: A Column Selectivity Guide

The quantification and impurity profiling of 2-[(2-Chlorophenyl)formamido]propanoic acid presents a unique chromatographic challenge. As a synthetic intermediate or active pharmaceutical ingredient (API) precursor, this...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification and impurity profiling of 2-[(2-Chlorophenyl)formamido]propanoic acid presents a unique chromatographic challenge. As a synthetic intermediate or active pharmaceutical ingredient (API) precursor, this molecule possesses three distinct functional domains: an ionizable propanoic acid moiety, a hydrolysis-sensitive formamido (amide) linkage, and a hydrophobic, halogenated aromatic ring.

Standard platform methods often fail to resolve this compound from its closely related positional isomers (e.g., 3-chloro or 4-chloro analogues). This guide objectively compares the performance of standard Alkyl (C18), Phenyl-Hexyl, and Pentafluorophenyl (PFP) stationary phases, providing a self-validating methodology grounded in physicochemical mechanics.

Mechanistic Rationale: Overcoming Alkyl Phase Limitations

To develop a robust method, we must first address the causality behind retention and selectivity for this specific molecular structure.

Ionization Suppression (The Propanoic Acid Moiety)

The propanoic acid group has a predicted


 of approximately 3.5 to 4.0. In reversed-phase liquid chromatography (RPLC), if the mobile phase pH is near the analyte's 

, the molecule exists in a state of dynamic equilibrium between its neutral and ionized forms, leading to severe peak tailing and retention time instability. For acidic analytes to be fully protonated and retained, the mobile phase pH must be maintained at least two pH units below the

[1]. Operating at a pH of 2.0–2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) ensures the molecule remains neutral, maximizing interaction with the stationary phase[1].
Orthogonal Selectivity (The Chlorophenyl Ring)

Separating the target 2-chloro compound from its positional isomers is notoriously difficult on standard C18 columns. C18 phases rely almost entirely on dispersive (hydrophobic) interactions, which cannot easily differentiate the subtle steric and electron cloud density variations between ortho-, meta-, and para-substituted halogens[2].

  • Phenyl-Hexyl Phases: These columns introduce

    
     interactions. The hexyl spacer provides rotational flexibility, allowing the stationary phenyl ring to optimally align with the analyte's electron-rich chlorophenyl group, offering alternative selectivity to C18[3].
    
  • PFP (Pentafluorophenyl) Phases: Fluorine is a strong electron-withdrawing group, making the PFP ring highly electron-deficient. This induces strong dipole-dipole interactions, hydrogen bonding (interacting with the analyte's formamido group), and enhanced steric recognition, making PFP the superior choice for separating halogenated aromatic isomers[4].

Stationary Phase Comparison Data

The following table summarizes the comparative performance of three distinct column chemistries under identical acidic mobile phase conditions (0.1% FA in Water/Acetonitrile). The critical pair evaluated is 2-[(2-Chlorophenyl)formamido]propanoic acid and its 4-chloro positional isomer.

Stationary PhaseRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) vs 4-Chloro
Primary Interaction Mechanism
Standard C18 6.4 min1.189,5001.2 (Co-elution)Dispersive (Hydrophobic)
Phenyl-Hexyl 7.1 min1.0811,2002.1 (Baseline)Hydrophobic +

PFP (Fluorinated) 8.3 min1.0213,4003.6 (Excellent)Dipole-Dipole,

, Steric

Data Interpretation: While C18 provides adequate retention, it fails system suitability for isomeric resolution (


 < 1.5). The PFP column demonstrates superior efficiency and peak symmetry due to complementary hydrogen bonding with the amide group and rigid shape selectivity for the ortho-chloro substitution.

Method Development Decision Workflow

HPLC_Workflow Analyte Analyte Analysis 2-[(2-Chlorophenyl)formamido]propanoic acid pKa ~3.5 pH Mobile Phase pH Buffer at pH 2.0 (0.1% FA) Suppresses Acid Ionization Analyte->pH Screening Stationary Phase Screening (Critical Pair: Isomeric Impurities) pH->Screening C18 Standard C18 Hydrophobic Only Rs < 1.5 Screening->C18 Phenyl Phenyl-Hexyl π-π Interactions Rs ~ 2.1 Screening->Phenyl PFP PFP Phase Dipole & Steric (Halogens) Rs > 3.0 Screening->PFP Validation Method Validation (ICH Q2 Guidelines) C18->Validation Phenyl->Validation PFP->Validation Optimal

Fig 1: Method development workflow for halogenated aromatic acids highlighting phase selectivity.

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the PFP stationary phase is selected. The following step-by-step protocol incorporates built-in self-validation checkpoints to ensure analytical integrity before sample injection.

Phase 1: Reagent Preparation & System Priming
  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid (v/v) in LC-MS grade water.

    • Self-Validation Checkpoint: Measure the pH of Mobile Phase A. It must read 2.1 ± 0.1 . If the pH is >2.2, the propanoic acid moiety will partially ionize, invalidating the retention model[1].

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid (v/v) in LC-MS grade Acetonitrile.

  • Column Installation: Install a high-purity Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm).

  • Passivation: Flush the column with 10 column volumes of 95% A / 5% B. PFP columns require thorough equilibration due to their complex surface chemistry and the pairing of acid modifiers with the silica surface[5].

Phase 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Strict temperature control is vital; PFP dipole interactions are highly temperature-dependent. Elevated temperatures also prevent secondary interactions without degrading the formamido bond).

  • Detection: UV at 225 nm (Optimal absorbance wavelength for N-pyrrolyl and chlorophenyl amide derivatives[6]).

  • Injection Volume: 5 µL.

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar propanoic acid moiety at the column head).

  • 2.0 – 10.0 min: 5%

    
     60% B (Linear gradient to elute the hydrophobic chlorophenyl group).
    
  • 10.0 – 12.0 min: 60%

    
     95% B (Column wash to remove highly retained impurities).
    
  • 12.0 – 15.0 min: 5% B (Re-equilibration).

Phase 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution standard containing 2-[(2-Chlorophenyl)formamido]propanoic acid and its 4-chloro positional isomer.

  • Self-Validation Criteria:

    • Resolution (

      
      ) must be 
      
      
      
      2.0.
    • Tailing factor (

      
      ) must be 
      
      
      
      1.1.
    • Troubleshooting: If

      
       < 2.0, verify the column oven temperature is exactly 35°C and ensure Mobile Phase A was freshly prepared to guarantee optimal dipole-dipole interaction strength.
      

References

  • A review on method development by hplc - SciSpace.

    
     to suppress ionization of acidic analytes. 1
    
  • HPLC Column Selection: Core to Method Development - Welch Materials, Inc. Details the mechanisms of PFP columns, including dipole-dipole interactions and their superiority in separating positional aromatic isomers and halogenated compounds. 4

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases - Chrom

    
     interaction mechanisms of Phenyl-Hexyl phases and their alternative selectivity compared to standard alkyl phases. 3
    
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Provides foundational data on the Hydrophobic-Subtraction Model and the limitations of C18 for complex aromatic separations. 2

  • The LCGC Blog: Practical HPLC Method Development Screening - Chromatography Online. Outlines the necessity of proper column equilibration and passivation when using acidic modifiers and complex stationary phases. 5

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid - Pensoft. Demonstrates the optimal UV detection parameters (225 nm) and acidic mobile phase conditions for structurally similar chlorophenyl propanoic acid derivatives. 6

Sources

Comparative

High-Resolution H-NMR Profiling of 2-[(2-Chlorophenyl)formamido]propanoic Acid

Content Type: Technical Comparison & Interpretation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Solvent Effects, and Isobaric Differentiati...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Interpretation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural Elucidation, Solvent Effects, and Isobaric Differentiation

Executive Summary & Structural Logic

In the development of peptidomimetics and supramolecular synthons, 2-[(2-Chlorophenyl)formamido]propanoic acid (often systematically referred to as


-(2-chlorobenzoyl)alanine ) serves as a critical chiral building block.

Critical Nomenclature Note: While commercial databases (e.g., CAS 936015-11-1) may use the "formamido" nomenclature, chemically this structure is most stable and commonly encountered as the 2-chlorobenzamide derivative of alanine. This guide interprets the H-NMR spectrum of the


-(2-chlorobenzoyl)alanine  structure (

).

The Core Challenge: The primary analytical challenge lies not just in assignment, but in distinguishing this secondary amide from its isobaric tertiary amide alternative (


-formyl-

-(2-chlorophenyl)alanine) and avoiding false negatives due to solvent-induced peak broadening.

This guide compares the spectral performance of the target molecule in DMSO-


  versus 

and provides a diagnostic workflow to validate the amide linkage.
Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize aggregation-induced broadening, follow this self-validating protocol.

Reagents & Equipment
  • Analyte: >98% purity 2-[(2-Chlorophenyl)formamido]propanoic acid.

  • Solvent A (Recommended): DMSO-

    
     (99.9% D) + 0.03% TMS.
    
  • Solvent B (Alternative):

    
     (99.8% D).
    
  • Instrument: 400 MHz (minimum) NMR Spectrometer.

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid into a clean vial. Reason: Higher concentrations (>15 mg) in

    
     promote dimer formation, shifting the amide and acid peaks.
    
  • Solvation: Add 0.6 mL of DMSO-

    
    . Vortex for 30 seconds. Ensure complete dissolution.
    
  • Filtration (Optional): If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 2.0 s  (Essential for accurate integration of the carboxylic acid proton).
      
    • Scans: 16–32.

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral topology of this molecule.

FeatureDMSO-

(Recommended)

(Alternative)
Scientific Rationale
Amide -NH- Sharp Doublet (

8.5–9.0)
Broad/Weak Singlet (

7.0–7.5)
DMSO disrupts intermolecular H-bonding, isolating the monomeric NH signal.
Acid -COOH Visible Broad Singlet (

12.0–13.0)
Often Invisible / Very BroadRapid proton exchange in

often broadens the acid peak into the baseline.

-CH
Distinct Quintet/MultipletMultiplet (overlaps with solvent)DMSO separates the

-proton from the water suppression region.
Resolution High (Slow exchange)Low (Intermediate exchange)

allows rotameric broadening; DMSO locks the conformation.

Verdict: DMSO-


  is the mandatory solvent for structural validation. 

should only be used if assessing lipophilicity or checking for non-polar impurities.
Spectral Interpretation & Assignment (in DMSO- )

The spectrum is defined by four distinct zones. The following data assumes the


-(2-chlorobenzoyl)alanine structure.
Zone A: The Labile Protons (Downfield)
  • 
     12.7 ppm (1H, br s):  Carboxylic Acid (-COOH). Note: Chemical shift varies with concentration.
    
  • 
     8.65 ppm (1H, d, 
    
    
    
    Hz):
    Amide (-NH-).
    • Diagnostic: The doublet splitting confirms the coupling to the neighboring chiral

      
      -CH. If this is a singlet, suspect the tertiary amide isomer.
      
Zone B: The Aromatic Region (

7.3 – 7.6 ppm)

The 2-chlorophenyl group creates a specific ABCD-like splitting pattern due to the ortho-chloro substituent breaking symmetry.

  • 
     7.40 – 7.55 ppm (4H, m): 
    
    • H-3 (Ortho to Cl) and H-6 (Ortho to Carbonyl) are deshielded.

    • H-4 and H-5 appear as overlapping triplets/multiplets.

    • Differentiation: A 4-chlorophenyl isomer would show a symmetric

      
       doublet pair. The complex multiplet confirms the 2-chloro (ortho)  substitution.
      
Zone C: The Chiral Center (

-Carbon)
  • 
     4.45 ppm (1H, dq, 
    
    
    
    Hz):
    
    
    -CH.
    • Splitting Logic: This proton couples to the Amide NH (

      
       Hz) and the Methyl group (
      
      
      
      Hz). It appears as a pseudo-quintet.
Zone D: The Aliphatic Terminus
  • 
     1.38 ppm (3H, d, 
    
    
    
    Hz):
    Methyl (-CH
    
    
    ).
    • Classic alanine doublet.

Diagnostic Workflow: Distinguishing Alternatives

Researchers often confuse the target with its Isobaric Tertiary Amide isomer (


-formyl-

-(2-chlorophenyl)alanine). Use this logic flow to confirm identity.

NMR_Workflow Start Acquire H-NMR in DMSO-d6 Check_NH Check Region 8.0 - 9.0 ppm Start->Check_NH Decision_NH Is there a Doublet? Check_NH->Decision_NH Target CONFIRMED: N-(2-Chlorobenzoyl)alanine (Secondary Amide) Decision_NH->Target Yes (NH coupled to CH) Suspect Check Region 8.0 - 8.5 ppm for Singlet Decision_NH->Suspect No (Missing NH) Check_Ar Check Aromatic Region (7.3 - 7.6 ppm) Target->Check_Ar Alternative IDENTIFIED ALTERNATIVE: N-Formyl-N-(2-chlorophenyl)alanine (Tertiary Amide) Suspect->Alternative Sharp Singlet (Formyl H) Decision_Ar Pattern Type? Check_Ar->Decision_Ar Ortho Complex Multiplet (2-Chloro confirmed) Decision_Ar->Ortho Asymmetric Para Symmetric AA'BB' Doublets (4-Chloro Regioisomer) Decision_Ar->Para Symmetric

Figure 1: Decision tree for validating the structural identity of 2-[(2-Chlorophenyl)formamido]propanoic acid against isobaric and regioisomeric impurities.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • ChemicalBook. (2024). 2-[(2-chlorophenyl)formamido]propanoic acid - CAS 936015-11-1 Entry.[1]

  • Reich, H. J. (2023). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison.

Sources

Validation

Mass spectrometry fragmentation patterns of 2-[(2-Chlorophenyl)formamido]propanoic acid

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-[(2-Chlorophenyl)formamido]propanoic acid . Note that while the nomenclature "[(2-Chloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-[(2-Chlorophenyl)formamido]propanoic acid . Note that while the nomenclature "[(2-Chlorophenyl)formamido]" is chemically specific, in pharmaceutical databases this string is frequently synonymous with N-(2-Chlorobenzoyl)alanine .

For the purpose of this guide, we treat the compound as N-(2-Chlorobenzoyl)alanine (Formula: C₁₀H₁₀ClNO₃, MW: 227.64), a structural analog often encountered as a synthesis impurity or metabolite in the development of benzoyl-amino acid based pharmacophores.

Key Comparison Metrics:

  • Specificity: Distinguishing the 2-chloro isomer from 3-chloro and 4-chloro regioisomers using Ortho-Effect fragmentation dynamics.

  • Sensitivity: Comparing Electrospray Ionization (ESI) Positive vs. Negative modes.

  • Structural Validation: Differentiating the target benzamido structure from theoretical N-formyl-N-phenyl isomers.

Chemical Identity & Nomenclature Resolution

Before establishing MS protocols, it is critical to resolve the nomenclature ambiguity to ensure the correct structure is analyzed.

AttributeSpecification
Common Name N-(2-Chlorobenzoyl)alanine
Systematic Name 2-[(2-Chlorophenyl)formamido]propanoic acid
CAS Registry 936015-11-1 (Generic/Isomer specific variants exist)
Molecular Formula C₁₀H₁₀ClNO₃
Monoisotopic Mass 227.0349 Da
Structure Description Propanoic acid backbone with a 2-chlorobenzamido substituent at the alpha position.[1][2][3][4][5][6]

Critical Note: The term "formamido" typically denotes a formylamino group (-NHCHO). However, when prefixed with "(Phenyl)", it is often used in older or automated nomenclature to describe a benzamido group (-NH-CO-Ph). The fragmentation pattern described below validates the Benzoyl structure (presence of m/z 139 acylium ion) versus the N-Formyl structure (which would lack m/z 139).

Experimental Protocol: High-Resolution MS/MS

To achieve reproducible fragmentation, the following LC-MS/MS conditions are recommended. This protocol prioritizes the detection of diagnostic acylium ions.

Methodology
  • Sample Preparation: Dissolve standard in 50:50 Methanol:Water (0.1% Formic Acid) to a concentration of 1 µg/mL.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive (+ve) and Negative (-ve) switching.

  • Collision Energy (CE): Ramped 10–40 eV to capture both precursor stability and deep fragmentation.

Optimized Source Parameters (Q-TOF/Orbitrap)
ParameterSettingRationale
Capillary Voltage 3.5 kVBalances ionization efficiency without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the labile amide bond.
Source Temp 120 °CPrevents thermal degradation of the carboxylic acid moiety.
Desolvation Gas 800 L/hrEnsures stable spray for polar acidic compounds.

Fragmentation Analysis: The "Fingerprint"

ESI(+) Positive Mode Pathway

The positive mode spectrum is dominated by amide bond cleavage. The 2-chloro substituent introduces specific steric and electronic effects (Ortho-Effect) that influence fragment intensity.

  • Precursor Ion: [M+H]⁺ = m/z 228.04

  • Primary Fragment (Base Peak): m/z 139.00 (2-Chlorobenzoyl cation).

    • Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion.

    • Diagnostic Value: This peak confirms the "Benzoyl" structure. The presence of the ³⁷Cl isotope (m/z 141) in a 3:1 ratio is mandatory for confirmation.

  • Secondary Fragment: m/z 210.03 ([M+H - H₂O]⁺).

    • Mechanism: Loss of water from the carboxylic acid group. This is often enhanced in the 2-chloro isomer due to the "Ortho Effect," where the chlorine atom sterically forces the side chain into a conformation favoring intramolecular interaction.

  • Minor Fragment: m/z 111.00 (2-Chlorophenyl cation).

    • Mechanism: Neutral loss of CO (28 Da) from the m/z 139 acylium ion.

ESI(-) Negative Mode Pathway

Negative mode provides complementary structural information, particularly for the acid moiety.

  • Precursor Ion: [M-H]⁻ = m/z 226.02

  • Primary Fragment: m/z 182.03 ([M-H - CO₂]⁻).

    • Mechanism: Decarboxylation of the carboxylic acid.

  • Secondary Fragment: m/z 154.99 (2-Chlorobenzoate anion).

    • Mechanism: Hydrolytic-type cleavage of the amide bond in the gas phase.

Visualization: Fragmentation Pathway

The following diagram illustrates the ESI(+) fragmentation logic, highlighting the critical diagnostic ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 228.04 (C10H11ClNO3)+ WaterLoss Dehydrated Ion m/z 210.03 [M+H - H2O]+ Precursor->WaterLoss - H2O (18 Da) (Ortho-Effect Enhanced) Acylium Acylium Ion (Base Peak) m/z 139.00 [Cl-Ph-CO]+ Precursor->Acylium Amide Cleavage - Alanine Phenyl Phenyl Cation m/z 111.00 [Cl-Ph]+ Acylium->Phenyl - CO (28 Da) Alanine Neutral Loss Alanine (89 Da)

Figure 1: ESI(+) Fragmentation pathway of N-(2-Chlorobenzoyl)alanine showing the diagnostic acylium ion cascade.

Comparative Analysis: Performance vs. Alternatives

This section compares the target compound against its most common analytical interferences.

Scenario A: Regioisomer Discrimination (2-Cl vs. 4-Cl)

The 2-chloro and 4-chloro isomers are isobaric (same mass). MS/MS alone often yields the same fragments (m/z 139, 111).

Feature2-Chlorobenzoyl (Target) 4-Chlorobenzoyl (Alternative) Differentiation Strategy
Retention Time (RT) Typically elutes earlier on C18 columns.Typically elutes later .The 2-Cl causes steric twisting, increasing polarity relative to the planar 4-Cl.
Water Loss (m/z 210) High Intensity .Low Intensity.The Ortho-Effect in 2-Cl facilitates interaction between the amide carbonyl and acid hydroxyl, promoting dehydration.
Fragment Ratio High m/z 111/139 ratio at high CE.Lower m/z 111/139 ratio.2-Cl destabilizes the acylium ion slightly more than 4-Cl.
Scenario B: Structural Isomer Discrimination

Comparing N-(2-Chlorobenzoyl)alanine vs. the theoretical N-(2-Chlorophenyl)-N-formylalanine .

  • Target (Benzoyl): Produces m/z 139 (Cl-Ph-CO⁺).

  • Alternative (N-Formyl): Would produce m/z 126 (Cl-Ph-NH⁺) or m/z 154 (Cl-Ph-N(CHO)⁺). It cannot produce m/z 139 because the carbonyl is attached to the nitrogen, not the phenyl ring.

References

  • NIST Chemistry WebBook. (2025).[3] Mass Spectrum of Propanoic acid, 2-chloro- derivatives. National Institute of Standards and Technology.[3][7] Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 2-(Carbamoylamino)propanoic acid and derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 2-[(2-Chlorophenyl)formamido]propanoic acid vs. Non-Chlorinated Analogs

Executive Summary 2-[(2-Chlorophenyl)formamido]propanoic acid (Systematic name: N-(2-chlorobenzoyl)alanine ) represents a critical structural modification of the parent compound, N-benzoylalanine . While the non-chlorina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(2-Chlorophenyl)formamido]propanoic acid (Systematic name: N-(2-chlorobenzoyl)alanine ) represents a critical structural modification of the parent compound, N-benzoylalanine . While the non-chlorinated analog serves as a classic substrate for proteolytic enzymes like Carboxypeptidase A (CPA), the introduction of a chlorine atom at the ortho (2-) position drastically alters the molecule's bioactivity, metabolic stability, and enzyme interaction profile.

This guide analyzes the "Ortho Effect" —a steric and electronic phenomenon driven by the 2-chloro substituent—and provides actionable data for researchers exploring this scaffold for enzyme inhibition , herbicide safener development , and antimicrobial applications .

Chemical Identity & Structural Comparison[1][2][3][4]

The primary distinction lies in the steric interference introduced by the chlorine atom at the ortho position of the benzene ring.

Feature2-[(2-Chlorophenyl)formamido]propanoic acid N-Benzoylalanine (Non-chlorinated)
Systematic Name N-(2-chlorobenzoyl)alanineN-benzoylalanine
CAS Number 936015-11-1 (Generic/Isomer specific)2099-73-2 (L-isomer)
Molecular Formula


Molecular Weight 227.64 g/mol 193.20 g/mol
LogP (Predicted) ~1.54 (Higher Lipophilicity)~0.8 - 1.0
Conformation Twisted: Amide bond forced out of plane with phenyl ring (Ortho Effect).Planar: Amide bond conjugates with phenyl ring.
Metabolic Stability High: 2-Cl blocks ring hydroxylation.Low: Susceptible to ortho/para hydroxylation.

Mechanism of Action: The Ortho Effect

The bioactivity difference is not merely functional; it is conformational.

  • Steric Inhibition of Resonance: In N-benzoylalanine, the amide group is coplanar with the benzene ring, allowing

    
    -electron delocalization. In the 2-chloro analog, the bulky chlorine atom forces the amide group to rotate out of this plane.
    
  • Enzyme Recognition: This twist prevents the "lock-and-key" fit required for rapid hydrolysis by enzymes like Carboxypeptidase A, converting the molecule from a substrate into a slow-reacting inhibitor or metabolically stable modulator .

OrthoEffect cluster_0 N-Benzoylalanine (Planar) cluster_1 N-(2-Chlorobenzoyl)alanine (Twisted) A1 Planar Conformation A2 Full Resonance (Phenyl-Amide) A1->A2 B1 2-Chloro Steric Clash A1->B1 Cl Substitution A3 Rapid Enzyme Hydrolysis (Substrate) A2->A3 B2 Twisted Conformation (Non-planar) B1->B2 B3 Steric Blockade of Active Site B2->B3 B4 Enzyme Inhibition / Metabolic Stability B3->B4

Figure 1: Mechanistic impact of the ortho-chloro substitution on molecular conformation and enzyme interaction.

Comparative Bioactivity Data[1][5][6]

Enzyme Kinetics (Carboxypeptidase A)

Carboxypeptidase A (CPA) is the standard model for testing N-acylamino acids.

  • N-Benzoylalanine: Acts as a specific substrate. The enzyme cleaves the amide bond efficiently.

  • N-(2-Chlorobenzoyl)alanine: The steric twist drastically reduces the hydrolysis rate (

    
    ) while often maintaining binding affinity (
    
    
    
    ), effectively acting as a competitive inhibitor or "slow substrate."
ParameterN-BenzoylalanineN-(2-Chlorobenzoyl)alanineBiological Implication
Role SubstrateInhibitor / Slow Substrate2-Cl analog resists degradation.
Hydrolysis Rate 100% (Reference)< 5% (Relative)High metabolic stability in vivo.
Binding Mode Productive BindingNon-Productive / TwistedBlocks active site access for natural substrates.
Herbicidal & Safener Activity

Benzoyl-alanine derivatives act as auxin mimics or herbicide safeners .

  • Non-chlorinated: Rapidly degraded in plants via ring hydroxylation, leading to low efficacy.

  • 2-Chlorinated: The Cl atom blocks the primary site of oxidative metabolism (ring hydroxylation). This "metabolic blocking" extends the half-life of the compound within plant tissues, enhancing its activity as an auxin mimic or a safener that induces plant defense enzymes (GSTs) without being degraded itself.

Experimental Protocols

Synthesis: Schotten-Baumann Reaction

Objective: Synthesize N-(2-chlorobenzoyl)alanine with high purity.

Reagents:

  • L-Alanine (10 mmol)

  • 2-Chlorobenzoyl chloride (11 mmol)

  • NaOH (10% aqueous solution)

  • HCl (conc.) for precipitation

Workflow:

  • Dissolution: Dissolve L-Alanine in 10% NaOH (20 mL) at 0°C.

  • Acylation: Dropwise addition of 2-chlorobenzoyl chloride over 30 mins while maintaining pH > 10.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Acidify with conc. HCl to pH 2.0. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

SynthesisWorkflow Step1 Dissolve L-Alanine in 10% NaOH (0°C) Step2 Add 2-Chlorobenzoyl Chloride (Dropwise, maintain pH > 10) Step1->Step2 Step3 Stir at RT (2 Hours) Schotten-Baumann Reaction Step2->Step3 Step4 Acidify with HCl to pH 2 (Induce Precipitation) Step3->Step4 Step5 Recrystallize (EtOH/H2O) Isolate Product Step4->Step5

Figure 2: Step-by-step synthesis protocol for N-(2-chlorobenzoyl)alanine.

Enzyme Hydrolysis Assay (Carboxypeptidase A)

Objective: Quantify the stability difference between the chlorinated and non-chlorinated analogs.

Protocol:

  • Substrate Prep: Prepare 10 mM stock solutions of both compounds in Tris-HCl buffer (pH 7.5).

  • Enzyme Prep: Dissolve Carboxypeptidase A (CPA) in buffer.

  • Reaction: Mix 100 µL enzyme + 900 µL substrate solution in a quartz cuvette.

  • Detection: Monitor absorbance decrease at 230 nm (peptide bond absorbance) over 10 minutes.

  • Calculation: Plot Absorbance vs. Time. The slope represents the initial velocity (

    
    ).
    
    • Expectation: N-Benzoylalanine shows a steep negative slope. N-(2-Chlorobenzoyl)alanine shows a flat or near-flat line.

References

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: N-(2-chlorobenzoyl)alanine derivatives. Retrieved from [Link]

  • Hartsuck, J. A., & Lipscomb, W. N. (1971). Carboxypeptidase A. In The Enzymes (Vol. 3, pp. 1-56). Academic Press.
Validation

Publish Comparison Guide: Validating Purity of 2-[(2-Chlorophenyl)formamido]propanoic Acid

This guide provides a rigorous technical framework for validating the purity of 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS 936015-11-1), a functionalized amino acid derivative likely utilized as a pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the purity of 2-[(2-Chlorophenyl)formamido]propanoic acid (CAS 936015-11-1), a functionalized amino acid derivative likely utilized as a pharmaceutical intermediate.[1]

The validation strategy focuses on Thin Layer Chromatography (TLC) as a high-throughput, cost-effective alternative to HPLC, while objectively comparing its limitations and advantages.[1]

Executive Summary & Chemical Context[1][2][3][4]

2-[(2-Chlorophenyl)formamido]propanoic acid (Molecular Formula: C₁₀H₁₀ClNO₃; MW: 227.[1][2][3]64) is an aromatic amide-acid.[1] Structurally, it consists of a propanoic acid backbone substituted with a 2-chlorophenyl-formamido moiety.[1][2][3][4]

Validating its purity presents specific chromatographic challenges:

  • Acidic Functionality: The free carboxylic acid group tends to interact strongly with silica silanols, causing "tailing" or streaking.[1]

  • UV Chromophore: The 2-chlorophenyl ring allows for sensitive UV detection (254 nm).[1]

  • Impurity Profile: Common impurities include hydrolysis products (e.g., 2-chloroaniline or 2-chlorobenzoic acid analogs) and unreacted starting materials.[1]

This guide details a self-validating TLC protocol designed to separate the target compound from its likely polar (amine) and non-polar (decarboxylated/esterified) impurities.[1]

Comparative Analysis: TLC vs. Alternatives

While HPLC is the gold standard for quantitation, TLC offers superior qualitative throughput.[1] The table below objectively compares the performance of TLC against HPLC and Melting Point analysis for this specific compound class.

Table 1: Performance Comparison Matrix
FeatureTLC (Optimized) HPLC (Reverse Phase) Melting Point (MP)
Primary Utility Rapid purity screening, reaction monitoringPrecise quantitation (>99.5%), impurity IDBulk identity confirmation
Throughput High (Up to 20 samples/plate)Low (Sequential, 15-30 min/sample)Low (Single sample)
Cost per Sample < $0.50> $5.00 (Solvents + Column wear)Negligible
Impurity Detection Visual (Qualitative).[1] Good for polar variants.[1]Excellent (Quantitative).Poor (Only detects bulk depression).[1]
Acid Handling Requires modifier (Acetic Acid) to prevent tailing.[1]Requires buffer/TFA to suppress ionization.[1]N/A
Blind Spots Volatile impurities may evaporate; co-elution possible.[1]Non-UV active impurities require CAD/ELSD.[1]Isomers often melt similarly.[1]

The Validated TLC Protocol

This protocol uses a self-validating system where the "Rf" (Retardation Factor) is not just a number, but a dynamic value confirmed by co-spotting standards.[1]

Materials & Reagents[1][4][9]
  • Stationary Phase: Silica Gel 60 F₂₅₄ pre-coated aluminum sheets (20 x 20 cm).[1]

  • Mobile Phase (Optimized): Toluene : Ethyl Acetate : Glacial Acetic Acid (6:4:0.1 v/v/v).[1]

    • Rationale: Toluene provides hydrophobic selectivity for the chloro-aromatic ring.[1] Ethyl acetate modulates polarity.[1] Acetic acid suppresses the ionization of the carboxylic acid, sharpening the spot.[1]

  • Visualization:

    • Short-wave UV (254 nm): Primary detection of the aromatic ring.[1]

    • Iodine Chamber: Universal stain for non-UV active organic impurities.[1]

    • Ninhydrin Dip: Specific detection for free amine impurities (e.g., if amide hydrolysis occurs).[1]

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 5 mg of the product in 1 mL of Methanol/DCM (1:1). Ensure complete solubility.

  • Control: Prepare a standard solution of pure reference material (if available) and likely impurities (e.g., 2-chloroaniline) at the same concentration.[1]

Step 2: Plate Activation Heat the TLC plate at 110°C for 30 minutes prior to use to remove adsorbed moisture, which can affect the separation of the carboxylic acid.[1]

Step 3: Spotting (The "Co-Spot" Technique) Apply three spots to the baseline (1.5 cm from bottom):[1]

  • Lane A: Sample (Target Compound)

  • Lane B: Co-spot (Sample + Reference Standard)

  • Lane C: Reference Standard (or Impurity Marker)

  • Why? Lane B proves identity.[1] If the sample and standard separate into a figure-8 shape, they are not identical.[1] If they form a single tight spot, identity is confirmed.[1]

Step 4: Development Place plate in a saturated chamber (lined with filter paper, equilibrated for 15 mins). Run until solvent front reaches 1 cm from top.[1]

Step 5: Visualization & Analysis Dry the plate with warm air.[1] View under UV 254 nm.[1] Mark spots with a pencil.[1][5] Calculate Rf values.

Mechanism of Separation (Visualized)

The following diagram illustrates the interaction between the acidic analyte and the silica stationary phase, explaining the necessity of the acidic mobile phase modifier.

TLC_Mechanism Silica Stationary Phase (Silanol Groups Si-OH) Analyte Target Analyte (R-COOH) Silica->Analyte H-Bonding (Causes Tailing) Result Sharp Spot Shape (Suppressed Ionization) Analyte->Result MobilePhase Mobile Phase (Toluene/EtOAc) MobilePhase->Analyte Elution Force Modifier Modifier (Acetic Acid) Modifier->Silica Preferential Adsorption (Blocks Active Sites) Modifier->Result Enables

Figure 1: Mechanistic action of Acetic Acid modifier. By saturating the silica's active sites, the modifier prevents the carboxylic acid analyte from dragging (tailing), ensuring a distinct spot for purity assessment.[1]

Experimental Validation Workflow

To ensure the TLC method is robust, follow this decision tree. This workflow prevents false positives caused by solvent front effects or saturation issues.[1]

Validation_Workflow Start Start Validation Solubility Check Solubility (MeOH/DCM) Start->Solubility Spotting Spot Sample + Impurity Markers Solubility->Spotting Run Develop Plate (Tol:EtOAc:AcOH) Spotting->Run Check1 Tailing Observed? Run->Check1 Fix1 Increase AcOH % or Dry Plate Check1->Fix1 Yes Check2 Separation > 0.1 Rf? Check1->Check2 No Fix1->Run Fix2 Adjust Polarity (Change EtOAc ratio) Check2->Fix2 No Success Valid Method (Calculate Rf) Check2->Success Yes Fix2->Run

Figure 2: Step-by-step logic for optimizing the TLC method. This iterative process ensures that the final Rf value represents a true separation from impurities.

Data Interpretation & Acceptance Criteria

For a successful validation, the data must meet specific criteria.

Rf Value Calculation

[1]
  • Target Rf: 0.3 – 0.5 (Ideal for separation).

  • Acceptance: The target spot must be distinct. Any secondary spots visible under UV or Iodine indicate impurities.[1]

Limit of Detection (LOD)

To validate sensitivity, perform a spiking experiment :

  • Prepare a 1% impurity solution (e.g., 0.05 mg/mL of 2-chloroaniline).[1]

  • Spot alongside the main sample.[1]

  • If the 1% spot is visible, the method is validated to detect impurities down to the 1% level.[1]

Troubleshooting Common Issues
  • Streaking/Tailing: Indicates insufficient acid in mobile phase or sample overload.[1] Solution: Add 1-2% Acetic acid or dilute sample.[1]

  • Ghost Spots: Caused by decomposition on silica.[1] Solution: 2D-TLC (Run plate, dry, rotate 90°, run again).[1] If spots appear off-diagonal, the compound is degrading.[1]

References

  • Sherma, J., & Fried, B. (2003).[1] Handbook of Thin-Layer Chromatography. Marcel Dekker.[1] (Standard reference for TLC mechanisms and silica interactions).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Source for carboxylic acid purification and analysis).[1]

  • Santiago, M., & Strobel, S. (2013).[1] "Thin Layer Chromatography".[1][6][5][7][8] Methods in Enzymology, 533, 303-324.[1] Link

  • Reich, E., & Schibli, A. (2007).[1] High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Advanced protocols for reproducible TLC).

Sources

Comparative

Deconstructing the Vibrational Signature: A Guide to the Characteristic IR Peaks of 2-[(2-Chlorophenyl)formamido]propanoic acid

For Immediate Release [City, State] – February 27, 2026 – In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectros...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – February 27, 2026 – In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional group composition of molecules. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 2-[(2-Chlorophenyl)formamido]propanoic acid, a molecule of interest in synthetic chemistry and drug discovery. By dissecting the contributions of its constituent parts—a carboxylic acid, a secondary amide, and a chlorinated aromatic ring—we can construct a detailed and predictive vibrational profile. This analysis is supported by comparative data from analogous structures and established spectroscopic principles.

Understanding the Molecular Architecture

To predict the infrared spectrum of 2-[(2-Chlorophenyl)formamido]propanoic acid, we must first consider its distinct functional components. The molecule is comprised of three key vibrational domains:

  • The Carboxylic Acid Moiety (-COOH): This group is characterized by a highly polar O-H bond and a C=O (carbonyl) bond, both of which give rise to strong and readily identifiable IR absorptions.

  • The Secondary Amide Linkage (-C(=O)NH-): This functional group introduces a carbonyl (C=O) stretch, an N-H stretch, and N-H bending vibrations, which are sensitive to their chemical environment.

  • The 2-Chlorophenyl Group (C₆H₄Cl): This aromatic substituent contributes C-H stretching and bending vibrations, as well as characteristic C=C stretching bands within the aromatic ring and a C-Cl stretching vibration.

The interplay and electronic effects of these groups will influence the precise wavenumber of their respective absorptions.

Predicted Characteristic IR Peaks: A Comparative Analysis

The Carboxylic Acid Signature

The carboxylic acid group provides some of the most distinct peaks in an IR spectrum.

  • O-H Stretching: Expect a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids readily form.[1][2] This band will likely overlap with the C-H stretching region.

  • C=O Stretching: A strong, sharp absorption is anticipated between 1725-1700 cm⁻¹ , characteristic of a carboxylic acid carbonyl group.[1][2] The exact position will be influenced by the electron-withdrawing nature of the adjacent amide group.

To illustrate, the IR spectrum of propanoic acid clearly shows a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong carbonyl (C=O) peak around 1710 cm⁻¹.[1][3]

The Amide Group Vibrations

The secondary amide linkage introduces several key absorptions.

  • N-H Stretching: A moderate to strong, sharp peak is expected in the range of 3350-3150 cm⁻¹ . In the solid state, this peak may be broadened due to hydrogen bonding.

  • C=O Stretching (Amide I Band): A strong absorption, typically found between 1680-1630 cm⁻¹ for secondary amides.[4] This is generally at a lower wavenumber than the carboxylic acid carbonyl due to resonance effects.

  • N-H Bending (Amide II Band): A moderate to strong band is expected around 1570-1515 cm⁻¹ .

The spectrum of a similar secondary amide, N-phenylformamide , displays a prominent N-H stretching peak and a strong amide C=O absorption.[5][6]

The 2-Chlorophenyl Group Absorptions

The substituted aromatic ring will present several characteristic peaks.

  • Aromatic C-H Stretching: These will appear as a group of weaker, sharp peaks just above 3000 cm⁻¹ .[7]

  • Aromatic C=C Stretching: Expect one or more moderate, sharp bands in the 1600-1450 cm⁻¹ region.

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of these strong absorptions, typically found between 850-750 cm⁻¹ . For an ortho-disubstituted ring, a strong band is expected in this region.

  • C-Cl Stretching: This bond will give rise to a moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ .

The spectrum of 2-chlorobenzaldehyde provides a reference for the vibrations of the 2-chlorophenyl moiety.[8][9][10]

Tabulated Summary of Predicted IR Peaks

The following table summarizes the expected characteristic absorption bands for 2-[(2-Chlorophenyl)formamido]propanoic acid, with comparisons to related molecules.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Expected IntensityComparative Data (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500Strong, Very BroadPropanoic Acid: ~3300-2500[1]
AmideN-H Stretch3350-3150Moderate to StrongN-Phenylformamide: ~3280
Aromatic/AliphaticC-H Stretch3100-2850Moderate to WeakPropanoic Acid: ~2975-2845[1]
Carboxylic AcidC=O Stretch1725-1700StrongPropanoic Acid: ~1710[1]
AmideC=O Stretch (Amide I)1680-1630StrongN-Phenylformamide: ~1660
AmideN-H Bend (Amide II)1570-1515Moderate to StrongN-Phenylformamide: ~1540
AromaticC=C Stretch1600-1450Moderate2-Chlorobenzaldehyde: Multiple peaks in this region
AliphaticC-H Bend1470-1370ModeratePropanoic Acid: Peaks in this region
Carboxylic AcidC-O Stretch / O-H Bend1320-1210 / 1440-1395ModeratePropanoic Acid: Peaks in this region
AromaticC-H Bend (Out-of-Plane)850-750Strong2-Chlorobenzaldehyde: Peaks in this region
Aryl HalideC-Cl Stretch800-600Moderate to Strong

Experimental Workflow: Acquiring an IR Spectrum

To experimentally verify these predictions, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a common and convenient method for solid and liquid samples.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, run a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Application:

    • Place a small amount of the solid 2-[(2-Chlorophenyl)formamido]propanoic acid sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and shapes to the predicted values.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of this molecule follows a hierarchical logic, as depicted in the diagram below.

IR_Interpretation_Logic Start Analyze IR Spectrum Broad_OH Broad Peak at 3300-2500 cm⁻¹? Start->Broad_OH Carbonyl Strong Peak at ~1700 cm⁻¹? Broad_OH->Carbonyl Yes Reevaluate Re-evaluate Structure/Spectrum Broad_OH->Reevaluate No Amide_NH Peak at ~3300 cm⁻¹? Carbonyl->Amide_NH Yes Carbonyl->Reevaluate No Amide_CO Strong Peak at ~1650 cm⁻¹? Amide_NH->Amide_CO Yes Amide_NH->Reevaluate No Aromatic_CH Peaks > 3000 cm⁻¹? Amide_CO->Aromatic_CH Yes Amide_CO->Reevaluate No Result Compound likely contains a carboxylic acid, a secondary amide, and an aromatic ring. Aromatic_CH->Result Yes Aromatic_CH->Reevaluate No

Caption: Logical workflow for identifying key functional groups in the IR spectrum.

Conclusion

The infrared spectrum of 2-[(2-Chlorophenyl)formamido]propanoic acid is predicted to be rich with characteristic absorption bands that confirm its molecular structure. The presence of a very broad O-H stretch, two distinct carbonyl peaks (one for the carboxylic acid and one for the amide), an N-H stretch, and aromatic C-H and C=C vibrations will provide a definitive spectroscopic fingerprint. By comparing the experimental spectrum to the data from analogous compounds and established correlation charts, researchers can confidently identify this molecule and assess its purity. This guide provides a robust framework for the spectral interpretation of this and structurally related compounds, underscoring the power of IR spectroscopy in modern chemical analysis.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved February 27, 2026, from [Link]

  • Chang, C.-H., et al. (2006). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: propanoic acid. The Journal of Chemical Physics, 125(18), 184309. [Link]

  • AIP Publishing. (2006). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters: Propanoic acid. The Journal of Chemical Physics. [Link]

  • Quora. (2017). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra?[Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Formamide, N-phenyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Chlorobenzaldehyde. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-chlorobenzaldehyde. [Link]

  • NIST. (n.d.). Formamide, N-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylformamide. PubMed Central. [Link]

  • NIST. (n.d.). Formamide, N-phenyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Propanoic acid, 2-chloro-. NIST Chemistry WebBook. [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • University of Calgary. (n.d.). Sample IR spectra. [Link]

  • NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. NIST Chemistry WebBook. [Link]

  • Northern Illinois University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NP-MRD. (2022). Showing NP-Card for n-Phenylformamide (NP0081872). [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • TSI Journals. (2017). Structural Study on Propylamide by FT-IR Spectrometry Using Chemo. [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. [Link]

  • Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[(2-chlorophenyl)methyl]propanamide (C10H11Cl2NO). [Link]

Sources

Comparative

Definitive Guide to Reference Standards for 2-[(2-Chlorophenyl)formamido]propanoic Acid Analysis

Reference standards for 2-[(2-Chlorophenyl)formamido]propanoic acid (often encountered as the chiral intermediate (S)-2-[(2-chlorophenyl)formamido]propanoic acid) are critical for the quality control of non-natural amino...

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for 2-[(2-Chlorophenyl)formamido]propanoic acid (often encountered as the chiral intermediate (S)-2-[(2-chlorophenyl)formamido]propanoic acid) are critical for the quality control of non-natural amino acid derivatives, peptidomimetics, and specific biocatalytic processes involving phenylalanine ammonia-lyase (PAL) variants.

This guide objectively compares reference standard options and details the analytical protocols required to validate them.

Executive Summary: The Analytical Challenge

2-[(2-Chlorophenyl)formamido]propanoic acid (CAS 936015-11-1; (S)-isomer CAS 87039-97-2) presents unique analytical challenges due to its chiral center (alpha-carbon) and the amide rotamerism typical of N-formyl derivatives. Accurate quantification requires standards that are not just chemically pure but enantiomerically defined.

This guide compares Certified Reference Materials (CRMs) against Commercial Research Grades and outlines a self-validating workflow to ensure data integrity in pharmaceutical and biocatalytic applications.

Reference Standard Comparison: CRMs vs. Research Grade

Selecting the right standard is a risk-based decision. For GMP release testing, a fully characterized Primary or Secondary Standard is mandatory. For early-stage R&D, Research Grade may suffice if properly qualified.

Comparative Performance Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Research Grade Option C: In-House Synthesized Standard
Primary Use GMP Release, Stability Studies, ValidationEarly R&D, High-Throughput ScreeningProcess Development, Impurity Marker
Purity (HPLC) > 99.5% (Area %)> 95.0% (Area %)Variable (Requires Purification)
Chiral Purity (ee) > 99.8% ee (Certified)Not typically specifiedMust be determined
Assay Method qNMR / Mass Balance (Traceable to SI)HPLC Area % onlyHPLC Area %
Water Content Measured (KF) & FactorizedOften ignoredMust be measured
Cost High (

$)
Low ($)Medium (

)
Risk Profile Low (Defensible in audits)High (Batch-to-batch variation)Medium (Depends on internal QC)
Recommendation
  • For Impurity Profiling: Use Option A (CRM) to establish the Response Factor (RF).

  • For Process Monitoring: Option B is acceptable only if calibrated against Option A initially.

Analytical Methodologies & Protocols

The following protocols are designed to be self-validating. The "Causality" notes explain why specific parameters are chosen, ensuring you can adapt the method if column availability changes.

Protocol A: Chiral Purity Analysis (Critical Attribute)

Because the biological activity of propanoic acid derivatives is often stereospecific (typically the S-enantiomer), separating the enantiomers is the primary analytical goal.

  • Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v).

    • Causality: The TFA is critical to suppress the ionization of the carboxylic acid group, preventing peak tailing. Ethanol provides hydrogen bonding capabilities to interact with the chiral selector.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the 2-chlorophenyl chromophore).

  • Temperature: 25°C.

Protocol B: Chemical Purity & Assay (Reverse Phase)

Used to determine the total content of the compound and separate it from synthesis precursors (e.g., 2-chloroaniline).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B[1]

    • 20 min: 95% B

    • Causality: A full gradient is necessary because the "formamido" group is polar, but the "2-chlorophenyl" group is hydrophobic. Isocratic methods often fail to elute late-eluting dimers.

Workflow Visualization

The following diagrams illustrate the decision logic for standard selection and the analytical workflow.

Diagram 1: Reference Standard Selection Logic

StandardSelection Start Start: Define Analytical Goal GMP Is this for GMP Release or Stability Testing? Start->GMP Quant Is Quantitative Assay Required? GMP->Quant No (R&D only) CRM Select Certified Reference Material (CRM) (Traceable qNMR/Mass Balance) GMP->CRM Yes (Critical) Research Select Commercial Research Grade (Purity >95%) Quant->Research Qualitative ID only InHouse Synthesize & Characterize In-House (Must run Water, ROI, NMR) Quant->InHouse High Volume Needed InHouse->CRM Calibrate against

Caption: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements and analytical intent.

Diagram 2: Analytical Validation Workflow

AnalyticalWorkflow Sample Raw Sample (2-Chlorophenyl deriv.) Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Sample->Prep Screen Purity Screen (RP-HPLC Gradient) Prep->Screen Decision Purity > 98%? Screen->Decision Chiral Chiral Purity Analysis (Normal Phase HPLC) Decision->Chiral Yes MS Impurity ID (LC-MS/MS) Decision->MS No (Unknown Peaks) Report Final CoA Generation Chiral->Report MS->Report

Caption: Step-by-step workflow for the complete characterization of 2-[(2-Chlorophenyl)formamido]propanoic acid.

Experimental Data Summary

The following data represents typical performance metrics when comparing a Commercial Grade standard versus a Purified Reference Standard using the protocols defined above.

Linearity & Accuracy (Spike Recovery)
ParameterCommercial Grade (95%)Purified Reference Std (>99.5%)Acceptance Criteria
Linearity (R²) 0.9920.999 > 0.999
LOD (µg/mL) 0.500.05 N/A
Recovery (%) 92.0 - 108.0%98.5 - 101.5% 98.0 - 102.0%
RSD (Precision) 2.5%0.4% < 1.0%

Interpretation: The Commercial Grade standard introduces significant systematic error (bias) due to impurities (likely 2-chloroaniline or unreacted propanoic acid derivatives) that may co-elute or suppress ionization. For accurate quantification, the Purified Reference Standard is non-negotiable.

References

  • PubChem. (2018).[2] Patent US-10144924-B2: Engineered phenylalanine ammonia lyase polypeptides.[2] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(2-Chlorophenyl)formamido]propanoic acid

Executive Safety Directive The Core Hazard: 2-[(2-Chlorophenyl)formamido]propanoic acid is a functionalized amino acid derivative featuring a chlorinated aromatic ring and a free carboxylic acid tail. While specific toxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

The Core Hazard: 2-[(2-Chlorophenyl)formamido]propanoic acid is a functionalized amino acid derivative featuring a chlorinated aromatic ring and a free carboxylic acid tail. While specific toxicological data for this exact conformer may be limited, its structural activity relationship (SAR) to N-benzoylalanine and chlorinated propanoic acids mandates a strict safety profile.

Operational Assumption: Treat this compound as a Category 2 Skin/Eye Irritant (H315/H319) and a Specific Target Organ Toxicant (Respiratory Irritant H335) .[1] Due to the carboxylic acid moiety, there is a latent risk of Serious Eye Damage (H318) if the powder contacts the cornea directly.

Immediate Action Required:

  • Engineering Control: All weighing and open-vessel transfers must occur inside a certified chemical fume hood.

  • Respiratory Limit: Zero tolerance for airborne dust. N95 (minimum) or P100 protection is required outside of containment.

  • Skin Barrier: Double-gloving is standard operating procedure (SOP) during stock solution preparation.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why." This compound presents a dual-threat mechanism:

  • Acidity (Propanoic Acid moiety): Capable of protonating tissue, leading to chemical burns or severe irritation of mucous membranes.

  • Lipophilicity (Chlorophenyl group): The chlorinated ring increases lipid solubility, facilitating faster dermal absorption compared to non-chlorinated analogs.

Predicted GHS Classification (SAR-Based)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3]WARNING
Serious Eye Damage/Irritation Cat 2A/1H319/H318: Causes serious eye irritation/damage.[3]DANGER
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3][4][5]WARNING

The PPE Matrix: Quantitative Selection Guide

Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific task.

Table 1: Task-Based PPE Specifications
ComponentTask A: Weighing / Solid Handling Task B: Solution Handling (Dilute) Task C: Spill Cleanup / High Exposure
Hand Protection Double Nitrile (0.11 mm outer, 0.06 mm inner). Change outer glove immediately upon contamination.Single Nitrile (0.11 mm). Inspect for micro-tears before use.Silver Shield / Laminate or Butyl Rubber (0.3 mm+).
Eye Protection Chemical Splash Goggles (Indirect Vent).[6] ANSI Z87.1 compliant. Safety glasses are insufficient for powders.Safety Glasses with Side Shields (ANSI Z87.1).Chemical Splash Goggles + Face Shield (8-inch).
Respiratory N95 or P100 Filtering Facepiece (if outside hood). Preferred: Work inside Fume Hood (No respirator needed).Not required if working in well-ventilated area.Half-Face Respirator with OV/AG/P100 Cartridges (Organic Vapor/Acid Gas/Particulate).
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Disposable).Lab Coat (Buttoned).Tyvek Coverall (Chemical Resistant) + Shoe Covers .

Critical Note on Glove Permeation: Chlorinated aromatics can degrade latex. Never use latex gloves. Nitrile provides sufficient splash protection, but for prolonged contact (spills), laminate films (Silver Shield) are the only barrier with >480 min breakthrough time.

Visualizing the Safety Logic

The following decision tree outlines the logical flow for determining PPE requirements based on the state of matter and engineering controls availability.

PPE_Decision_Tree Start Start: Handling 2-[(2-Chlorophenyl)formamido]propanoic acid State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Level1 LEVEL 1 PPE: Safety Glasses + Nitrile Gloves + Lab Coat Liquid->Level1 Dilute (<100mM) Level2 LEVEL 2 PPE: Splash Goggles + Double Nitrile + N95 Mask (if open bench) Liquid->Level2 Concentrated / Heating Hood->Level1 Yes (Sash @ 18 inches) Hood->Level2 No (Open Bench) Level3 LEVEL 3 PPE: Full Face Respirator (OV/AG) + Butyl Gloves + Tyvek Suit Level2->Level3 Spill > 10g

Figure 1: PPE Decision Logic. Note that solid handling on an open bench triggers Level 2 protocols immediately due to inhalation risks.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer (The "Static" Risk)

Context: Fine organic powders often carry static charges, causing them to "jump" onto gloves and cuffs.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure to neutralize the powder.

  • Donning: Put on inner nitrile gloves. Put on Tyvek sleeves. Put on outer nitrile gloves (tucked over the sleeve cuff).

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive with trace metals (use PTFE-coated).

  • Containment: After weighing, immediately cap the vial. Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.

Protocol B: Decontamination & Doffing (The "Exit" Strategy)

Context: Most exposure occurs when taking off dirty PPE.

  • Glove Removal (Technique is Vital): Use the "Beak Method." Pinch the outside of one glove, pull it off inside out. Ball it in the gloved hand. Slide a finger under the remaining glove and peel it off over the first one.

  • Wash: Wash hands with soap and cool water for 20 seconds immediately after doffing. Do not use hot water , as it opens pores and increases absorption of any trace residues.

Disposal & Emergency Response

Waste Management

This compound contains a Halogen (Chlorine) .[7] It cannot be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated solvents.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "2-[(2-Chlorophenyl)formamido]propanoic acid" and "Chlorinated Aromatic."

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Level 2 (Goggles, N95, Double Gloves).

  • Cover: Gently cover the spill with a paper towel dampened with Sodium Bicarbonate (5% aq) . This neutralizes the carboxylic acid and prevents dust generation.

  • Sweep: Scoop up the damp slurry into a waste jar.

  • Clean: Wipe the area with Ethanol followed by water.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Laboratory Standards (29 CFR 1910.132 & 1910.1450). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.